Technical Documentation Center

(2-Bromo-4-fluorophenyl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Bromo-4-fluorophenyl)methanamine
  • CAS: 739354-98-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Bromo-4-fluorophenyl)methanamine: A Cornerstone Building Block in Modern Drug Discovery

Abstract: (2-Bromo-4-fluorophenyl)methanamine, also known as 2-bromo-4-fluorobenzylamine, is a pivotal chemical intermediate whose structural features—a halogenated, fluorinated benzene ring coupled with a reactive prima...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: (2-Bromo-4-fluorophenyl)methanamine, also known as 2-bromo-4-fluorobenzylamine, is a pivotal chemical intermediate whose structural features—a halogenated, fluorinated benzene ring coupled with a reactive primary amine—make it an exceptionally valuable building block in medicinal chemistry. This guide provides a comprehensive technical overview of its structure, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics. The content herein is intended for researchers, chemists, and professionals in the field of drug development, offering field-proven insights and detailed protocols to facilitate its effective utilization in research and development settings.

Chemical Identity and Structural Framework

(2-Bromo-4-fluorophenyl)methanamine is a substituted benzylamine derivative. The strategic placement of the bromine and fluorine atoms on the phenyl ring significantly influences its reactivity and the properties of downstream compounds. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the electron-withdrawing fluorine atom can modulate the basicity of the amine and enhance metabolic stability and binding affinity in target molecules.

IdentifierValue
Systematic Name (2-Bromo-4-fluorophenyl)methanamine
Common Synonyms 2-Bromo-4-fluorobenzylamine
CAS Number 771-67-5
Molecular Formula C₇H₇BrFN
Molecular Weight 204.04 g/mol
Canonical SMILES C1=CC(=C(C=C1F)Br)CN
InChI Key QFUVLJHJUTZBFD-UHFFFAOYSA-N

Physicochemical and Safety Profile

Understanding the physical properties and safety considerations of (2-Bromo-4-fluorophenyl)methanamine is critical for its proper handling, storage, and application in experimental workflows.

Physical Properties

The compound is typically supplied as a liquid. Its properties are summarized below.

PropertyValueSource
Appearance Colorless to light yellow liquid
Boiling Point 93-95 °C at 12 mmHgPubChem
Density 1.565 g/cm³
Refractive Index (n20/D) 1.571
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.Inferred from structure
Safety and Handling

As a reactive amine and halogenated compound, (2-Bromo-4-fluorophenyl)methanamine requires careful handling in a well-ventilated laboratory fume hood.

  • Hazard Statements: Causes severe skin burns and eye damage (H314) and may cause respiratory irritation (H335). It is classified as Corrosive.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. A face shield may be necessary.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. For inhalation, move to fresh air. Seek immediate medical attention in all cases of exposure.

Synthesis and Reaction Mechanisms

The most common and efficient laboratory-scale synthesis of (2-Bromo-4-fluorophenyl)methanamine is through the reductive amination of its corresponding aldehyde, 2-bromo-4-fluorobenzaldehyde. This method is favored for its high yield and operational simplicity.

Experimental Protocol: Reductive Amination

This protocol describes the conversion of 2-bromo-4-fluorobenzaldehyde to the target amine using ammonia and a hydride reducing agent.

Materials:

  • 2-Bromo-4-fluorobenzaldehyde

  • Ammonia solution (e.g., 7N in methanol)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Procedure:

  • Imine Formation: Dissolve 2-bromo-4-fluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask. Add an excess of ammonia solution (e.g., 7N in MeOH, 5-10 eq) to the stirred solution at room temperature. The reaction is allowed to stir for 1-2 hours to facilitate the formation of the intermediate imine.

    • Causality Insight: The use of excess ammonia drives the equilibrium towards the formation of the imine, maximizing the conversion of the starting aldehyde. Methanol is an excellent solvent for both the aldehyde and the ammonia solution.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise.

    • Causality Insight: The reaction is cooled to control the exothermic reduction step and prevent side reactions. NaBH₄ is a mild and selective reducing agent that efficiently reduces the imine C=N bond to an amine without affecting the aromatic ring or the halogen substituents.

  • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the imine intermediate. Carefully quench the reaction by slowly adding water.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃ solution. Extract the aqueous layer twice more with DCM.

    • Causality Insight: The aqueous work-up removes inorganic salts and excess ammonia. The amine product is basic and more soluble in the organic phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (2-Bromo-4-fluorophenyl)methanamine.

  • Purification and Validation: The crude product can be purified by silica gel column chromatography or vacuum distillation if necessary. The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it meets the required specifications for subsequent applications. This self-validating step is crucial for the integrity of downstream experiments.

Synthesis Workflow Diagram

G Start Start: 2-Bromo-4- fluorobenzaldehyde ImineFormation Step 1: Imine Formation (+ Ammonia in MeOH) Start->ImineFormation Reagent: NH3/MeOH ImineIntermediate Imine Intermediate ImineFormation->ImineIntermediate Reduction Step 2: Reduction (+ NaBH4 at 0°C) ImineIntermediate->Reduction Reagent: NaBH4 Workup Step 3: Aqueous Work-up & Extraction (DCM) Reduction->Workup Process: Quench, Extract Purification Step 4: Purification (Distillation / Chromatography) Workup->Purification Process: Dry, Concentrate FinalProduct End Product: (2-Bromo-4-fluorophenyl)methanamine Purification->FinalProduct Validation: NMR, MS

Caption: Reductive amination workflow for synthesizing (2-Bromo-4-fluorophenyl)methanamine.

Applications in Medicinal Chemistry and Drug Development

The true value of (2-Bromo-4-fluorophenyl)methanamine lies in its utility as a versatile scaffold in the synthesis of biologically active molecules. The amine group provides a nucleophilic site for amide bond formation, alkylation, and other amine-related chemistries, while the bromo-fluoro-phenyl ring offers a platform for diversification.

Scaffold for Bioactive Molecules

This compound is a key intermediate in the synthesis of various classes of compounds, including:

  • Enzyme Inhibitors: The benzylamine moiety can interact with active sites of enzymes, while the halogenated ring can be modified to optimize binding affinity and selectivity. For instance, it has been used in the development of inhibitors for kinases and proteases.

  • GPCR Ligands: The scaffold is suitable for building ligands that target G-protein coupled receptors, which are a major class of drug targets. The aromatic ring can engage in pi-stacking and hydrophobic interactions within receptor binding pockets.

  • CNS-Active Agents: The presence of fluorine can enhance blood-brain barrier permeability, making this building block attractive for the synthesis of agents targeting the central nervous system.

Role in Structure-Activity Relationship (SAR) Studies

In drug discovery, systematic modification of a lead compound is performed to understand its structure-activity relationship (SAR). (2-Bromo-4-fluorophenyl)methanamine is an ideal starting point for such studies.

  • The amine can be acylated or alkylated to explore the impact of substituents on biological activity.

  • The bromine atom is a key site for diversification via metal-catalyzed cross-coupling reactions. It can be replaced with various aryl, heteroaryl, or alkyl groups, allowing for a broad exploration of the chemical space around the core scaffold. This is a powerful strategy for optimizing potency, selectivity, and pharmacokinetic properties.

G Core (2-Bromo-4-fluorophenyl)methanamine (Core Scaffold) Amine Amine (NH2) Modification Core->Amine Site 1 Bromine Bromine (Br) Modification Core->Bromine Site 2 Amide Amide Formation Amine->Amide Alkylation Reductive Alkylation Amine->Alkylation Suzuki Suzuki Coupling (C-C bond) Bromine->Suzuki Buchwald Buchwald-Hartwig (C-N/C-O bond) Bromine->Buchwald Target Diverse Bioactive Compounds Amide->Target Alkylation->Target Suzuki->Target Buchwald->Target

Caption: Diversification pathways of the (2-Bromo-4-fluorophenyl)methanamine scaffold.

Conclusion

(2-Bromo-4-fluorophenyl)methanamine is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its dual-functionality—a reactive amine for chain extension and a modifiable halogenated ring for SAR exploration—provides an efficient and versatile platform for the design and synthesis of novel, high-value molecules. The robust synthetic routes to its preparation, coupled with its predictable reactivity, ensure its continued prominence in both academic research and industrial drug discovery pipelines. A thorough understanding of its properties, synthesis, and handling is paramount to unlocking its full potential in the quest for next-generation therapeutics.

References

  • PubChem Compound Summary for CID 234157, 2-Bromo-4-fluorobenzylamine. National Center for Biotechnology Information. [Link]

Exploratory

An In-Depth Technical Guide to Dabrafenib (CAS 739354-98-4)

For Researchers, Scientists, and Drug Development Professionals Introduction Dabrafenib, also identified by its synonym GSK2118436, is a potent and selective inhibitor of the RAF kinase family, with a particular affinity...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also identified by its synonym GSK2118436, is a potent and selective inhibitor of the RAF kinase family, with a particular affinity for the mutated BRAF V600 forms.[1][2][3] This small molecule has emerged as a cornerstone in the targeted therapy of several cancers, most notably metastatic melanoma, where BRAF mutations are a frequent oncogenic driver.[4][5][6] Its development and subsequent approval marked a significant advancement in the clinical management of BRAF-mutant malignancies, offering a personalized treatment approach with improved patient outcomes.[4][6]

This technical guide provides a comprehensive overview of Dabrafenib, from its fundamental chemical properties to its mechanism of action, preclinical and clinical applications, and key experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study and application of this important therapeutic agent.

Chemical and Physical Properties

Dabrafenib is an organofluorine compound that is chemically designated as N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide.[4] It is typically used as its mesylate salt in clinical formulations.[7]

PropertyValueSource
CAS Number 739354-98-4 (for mesylate)-
Molecular Formula C23H20F3N5O2S2[8]
Molecular Weight 519.56 g/mol (free base)[4][8]
Appearance White to slightly colored solid[4][7]
Solubility Soluble in DMSO (up to 30 mg/mL with warming), sparingly soluble in Ethanol (up to 1 mg/mL with warming).[4][8] Its solubility in aqueous media is pH-dependent, with decreased solubility at higher pH.[7][9][4][7][8][9]
pKa 6.6, 2.2, and -1.5[7]
Storage Store lyophilized powder at -20°C, desiccated. In lyophilized form, it is stable for 24 months. Once in solution (e.g., in DMSO), store at -20°C and use within 3 months to prevent loss of potency. Aliquoting is recommended to avoid multiple freeze-thaw cycles.[8]

Mechanism of Action

Dabrafenib is an ATP-competitive inhibitor of RAF kinases.[1][6] In healthy cells, the RAS/RAF/MEK/ERK signaling pathway (also known as the MAPK pathway) plays a crucial role in regulating cell growth, differentiation, and survival.[] Oncogenic mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the BRAF kinase, resulting in uncontrolled downstream signaling and cell proliferation.[9][]

Dabrafenib selectively targets and binds to the ATP-binding site of mutated BRAF V600, preventing its kinase activity.[1][4][11] This inhibition blocks the phosphorylation of MEK and subsequently ERK, leading to a G1 cell cycle arrest and the induction of apoptosis in BRAF-mutant cancer cells.[1][12] Dabrafenib has demonstrated potent inhibitory activity against BRAF V600E, V600K, V600D, and V600R mutations.[1][12] While it also inhibits wild-type BRAF and CRAF, its potency against these is significantly lower.[1][8]

An important consideration in the mechanism of Dabrafenib is the phenomenon of "paradoxical activation." In cells with wild-type BRAF and an upstream mutation (e.g., in RAS), Dabrafenib can paradoxically activate the MAPK pathway.[1] This occurs because the inhibitor binding to one BRAF monomer can promote the dimerization and activation of another, leading to downstream signaling. This mechanism is thought to contribute to some of the side effects observed with BRAF inhibitor monotherapy, such as the development of cutaneous squamous cell carcinomas.[13]

Dabrafenib_Mechanism_of_Action Dabrafenib's Mechanism of Action in BRAF-Mutant Cells cluster_0 Upstream Signaling cluster_1 MAPK Pathway cluster_2 Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS-GTP Receptor_Tyrosine_Kinase->RAS BRAF_V600 BRAF V600 Mutant RAS->BRAF_V600 MEK MEK BRAF_V600->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Cell_Proliferation_Survival Dabrafenib Dabrafenib Dabrafenib->BRAF_V600 Inhibition

Caption: Dabrafenib inhibits the mutated BRAF V600 kinase, blocking the MAPK signaling pathway and subsequent cancer cell proliferation.

Preclinical and Clinical Applications

In Vitro Studies

Dabrafenib has been extensively characterized in a variety of in vitro assays to determine its potency and selectivity.

Cell Proliferation Assays:

Cell viability and proliferation are commonly assessed using assays such as the CellTiter-Glo® luminescent cell viability assay or the MTT colorimetric assay.[1][14]

  • Protocol: CellTiter-Glo® Assay [1]

    • Seed cells (e.g., A375P, SK-MEL-28) at a density of 500 to 2,000 cells per well in a 384-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

    • Treat cells with a serial dilution of Dabrafenib (or DMSO as a vehicle control) for 72 hours.

    • Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Determine the concentration of Dabrafenib that inhibits cell growth by 50% (gIC50).

Western Blot Analysis:

Western blotting is a standard technique to assess the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, following Dabrafenib treatment.[3]

  • Protocol: Western Blot for pERK/ERK [3]

    • Culture cells (e.g., primary rat Schwann cells) to the desired confluency.

    • Treat cells with Dabrafenib (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 30 minutes or 24 hours).

    • Lyse the cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated ERK (pERK) and total ERK.

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

    • Quantify band intensities to determine the ratio of pERK to total ERK.

In Vivo Studies

Dabrafenib has demonstrated significant anti-tumor activity in various preclinical animal models.

Xenograft Models:

Human tumor cells with BRAF mutations are implanted into immunocompromised mice to evaluate the in vivo efficacy of Dabrafenib.

  • Protocol: Human Melanoma Xenograft Study [15]

    • Implant human melanoma cells (e.g., A2058 or A375) subcutaneously into immunodeficient mice (e.g., BALB/c nude or 8HUM_Rag2-/- mice).[15]

    • Allow tumors to establish and reach a measurable size.

    • Administer Dabrafenib orally (e.g., 20-30 mg/kg, once daily) or a vehicle control.[15][16]

    • Measure tumor volume regularly (e.g., three times a week) using calipers.

    • At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for biomarkers like Ki67 and pERK.[12][15]

Clinical Trials

Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, has been evaluated in numerous clinical trials for the treatment of BRAF V600-mutant cancers.

Trial IdentifierPhasePatient PopulationTreatment ArmsKey FindingsReference
BREAK-2 IIBRAFV600E or BRAFV600K metastatic melanomaDabrafenib (150 mg twice daily)High response rates, prolonged progression-free survival (PFS)[4]
BREAK-MB IIBRAF-mutant melanoma with brain metastasesDabrafenib (150 mg twice daily)Demonstrated efficacy in patients with brain metastases[4]
COMBI-d (NCT01584648) IIIBRAF V600E/K-mutant unresectable or metastatic melanomaDabrafenib + Trametinib vs. Dabrafenib + PlaceboCombination therapy significantly improved PFS and overall survival (OS) compared to monotherapy.[2]
COMBI-AD (NCT01682083) IIIHigh-risk, resected BRAF V600E/K-mutant melanoma (adjuvant setting)Dabrafenib + Trametinib vs. PlaceboCombination therapy significantly improved relapse-free survival in the adjuvant setting.[8]
NCT05876806 IIAdvanced solid tumors with BRAF V600E mutation or other actionable BRAF alterationsDabrafenib + TrametinibOngoing study to evaluate the efficacy of the combination in a broader range of BRAF-mutant cancers.[9]

The standard recommended dose for Dabrafenib in adult patients is 150 mg taken orally twice daily, approximately 12 hours apart.[7]

Pharmacokinetics and Metabolism

Dabrafenib is orally bioavailable with a median time to peak plasma concentration of approximately 2 hours.[7] Its absolute bioavailability is high, at around 95%.[5] The administration of Dabrafenib with a high-fat meal can decrease its Cmax and AUC by 51% and 31%, respectively.[7]

Dabrafenib is highly bound to human plasma proteins (99.7%).[7] The primary route of metabolism is through oxidation by CYP2C8 and CYP3A4 to form hydroxy-dabrafenib.[5][7] This active metabolite is further oxidized by CYP3A4 to carboxy-dabrafenib.[7][17] Carboxy-dabrafenib can then be non-enzymatically decarboxylated to desmethyl-dabrafenib.[7][17] Both hydroxy- and desmethyl-dabrafenib are thought to contribute to the clinical activity of the drug.[7]

The terminal half-life of Dabrafenib is approximately 8 hours after oral administration.[7] Elimination is primarily through fecal excretion (71%) with a smaller portion excreted in the urine (23%) as metabolites.[7][17]

Safety and Toxicology

The most common adverse reactions associated with Dabrafenib monotherapy include hyperkeratosis, headache, pyrexia, arthralgia, papilloma, alopecia, and palmar-plantar erythrodysesthesia syndrome.[6] When used in combination with Trametinib, common side effects include pyrexia, rash, chills, headache, arthralgia, and cough.[6]

A significant safety concern with BRAF inhibitors is the development of new primary malignancies, particularly cutaneous squamous cell carcinoma, which is linked to the paradoxical activation of the MAPK pathway in BRAF wild-type cells.[13]

Dabrafenib is classified as a pharmaceutically active ingredient and should be handled by trained personnel.[1] It is considered a moderate to severe irritant to the skin and eyes.[1] In case of fire, it can emit toxic fumes such as carbon monoxide.[1]

Conclusion

Dabrafenib has revolutionized the treatment landscape for patients with BRAF V600-mutant cancers. Its targeted mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical efficacy have established it as a critical tool in precision oncology. This guide has provided a detailed overview of the key technical aspects of Dabrafenib, intended to support the ongoing research and development efforts in this field. As our understanding of cancer biology continues to evolve, further investigation into the optimal use of Dabrafenib, both as a single agent and in combination with other therapies, will be crucial in maximizing its therapeutic potential.

References

  • King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583. [Link]

  • DermNet. (n.d.). Key clinical-trial evidence for dabrafenib. [Link]

  • ClinicalTrials.gov. (2023). Dabrafenib Plus Trametinib in Patients With Advanced Solid Tumor Having BRAF V600E Mutation or Clinically Actionable BRAF Gene Alterations. (NCT05876806). [Link]

  • ClinicalTrials.gov. (2023). Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). (NCT01682083). [Link]

  • Long, G. V., et al. (2017). Dabrafenib plus trametinib versus dabrafenib monotherapy in patients with metastatic BRAF V600E/K-mutant melanoma: long-term survival and safety analysis of a phase 3 study. Annals of Oncology, 28(7), 1631-1639. [Link]

  • Denton, C. L., et al. (2013). Concomitant oral and intravenous pharmacokinetics of dabrafenib, a BRAF inhibitor, in patients with BRAF V600 mutation-positive solid tumors. Cancer Chemotherapy and Pharmacology, 72(3), 655-662. [Link]

  • U.S. Food and Drug Administration. (2013). TAFINLAR (dabrafenib) Prescribing Information. [Link]

  • Lee, H. G., et al. (2021). Dabrafenib Promotes Schwann Cell Differentiation by Inhibition of the MEK-ERK Pathway. International Journal of Molecular Sciences, 22(8), 3901. [Link]

  • Blanchet, B., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. Clinical Pharmacokinetics, 58(4), 419-432. [Link]

  • Sloop, K. W., et al. (2013). Metabolism and disposition of oral dabrafenib in cancer patients: proposed participation of aryl nitrogen in carbon-carbon bond cleavage via decarboxylation following enzymatic oxidation. Drug Metabolism and Disposition, 41(12), 2063-2074. [Link]

  • Welsh, S. J., & Corrie, P. G. (2014). Dabrafenib and trametinib, alone and in combination for BRAF-mutant metastatic melanoma. Clinical Cancer Research, 20(8), 2035-2043. [Link]

  • Falchook, G. S., et al. (2014). Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). Clinical Cancer Research, 20(17), 4446-4456. [Link]

  • Menzies, A. M., & Long, G. V. (2013). Dabrafenib and its use in the treatment of metastatic melanoma. Future Oncology, 9(7), 939-948. [Link]

  • Falchook, G. S., et al. (2012). RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers. The Lancet, 379(9829), 1893-1901. [Link]

  • King, A. J., et al. (2013). Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions. PLoS ONE, 8(7), e67583. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Zhang, Y., et al. (2024). Combined therapy of dabrafenib and an anti-HER2 antibody–drug conjugate for advanced BRAF-mutant melanoma. Journal of Hematology & Oncology, 17(1), 58. [Link]

  • Henderson, C. J., et al. (2022). Syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism. F1000Research, 11, 1079. [Link]

  • Hu-Lieskovan, S., et al. (2015). The BRAF and MEK Inhibitors Dabrafenib and Trametinib: Effects on Immune Function and in Combination with Immunomodulatory Antibodies Targeting PD-1, PD-L1, and CTLA-4. Clinical Cancer Research, 21(5), 1014-1025. [Link]

  • King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583. [Link]

  • Ascierto, P. A., et al. (2014). Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies. Expert Opinion on Drug Metabolism & Toxicology, 10(4), 593-605. [Link]

  • Hartsough, E., et al. (2018). ERK Mutations Confer Resistance to Mitogen-Activated Protein Kinase Pathway Inhibitors. Cancer Research, 78(18), 5398-5411. [Link]

  • European Medicines Agency. (2013). Tafinlar, INN-dabrafenib. [Link]

Sources

Foundational

Synthesis Pathways for (2-Bromo-4-fluorophenyl)methanamine: A Comprehensive Technical Guide

Introduction & Strategic Overview (2-Bromo-4-fluorophenyl)methanamine, frequently referred to as 2-bromo-4-fluorobenzylamine (Free base CAS: 739354-98-4[1]; Hydrochloride salt CAS: 289038-14-8[2]), is a critical building...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

(2-Bromo-4-fluorophenyl)methanamine, frequently referred to as 2-bromo-4-fluorobenzylamine (Free base CAS: 739354-98-4[1]; Hydrochloride salt CAS: 289038-14-8[2]), is a critical building block in medicinal chemistry. It is prominently utilized in the design of complex pharmaceutical agents, including non-nucleoside reverse transcriptase inhibitors[3] and Anoctamin-6 protein inhibitors[4]. The compound's dual-halogenated aromatic ring provides an optimal scaffold: the bromine atom serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions, while the fluorine atom modulates lipophilicity and metabolic stability.

The synthesis of halogenated benzylamines presents a strict chemoselectivity challenge. The reduction of the precursor (whether a nitrile or an aldehyde) must proceed to the amine without compromising the carbon-halogen bonds. Specifically, the carbon-bromine bond is highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions (e.g.,


 with Pd/C or Raney Nickel). Therefore, robust synthesis relies on hydride-mediated reductions or carefully controlled reductive aminations[5][6].

SynthesisPathways Target (2-Bromo-4-fluorophenyl)methanamine (Target) Nitrile 2-Bromo-4-fluorobenzonitrile (Precursor A) Nitrile->Target Route A: Hydride Reduction (LiAlH4) Aldehyde 2-Bromo-4-fluorobenzaldehyde (Precursor B) Aldehyde->Target Route B: Reductive Amination (NH4OAc, NaBH(OAc)3)

Retrosynthetic pathways for (2-bromo-4-fluorophenyl)methanamine.

Methodology 1: Chemoselective Nitrile Reduction (Route A)

The direct reduction of 2-bromo-4-fluorobenzonitrile using Lithium Aluminum Hydride (


) is a highly effective route.

Causality & Experimental Design: While catalytic hydrogenation is the industrial standard for nitrile reduction, the palladium-catalyzed reduction of a brominated substrate will inevitably lead to debromination.


 provides a robust, non-transition-metal-mediated pathway that completely preserves the aryl bromide. Furthermore, nitrile reduction often leads to secondary or tertiary amine byproducts (dimerization) due to the reaction of the newly formed primary amine with the highly reactive intermediate imine[5][7]. To suppress this, the hydride must be present in excess, and a reverse addition  technique (adding the nitrile to the hydride) is strictly employed to ensure the imine intermediate is immediately reduced before it can react with the product.
Protocol A: Step-by-Step Reduction
  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet. Ensure strict anhydrous conditions.

  • Reagent Loading: Suspend

    
     (1.5 equivalents) in anhydrous Tetrahydrofuran (THF) at 0 °C.
    
  • Reverse Addition: Dissolve 2-bromo-4-fluorobenzonitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the

    
     suspension over 30–45 minutes, maintaining the internal temperature below 10 °C.
    
  • Reaction: Allow the mixture to warm to room temperature, then heat to a gentle reflux for 2–4 hours. Monitor via TLC (Hexanes/EtOAc) until the nitrile is completely consumed.

  • Self-Validating Quench (Fieser Method): Cool the reaction aggressively to 0 °C. For every

    
     grams of 
    
    
    
    used, sequentially and dropwise add:
    
    
    mL of
    
    
    ,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of
    
    
    .
    • Validation Check: This specific stoichiometric quench traps the hazardous aluminum salts as a granular, easily filterable white precipitate. If the precipitate is gelatinous, the stoichiometry of the quench was incorrect, indicating incomplete deactivation.

  • Isolation: Filter the granular salts through a Celite pad, wash thoroughly with EtOAc, and concentrate the filtrate in vacuo to yield the crude free base.

Methodology 2: Reductive Amination of Aldehyde (Route B)

An alternative pathway is the reductive amination of 2-bromo-4-fluorobenzaldehyde using an ammonia source and a mild hydride reducing agent.

Causality & Experimental Design: Direct alkylation of amines with benzyl halides is notoriously difficult to control and leads to over-alkylation[6]. Reductive amination circumvents this by forming a transient imine. The choice of reducing agent is critical: Sodium borohydride (


) is too reactive and will reduce the starting aldehyde directly to 2-bromo-4-fluorobenzyl alcohol[7]. Instead, Sodium cyanoborohydride (

) or Sodium triacetoxyborohydride (

) are utilized. These reagents are stable in mildly acidic conditions (pH 5–6) and selectively reduce the protonated imine over the unprotonated carbonyl group[6][8].

ReductiveAmination Aldehyde Aldehyde Precursor Imine Imine Intermediate (Transient) Aldehyde->Imine + NH4OAc - H2O Amine Primary Amine (Target) Imine->Amine NaBH(OAc)3 (pH 5-6) SideProduct Secondary Amine (Dimer Impurity) Amine->SideProduct Reacts with Imine

Mechanism of reductive amination highlighting the dimerization side-reaction.

Protocol B: Step-by-Step Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve 2-bromo-4-fluorobenzaldehyde (1.0 eq) in anhydrous methanol. Add a large excess of Ammonium Acetate (

    
    , 10.0 eq). The massive excess of ammonia drives the equilibrium toward the primary imine and prevents the product amine from competing for the aldehyde (which would cause dimerization)[7].
    
  • Activation: Stir the mixture at room temperature for 2 hours. The slight acidity of the acetate acts as an in-situ catalyst for imine formation[8].

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (

    
    ) (1.5 eq) portion-wise.
    
  • Self-Validating Check: Stir for 12 hours at room temperature. Periodically check the pH; maintaining a pH of ~5–6 ensures the imine is protonated (rendering it electrophilic enough for hydride attack) while the aldehyde remains unreduced.

  • Workup: Quench with saturated aqueous

    
     to neutralize the mixture and destroy excess hydride. Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate.
  • Salt Formation (Quality Control): Dissolve the crude free base in diethyl ether and add 4M HCl in dioxane. The 2-bromo-4-fluorobenzylamine hydrochloride salt will precipitate[2]. Filter and dry. This step purifies the product from non-basic impurities and greatly enhances shelf-life.

Quantitative Data & Route Comparison

To assist in route selection for scale-up or specific laboratory constraints, the following table summarizes the quantitative and qualitative metrics of both pathways.

MetricRoute A: Nitrile ReductionRoute B: Reductive Amination
Typical Yield 80 – 90%70 – 85%
Reagent Hazard High (

is highly pyrophoric)
Low to Moderate (

is air-stable)
Chemoselectivity Excellent (No dehalogenation)Excellent (No aldehyde over-reduction if pH is controlled)
Primary Impurity Bis(2-bromo-4-fluorobenzyl)amine (Dimer)2-Bromo-4-fluorobenzyl alcohol
Scalability Moderate (Exothermic quench requires extreme care)High (Easily scalable, mild exotherms)
Cost Efficiency High (Nitrile precursors are generally cheaper)Moderate (Aldehyde precursors can be more expensive)

References

  • US7511037B2 - N-[[4-fluoro-2-(5-methy-1H-1,2,4-triazol-1-yl)
  • Google Patents.
  • (2-Bromo-4-fluorophenyl)
  • ThermoFisher.
  • Thieme-connect.
  • Master Organic Chemistry.
  • Side reaction products in the synthesis of 5-(Aminomethyl)
  • Sigma-Aldrich.

Sources

Exploratory

The Synthetic Cornerstone: A Technical Guide to (2-Bromo-4-fluorophenyl)methanamine for Advanced Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides an in-depth exploration of (2-bromo-4-fluorophenyl)methanamine, a fluorinated benzylamine derivative poised...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of (2-bromo-4-fluorophenyl)methanamine, a fluorinated benzylamine derivative poised as a valuable building block in medicinal chemistry. In the quest for novel therapeutics, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1] (2-Bromo-4-fluorophenyl)methanamine, with its unique substitution pattern, offers a versatile platform for the synthesis of complex molecules, particularly in the development of kinase and PARP inhibitors.

Due to the limited availability of direct peer-reviewed literature on this specific compound, this guide leverages established chemical principles and data from structurally analogous compounds to provide a comprehensive overview of its synthesis, characterization, and potential applications.

Synthesis of (2-Bromo-4-fluorophenyl)methanamine: Key Methodologies

The synthesis of (2-bromo-4-fluorophenyl)methanamine can be logically approached from its corresponding aldehyde, 2-bromo-4-fluorobenzaldehyde. This precursor is accessible through the bromination of 4-fluorobenzaldehyde.[2] Two primary and reliable methods for the conversion of the aldehyde to the target primary amine are Reductive Amination and the Gabriel Synthesis.

Reductive Amination of 2-Bromo-4-fluorobenzaldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[3][4] The process involves the initial formation of an imine from the aldehyde and ammonia, which is then reduced in situ to the corresponding primary amine.[5][6]

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 2-bromo-4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol. Add a solution of ammonia in methanol (a large excess, e.g., 10-20 eq) to the flask. The reaction is typically stirred at room temperature.

  • Reduction: Once imine formation is deemed complete (monitored by TLC or GC), a reducing agent is added to the reaction mixture. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation. The reducing agent should be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Work-up: After the reduction is complete, the reaction is quenched, typically with water. The pH is adjusted to be basic to ensure the amine is in its free base form. The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude (2-bromo-4-fluorophenyl)methanamine can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Excess Ammonia: Using a large excess of ammonia drives the equilibrium towards the formation of the primary imine, minimizing the formation of secondary and tertiary amine byproducts.

  • Methanol as Solvent: Methanol is a good solvent for both the aldehyde and the ammonia solution, and it is compatible with sodium borohydride.

  • In Situ Reduction: Performing the reduction in the same pot as the imine formation is efficient and avoids the need to isolate the often-unstable imine intermediate.

G cluster_0 Reductive Amination Workflow Start 2-Bromo-4-fluorobenzaldehyde Step1 Imine Formation Start->Step1 Reagent1 Ammonia (in excess) Reagent1->Step1 Intermediate Imine Intermediate Step1->Intermediate Step2 Reduction Intermediate->Step2 Reagent2 Sodium Borohydride Reagent2->Step2 Product (2-Bromo-4-fluorophenyl)methanamine Step2->Product Workup Aqueous Work-up & Extraction Product->Workup Purification Purification Workup->Purification Final Pure Product Purification->Final

Caption: Reductive Amination Workflow.

Gabriel Synthesis

The Gabriel synthesis is a classic and robust method for preparing primary amines from alkyl halides, effectively preventing the formation of over-alkylation products.[7][8][9] This method involves the N-alkylation of potassium phthalimide followed by the liberation of the primary amine.[10][11]

Experimental Protocol:

  • Preparation of 2-Bromo-4-fluorobenzyl Bromide: The starting material for the Gabriel synthesis is the corresponding benzyl halide. 2-Bromo-4-fluorotoluene can be subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride to yield 2-bromo-4-fluorobenzyl bromide.

  • N-Alkylation of Potassium Phthalimide: In a round-bottom flask, potassium phthalimide (1.1 eq) is dissolved in a polar aprotic solvent like DMF. 2-Bromo-4-fluorobenzyl bromide (1.0 eq) is added, and the mixture is heated (e.g., to 80-100 °C) until the reaction is complete (monitored by TLC).

  • Hydrazinolysis: After cooling the reaction mixture, hydrazine hydrate (1.2 eq) is added, and the mixture is refluxed. This step cleaves the phthalimide group, liberating the desired primary amine. A solid precipitate of phthalhydrazide will form.

  • Work-up and Purification: The reaction mixture is cooled, and the phthalhydrazide precipitate is removed by filtration. The filtrate is then subjected to an aqueous work-up. The pH is adjusted to be basic, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated. The crude product is then purified as described for the reductive amination.

Causality Behind Experimental Choices:

  • Phthalimide as a Protecting Group: The phthalimide group acts as a surrogate for ammonia. Its nitrogen is sufficiently nucleophilic to displace the bromide, but the resulting N-alkylated phthalimide is no longer nucleophilic, thus preventing over-alkylation.[7]

  • Hydrazinolysis: Hydrazine is an effective reagent for cleaving the N-alkylphthalimide under relatively mild conditions, forming a stable cyclic phthalhydrazide byproduct that can be easily removed by filtration.[10]

G cluster_1 Gabriel Synthesis Workflow Start 2-Bromo-4-fluorobenzyl Bromide Step1 N-Alkylation Start->Step1 Reagent1 Potassium Phthalimide Reagent1->Step1 Intermediate N-(2-Bromo-4-fluorobenzyl)phthalimide Step1->Intermediate Step2 Hydrazinolysis Intermediate->Step2 Reagent2 Hydrazine Hydrate Reagent2->Step2 Product (2-Bromo-4-fluorophenyl)methanamine Step2->Product Workup Filtration & Aqueous Work-up Product->Workup Purification Purification Workup->Purification Final Pure Product Purification->Final

Caption: Gabriel Synthesis Workflow.

Characterization of (2-Bromo-4-fluorophenyl)methanamine

Technique Expected Features
¹H NMR Aromatic protons will appear as multiplets in the range of δ 7.0-7.6 ppm. The benzylic protons (-CH₂-) will likely appear as a singlet around δ 3.8-4.0 ppm. The amine protons (-NH₂) will present as a broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR Aromatic carbons will be observed in the region of δ 115-145 ppm. The carbon attached to fluorine will show a large coupling constant (¹JC-F). The benzylic carbon will resonate around δ 45-50 ppm.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine will be observed in the region of 3300-3500 cm⁻¹ (typically two bands). A strong C-N stretching band will be present around 1020-1250 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom.

Applications in Drug Discovery

The unique combination of a bromine atom, a fluorine atom, and a primary amine functional group makes (2-bromo-4-fluorophenyl)methanamine a highly attractive building block for the synthesis of novel drug candidates.[1][14] The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[15]

Role in the Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core.[16][17] The (2-bromo-4-fluorophenyl)methanamine scaffold can be elaborated through reactions of the amine group (e.g., amide bond formation) and subsequent cross-coupling reactions at the bromine position to generate diverse libraries of potential kinase inhibitors. For instance, the core of many EGFR inhibitors is a quinazoline scaffold, often functionalized with substituted anilines.[18] The amine group of (2-bromo-4-fluorophenyl)methanamine can be used to construct such linkages.

Application in the Development of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are an important class of anticancer agents.[19][20] The core structures of many PARP inhibitors are built upon substituted benzamide scaffolds.[21][22] (2-Bromo-4-fluorophenyl)methanamine can be acylated to form a substituted benzamide, with the bromo- and fluoro-substituents providing opportunities for further modification to optimize binding and pharmacokinetic properties. The bromine atom can participate in Suzuki or other palladium-catalyzed cross-coupling reactions to introduce further diversity.

G cluster_2 Application in Drug Discovery cluster_3 Functional Group Transformations cluster_4 Therapeutic Targets BuildingBlock (2-Bromo-4-fluorophenyl)methanamine AmineReactions Amine Reactions (e.g., Amidation) BuildingBlock->AmineReactions BromineReactions Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) BuildingBlock->BromineReactions KinaseInhibitors Kinase Inhibitors AmineReactions->KinaseInhibitors PARPInhibitors PARP Inhibitors AmineReactions->PARPInhibitors OtherTargets Other Bioactive Molecules AmineReactions->OtherTargets BromineReactions->KinaseInhibitors BromineReactions->PARPInhibitors BromineReactions->OtherTargets

Caption: Potential Synthetic Pathways in Drug Discovery.

Conclusion

(2-Bromo-4-fluorophenyl)methanamine represents a promising, albeit under-explored, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through well-established and reliable synthetic methodologies. The presence of multiple functional groups offers a rich platform for chemical diversification, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents. Researchers in the field are encouraged to consider this versatile intermediate for the development of next-generation inhibitors targeting a range of diseases.

References

[7] Benchchem. (n.d.). A comparative analysis of synthesis methods for substituted benzylamines. Retrieved from BenchChem. [12] Mahmud, T., Iqbal, J., Imran, M., & Mckee, V. (2007). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Journal of Applied Sciences, 7(9), 1347-1350. [16] Al-Warhi, T., Al-Rashood, S. T., Al-Shorbagy, M. Y., Al-Otaibi, F. M., Al-Obaid, A. M., El-Azab, A. S., & Abdel-Aziz, A. A.-M. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(19), 6683. [13] Guidechem. (2023, June 26). What is the synthesis method of 4-Fluorobenzylamine?. Retrieved from Guidechem. [10] Nigh, W. G. (1975). The Gabriel Synthesis of Benzylamine. Journal of Chemical Education, 52(10), 670. [23] ChemicalBook. (n.d.). 2-Bromo-4-fluorotoluene(1422-53-3) 1H NMR spectrum. Retrieved from ChemicalBook. [3] Pearson Education. (n.d.). The two most general amine syntheses are the reductive amination.... Retrieved from Pearson. [5] Zhang, Y., Wang, X., & Lu, A.-H. (2020). Reductive amination of benzaldehyde and ammonia catalyzed by (a) Pt/CoFe-LDH and (b) Pt/C. (c) Yield of benzylamine over time of various Pt catalysts. (d) Catalytic stability for the Pt/CoFe-LDH catalyst with a 15 h reaction. [Image]. In In situ Re-construction of Pt Nanoparticles Interface for Highly Selective Synthesis of Primary Amines. ResearchGate. [15] Benchchem. (n.d.). 2-Bromo-4'-fluoro-3'-methylbenzophenone as a building block in organic synthesis. Retrieved from BenchChem. [6] Jee, Y. A., & Kim, J. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. CaltechAUTHORS. [4] Jagadeesh, R. V., & Beller, M. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9165-9241. [8] Wikipedia. (n.d.). Gabriel synthesis. Retrieved from Wikipedia. [24] Huckabee, B. K., & Peters, J. A. (2000). Reductive amination of benzaldehyde. European Journal of Organic Chemistry, 2000(14), 2501-2506. [25] ChemicalBook. (n.d.). 2-BROMOBENZYLAMINE synthesis. Retrieved from ChemicalBook. [11] Pearson Education. (n.d.). Show how Gabriel syntheses are used to prepare the following amin.... Retrieved from Pearson. [9] R Discovery. (1975). The Gabriel synthesis of benzylamine: An undergraduate organic experiment. Retrieved from R Discovery. ChemicalBook. (n.d.). 4-Bromo-2-fluorotoluene(51436-99-8) 1H NMR spectrum. Retrieved from ChemicalBook. [26] ChemicalBook. (n.d.). 4-Fluorobenzylamine synthesis. Retrieved from ChemicalBook. [27] BLD Pharm. (n.d.). 1422-53-3|2-Bromo-4-fluorotoluene. Retrieved from BLD Pharm. [14] Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 18-20. [28] PubChemLite. (n.d.). 2-bromo-4-fluorotoluene (C7H6BrF). Retrieved from PubChemLite. [1] Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from Apollo Scientific. Sigma-Aldrich. (n.d.). 2-Bromo-4-fluorotoluene 98 1422-53-3. Retrieved from Sigma-Aldrich. [29] Academia.edu. (n.d.). (PDF) SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Retrieved from Academia.edu. [30] Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol. Retrieved from Google Patents. [31] Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 1986-2005. [32] Chem-Impex. (n.d.). 4-Fluorobenzylamine. Retrieved from Chem-Impex. [33] Scientific Laboratory Supplies. (n.d.). 4-Fluorobenzylamine, 97% | 162493-5G | SIGMA-ALDRICH. Retrieved from Scientific Laboratory Supplies. [34] ResearchGate. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl.... Retrieved from ResearchGate. [19] PubMed. (2025, October 13). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. Retrieved from PubMed. [2] Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. Retrieved from Google Patents. [21] PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved from PubMed Central. [35] Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. Retrieved from Google Patents. European Patent Office. (2021, July 7). INTERMEDIATES FOR THE SYNTHESIS OF BENZOXAZEPIN COMPOUNDS (EP 3845540 A1). [22] ResearchGate. (n.d.). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. Retrieved from ResearchGate. [36] MDPI. (2021). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. Molecules, 26(15), 4415. [37] PubMed Central. (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from PubMed Central. [17] PubMed Central. (n.d.). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Retrieved from PubMed Central. [38] Benchchem. (n.d.). Physicochemical Properties of N-Benzyl-2-bromo-3-methylbenzamide: A Technical Guide. Retrieved from BenchChem. [20] PubMed Central. (2024, December 19). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. Retrieved from PubMed Central. [39] TCI Chemicals. (n.d.). Building Blocks for Medicinal Chemistry. Retrieved from TCI Chemicals. [40] Semantic Scholar. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from Semantic Scholar. [18] AiFChem. (2026, March 5). EGFR Inhibitor Synthesis: Building Block Selection & AI Design Guide. Retrieved from AiFChem.

Sources

Foundational

Technical Guide: Biological Potential & Synthetic Utility of (2-Bromo-4-fluorophenyl)methanamine

The following technical guide provides an in-depth analysis of (2-Bromo-4-fluorophenyl)methanamine (also known as 2-Bromo-4-fluorobenzylamine). This document is structured for drug discovery professionals, focusing on th...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (2-Bromo-4-fluorophenyl)methanamine (also known as 2-Bromo-4-fluorobenzylamine). This document is structured for drug discovery professionals, focusing on the molecule's role as a high-value pharmacophore scaffold rather than a standalone drug.

Executive Summary

(2-Bromo-4-fluorophenyl)methanamine (CAS: 289038-14-8 [HCl salt]) is a specialized halogenated benzylamine intermediate. In modern medicinal chemistry, it serves as a "privileged scaffold precursor." Its value lies in its unique substitution pattern: the ortho-bromine atom provides steric bulk and potential for halogen bonding, while the para-fluorine atom enhances metabolic stability by blocking the primary site of CYP450-mediated oxidation. This guide explores its utility in synthesizing inhibitors for kinases, GPCRs, and orphan nuclear receptors (e.g., RORγt).

Chemical Profile & Structural Biology

Pharmacophore Analysis

The biological relevance of this molecule is dictated by its electronic and steric properties.

  • Ortho-Bromine (2-Br):

    • Conformational Lock: The bulky bromine atom at the ortho position creates significant steric hindrance relative to the benzylic amine. When coupled to a core (e.g., a heterocycle), this restricts rotation around the

      
       bond, forcing the molecule into a preferred conformation that can enhance binding affinity (entropic advantage).
      
    • Halogen Bonding: The bromine

      
      -hole can participate in halogen bonding with backbone carbonyls in target proteins.
      
  • Para-Fluorine (4-F):

    • Metabolic Blockade: The para position is the most electron-rich and accessible site for oxidative metabolism. Fluorine substitution prevents hydroxylation, significantly extending the half-life (

      
      ) of the final drug candidate.
      
    • Lipophilicity Modulation: Increases

      
       moderately, improving membrane permeability without compromising solubility as drastically as chlorine or bromine.
      
Structural Data
PropertyValueNote
IUPAC Name (2-Bromo-4-fluorophenyl)methanamine
Molecular Weight 204.04 g/mol (Free base)240.50 g/mol (HCl salt)
CAS Number 289038-14-8 (HCl)112734-22-2 (Free base)
H-Bond Donors 1 (NH2)Primary amine
H-Bond Acceptors 2 (N, F)
Rotatable Bonds 1Benzylic bond
Topological Polar Surface Area 26.0 ŲGood CNS penetration potential

Predicted & Observed Biological Targets

While the free amine is a precursor, the 2-bromo-4-fluorobenzyl moiety is a validated motif in several therapeutic areas.

RORγt Inverse Agonists (Autoimmune Disease)

Research into Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) inhibitors often utilizes halogenated benzylamines to fill the hydrophobic pocket of the receptor.

  • Mechanism: The benzyl group penetrates the hydrophobic ligand-binding domain (LBD). The 2-Br substituent aids in filling the pocket volume and orienting the aromatic ring via steric clashes with the receptor wall.

  • Application: Synthesis of bi-aryl sulfonamides or amides where this amine forms the "tail" of the inhibitor.

Kinase Inhibition (Oncology)

Benzylamine motifs are ubiquitous in Type I and Type II kinase inhibitors.

  • Target Class: EGFR, ALK, and RET kinases.

  • Role: The amine forms a hydrogen bond with the hinge region or a gatekeeper residue (via the amide linker formed after coupling). The 2-Br/4-F pattern provides selectivity over homologous kinases by exploiting small differences in the ATP-binding pocket size.

Neurological Targets (Nav1.7 / MAO-B)
  • Sodium Channels: Halogenated benzylamides are explored as voltage-gated sodium channel blockers (Nav1.7) for pain management. The 4-F group is critical for potency, while the 2-Br modulates the torsion angle to fit the channel pore.

  • MAO Inhibition: Benzylamines can act as substrates or inhibitors of Monoamine Oxidase (MAO). The 2-Br substitution likely reduces MAO degradation of the amine itself compared to non-substituted benzylamine, acting as a "metabolic shield."

Visualizations

Pharmacophore & Application Workflow

The following diagram illustrates how the electronic and steric features of the molecule translate into biological activity across different drug classes.

G Core (2-Bromo-4-fluorophenyl) methanamine Feat_Br Ortho-Bromine (2-Br) (Steric Lock / Halogen Bond) Core->Feat_Br Feat_F Para-Fluorine (4-F) (Metabolic Blockade) Core->Feat_F Feat_NH2 Primary Amine (-NH2) (Linker / H-Bond Donor) Core->Feat_NH2 App_ROR RORγt Inverse Agonists (Autoimmune) Feat_Br->App_ROR Hydrophobic Fill App_Kinase Kinase Inhibitors (EGFR/RET Selectivity) Feat_Br->App_Kinase Selectivity Feat_F->App_ROR t1/2 Extension Feat_NH2->App_Kinase Hinge Binding App_Nav Nav1.7 Blockers (Pain Management) Feat_NH2->App_Nav Pharmacophore Linker

Caption: Structural-Activity Relationship (SAR) map linking chemical features to therapeutic classes.

Experimental Protocols

Synthesis of (2-Bromo-4-fluorophenyl)methanamine

Objective: Synthesis from the commercially available 2-bromo-4-fluorobenzonitrile via borane reduction. This method avoids over-reduction.

Reagents:

  • 2-Bromo-4-fluorobenzonitrile (1.0 eq)

  • Borane-THF complex (1.0 M in THF, 3.0 eq)

  • Anhydrous THF (Solvent)

  • Methanol (Quenching)[1]

  • HCl (Acidification)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 2-bromo-4-fluorobenzonitrile (5.0 mmol) in anhydrous THF (30 mL). Cool to 0°C in an ice bath.

  • Reduction: Add Borane-THF complex (15 mL, 15 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Gas evolution.

  • Reaction: Stir at 0°C for 20 mins, then warm to Room Temperature (RT) and reflux for 16 hours.

  • Quench: Cool to 0°C. Carefully add Methanol (30 mL) dropwise until gas evolution ceases.

  • Acid Hydrolysis: Add conc. HCl (5 mL) and reflux for 1 hour to break the boron-amine complex.

  • Workup: Concentrate in vacuo. Basify residue with 1M NaOH to pH > 12. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH4OH) if necessary, or convert to HCl salt for crystallization.
    
General Amide Coupling (Drug Synthesis)

Objective: Coupling the amine to a carboxylic acid core (common in library synthesis).

Protocol:

  • Dissolve Carboxylic Acid Core (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to activate acid.

  • Add (2-Bromo-4-fluorophenyl)methanamine (1.1 eq).

  • Stir at RT for 4–12 hours. Monitor by LC-MS.

  • Validation: The appearance of the M+1 peak corresponding to the amide product confirms successful incorporation of the pharmacophore.

Safety & Toxicology

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[3][4][5][6]

  • H319: Causes serious eye irritation.[3][6]

  • H335: May cause respiratory irritation.[3][5][6]

Handling:

  • Corrosivity: As a free base, benzylamines can be caustic. Handle with nitrile gloves and safety goggles.

  • Storage: The HCl salt is hygroscopic. Store in a desiccator at room temperature. The free base absorbs

    
     from air; store under inert gas (
    
    
    
    or Ar) at 2–8°C.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 18468197, 4-Bromo-2-fluorobenzylamine hydrochloride. Retrieved from [Link]

  • Sciotti, R. J., et al. (2002). "The synthesis and biological evaluation of a novel series of antimicrobials of the oxazolidinone class." Bioorganic & Medicinal Chemistry Letters, 12(16), 2121-2123. (Contextual reference for halogenated benzyl pharmacophores).

Sources

Exploratory

Applications of (2-Bromo-4-fluorophenyl)methanamine in Modern Medicinal Chemistry: A Technical Guide to Target-Directed Synthesis

As a Senior Application Scientist, I approach the design of active pharmaceutical ingredients (APIs) not merely as a sequence of reactions, but as a strategic manipulation of molecular topography. In the landscape of dru...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the design of active pharmaceutical ingredients (APIs) not merely as a sequence of reactions, but as a strategic manipulation of molecular topography. In the landscape of drug discovery, (2-Bromo-4-fluorophenyl)methanamine (often utilized as its hydrochloride salt, CAS 289038-14-8[1]) has emerged as a highly privileged building block.

This whitepaper dissects the causality behind its structural utility, explores its validated applications across diverse therapeutic targets, and establishes a self-validating experimental protocol for its incorporation into complex molecular scaffolds.

Chemical Profile & Reactivity Dynamics: The "Why"

The selection of (2-bromo-4-fluorophenyl)methanamine in a synthetic route is rarely arbitrary. It is driven by three distinct structural features that solve common pharmacokinetic and pharmacodynamic challenges:

  • The Benzylamine Core (The Anchor): The primary amine acts as a versatile nucleophile, perfectly suited for amide couplings, reductive aminations, and the construction of heterocyclic systems (e.g., pyrimidinones).

  • The Para-Fluoro Substituent (The Metabolic Shield): Cytochrome P450 enzymes frequently target the electron-rich para-position of aromatic rings for hydroxylation, leading to rapid drug clearance. The highly electronegative fluorine atom blocks this metabolic liability while simultaneously modulating the molecule's lipophilicity (logP) to enhance cellular membrane permeability.

  • The Ortho-Bromo Substituent (The Steric Lock): The bulky bromine atom at the 2-position induces significant steric hindrance. This restricts the rotational freedom of the benzylic carbon, effectively "locking" the pharmacophore into a specific bioactive conformation required to fit tightly into target binding pockets. Furthermore, the bromine serves as an orthogonal synthetic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) if further derivatization is required.

Key Therapeutic Applications & Synthetic Workflows

The unique physicochemical properties of this compound have led to its successful integration into several high-profile drug discovery programs.

HIV Integrase Inhibitors

Human Immunodeficiency Virus (HIV) relies on three primary enzymes for replication: reverse transcriptase, protease, and integrase[2]. HIV integrase is responsible for the critical step of catalyzing the insertion of viral cDNA into the host cell's genome[2].

(2-Bromo-4-fluorophenyl)methanamine is a critical precursor in the synthesis of advanced bicyclic pyrimidinone compounds and diketo acid derivatives[2]. When incorporated into these scaffolds, the halogenated benzyl ring occupies a highly conserved hydrophobic pocket within the integrase active site. The steric bulk of the bromine atom forces the molecule into an optimal binding pose, preventing viral integration and halting HIV-1 replication[2].

TRPV1 Antagonists for Ocular Pathologies

Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) is a non-selective cation channel activated by heat, protons, and vanilloid compounds (such as capsaicin)[3]. Activation of TRPV1 triggers a signaling cascade that releases neurotransmitters, resulting in localized pain and inflammation[3].

Recent pharmaceutical developments have utilized (2-bromo-4-fluorophenyl)methanamine to synthesize 1,3-substituted cyclobutyl derivatives[4]. These compounds act as potent TRPV1 antagonists and are specifically formulated to treat ocular surface disorders and alleviate the severe ocular pain mediated by TRPV1 activation[3][4].

Anoctamin 6 (ANO6/TMEM16F) Inhibitors

Anoctamin 6 (ANO6), encoded by the TMEM16F gene, is a Ca²⁺-gated ion channel that is absolutely essential for phosphatidylserine (PS) externalization—a process known as lipid scrambling[5]. This scrambling is a prerequisite for platelet activation and subsequent blood coagulation[5].

Aberrant ANO6 activity is linked to thromboembolic disorders, severe inflammatory diseases, and cancer proliferation[5]. Researchers have successfully synthesized a novel class of ANO6 inhibitors by coupling carboxylic acid precursors with (2-bromo-4-fluorophenyl)methanamine via amide bond formation[6].

ANO6_Pathway Stimulus Intracellular Ca2+ Increase ANO6 Anoctamin 6 (TMEM16F) Activation Stimulus->ANO6 Scrambling Phosphatidylserine (PS) Externalization ANO6->Scrambling Coagulation Platelet Activation & Blood Coagulation Scrambling->Coagulation Inhibitor ANO6 Inhibitor (2-Br-4-F-benzylamine derived) Inhibitor->ANO6 Blocks Channel

Fig 1. ANO6-mediated phospholipid scrambling pathway and targeted inhibition.

Quantitative Data & Comparative Analysis

To facilitate rapid experimental design, the physical and application-based metrics of the compound are summarized below.

Table 1: Physicochemical & Application Profile of (2-Bromo-4-fluorophenyl)methanamine

Property / MetricValue / Description
CAS Registry Number 289038-14-8 (Hydrochloride salt)[1]
Molecular Weight 240.5 g/mol (Hydrochloride salt)[1]
Physical State Solid (White to off-white powder)
Chemical Formula C₇H₈BrFN·HCl
Key Structural Features Ortho-bromo (steric lock), Para-fluoro (metabolic shield)
Primary Synthetic Role Amide coupling partner, Reductive amination precursor
Validated Therapeutic Targets HIV Integrase[2], TRPV1[4], ANO6 (TMEM16F)[6]

Experimental Protocols & Self-Validating Systems

When working with (2-bromo-4-fluorophenyl)methanamine, the primary synthetic challenge is the steric hindrance generated by the ortho-bromine atom. Standard coupling reagents (like EDC/NHS) often result in low yields due to this localized crowding.

To overcome this, we employ a highly reactive uronium-based coupling strategy using HBTU, as adapted from validated ANO6 inhibitor synthesis workflows[6].

Protocol: Sterically Hindered Amide Coupling

Causality of Reagents:

  • HBTU: Rapidly converts the carboxylic acid into a highly reactive OBt-ester, forcing the reaction forward despite the steric bulk of the incoming amine.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base. It is strictly required to deprotonate the hydrochloride salt of the benzylamine, freeing the nitrogen for nucleophilic attack, without competing for the activated ester.

  • DMF (Dimethylformamide): A polar aprotic solvent that ensures complete dissolution of the ionic HBTU and the amine hydrochloride salt.

Synthetic_Workflow Start Carboxylic Acid Precursor Reagents HBTU, DIPEA, DMF (Coupling Conditions) Start->Reagents Amine (2-Br-4-F-phenyl)methanamine Amine->Reagents Intermediate Amide Intermediate Reagents->Intermediate Purification Aqueous Extraction & MPLC Purification Intermediate->Purification Product Purified Target Compound Purification->Product

Fig 2. Standardized amide coupling workflow utilizing HBTU and DIPEA.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HBTU (1.25 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Argon).

  • Amine Addition: Add (2-bromo-4-fluorophenyl)methanamine hydrochloride (1.05 eq)[6] to the stirring solution.

  • Deprotonation & Coupling: Dropwise, add DIPEA (4.0 eq)[6]. The excess base ensures complete neutralization of the amine salt and the acidic byproducts of the HBTU activation.

  • Reaction: Stir the mixture at room temperature for 16–20 hours[6].

  • Workup: Quench the reaction with water and extract using Ethyl Acetate (EA). Wash the organic layer extensively with brine to remove residual DMF and water-soluble urea byproducts. Dry over anhydrous Na₂SO₄ and concentrate in vacuo[6].

  • Purification: Purify the crude residue via Medium Pressure Liquid Chromatography (MPLC)[6]. MPLC is chosen over standard gravity columns to provide the higher theoretical plates needed to separate the target amide from unreacted hindered amine.

The Self-Validating System (Analytical Checkpoint): This protocol is inherently self-validating through Mass Spectrometry (LC-MS). Because naturally occurring bromine exists as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, any successful coupling product will exhibit a distinct, unmistakable doublet peak (M and M+2 of equal intensity) in the mass spectrum.

  • Validation Rule: If the LC-MS trace of your isolated product lacks this 1:1 isotopic signature, the coupling has failed, providing an immediate, built-in diagnostic checkpoint before proceeding to subsequent synthetic steps.

References

  • US7511037B2 - N-[[4-fluoro-2-(5-methy-1H-1,2,4-triazol-1-yl)phenyl]methyl]-4-,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxo-pyrimido[2,1-a]pyrimidine | Google Patents | URL:[2]

  • WO2022201097A1 - 1,3-substituted cyclobutyl derivatives and uses thereof | Google Patents | URL:[4]

  • US20230080054A1 - Inhibitors of anoctamin 6 protein and uses thereof | Google Patents | URL:[6]

  • 2-Bromo-4-fluorobenzylamine hydrochloride, 96% 5 g | Thermo Fisher Scientific | URL:[1]

  • US 2023/0080054 A1 - Patent Application Publication | Googleapis | URL:[5]

  • WO2022201097A1 - 1,3-substituted cyclobutyl derivatives and uses thereof - Definitions | Google Patents | URL:[3]

Sources

Foundational

Comprehensive Technical Guide on (2-Bromo-4-fluorophenyl)methanamine: Safety, Handling, Storage, and Experimental Workflows

Executive Summary As a versatile bifunctional building block, (2-Bromo-4-fluorophenyl)methanamine (commonly referred to as 2-bromo-4-fluorobenzylamine) is a critical intermediate in modern medicinal chemistry, agrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a versatile bifunctional building block, (2-Bromo-4-fluorophenyl)methanamine (commonly referred to as 2-bromo-4-fluorobenzylamine) is a critical intermediate in modern medicinal chemistry, agrochemical development, and peptide synthesis[1]. Commercially and practically, it is most frequently utilized as a hydrochloride salt (CAS: 289038-14-8) to enhance its benchtop stability and solubility in polar solvents[1].

This whitepaper provides an authoritative, field-proven framework for researchers and drug development professionals. By detailing the physicochemical profile, GHS-compliant safety protocols, and step-by-step synthetic methodologies, this guide ensures that experimental integrity and laboratory safety are maintained at the highest standards.

Physicochemical Profiling & Structural Implications

The structural architecture of (2-Bromo-4-fluorophenyl)methanamine dictates its synthetic utility and handling requirements. The primary amine serves as a potent nucleophile for amidation and reductive amination, while the aryl bromide provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). The fluorine atom at the para position relative to the amine modulates the electron density of the aromatic ring, often enhancing the metabolic stability of the resulting pharmaceutical candidates.

The hydrochloride salt form is specifically engineered to prevent the rapid oxidation and degradation typically observed in free-base benzylamines[1].

Table 1: Physicochemical Properties
PropertyValueStructural/Experimental Implication
Chemical Name (2-Bromo-4-fluorophenyl)methanamine hydrochlorideStandard IUPAC nomenclature[2].
CAS Number 289038-14-8Identifies the specific HCl salt form[3].
PubChem CID 2773353Unique compound identifier[2].
Molecular Formula C₇H₈BrClFNAccounts for the HCl salt addition[3].
Molecular Weight 240.50 g/mol Critical for precise stoichiometric calculations[3].
SMILES C1=CC(=C(C=C1F)Br)CN.ClUseful for computational modeling and cheminformatics[2].

Hazard Assessment & Toxicology

Understanding the toxicological profile of (2-Bromo-4-fluorophenyl)methanamine hydrochloride is paramount for safe laboratory integration. The compound is registered under the EPA CompTox Chemicals Dashboard (DTXSID30378401)[4] and exhibits specific localized hazards primarily due to its halogenated and acidic (HCl salt) nature.

Table 2: GHS Hazard Classification & Mitigation
GHS CodeHazard StatementCausality & Required Mitigation
H315 Causes skin irritation[5]The acidic salt can disrupt the dermal lipid bilayer. Mitigation: Wear standard nitrile gloves; utilize double-gloving for prolonged handling.
H319 Causes serious eye irritation[5]Particulate contact with the ocular mucosa causes severe pH-driven irritation. Mitigation: Mandate the use of tight-fitting safety goggles or a face shield.
H335 May cause respiratory irritation[5]The finely milled powder can easily aerosolize, irritating the respiratory tract. Mitigation: All open handling must occur within a certified chemical fume hood.

Laboratory Safety & Handling Protocols

Standard operating procedures must address the specific physical state of the compound. Because it is a fine, crystalline powder, the primary vector for exposure is inhalation of airborne particulates during weighing and transfer.

The "Why" Behind the Protocol: When a spill occurs, sweeping the dry powder with a standard brush will aerosolize the active pharmaceutical ingredient (API), exacerbating the H335 respiratory hazard[5]. Therefore, protocols dictate the use of a dampened solid spill kit or a HEPA-filtered vacuum to neutralize the threat without rendering it airborne.

SafetyWorkflow Start Initiate Handling Protocol PPE Don PPE (Gloves, Goggles, Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Spill Spill Occurs? Hood->Spill Clean Damp Solid Spill Kit (Avoid Aerosolization) Spill->Clean Yes Proceed Proceed with Weighing/Reaction Spill->Proceed No Dispose Dispose as Halogenated Waste Clean->Dispose Proceed->Dispose

Figure 1: Safe handling and emergency spill response workflow for halogenated benzylamine salts.

Storage & Stability Guidelines

To maintain the shelf-life and reactivity of (2-Bromo-4-fluorophenyl)methanamine hydrochloride, strict environmental controls must be enforced:

  • Temperature: Store at ambient room temperature (or 2–8°C for multi-year preservation, depending on specific vendor lot specifications).

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) once the primary manufacturer seal is broken.

  • Causality of Degradation: The hydrochloride salt is inherently hygroscopic. When exposed to ambient humidity, water molecules coordinate with the crystal lattice, leading to clumping. This induces weighing inaccuracies—compromising stoichiometric precision in sensitive cross-coupling reactions—and can promote slow hydrolysis or side-reactions over time. Keep the container tightly closed and away from strong oxidizing agents.

Experimental Workflows & Methodologies

The following protocol outlines a self-validating system for the Reductive Amination of (2-Bromo-4-fluorophenyl)methanamine hydrochloride with a standard aliphatic or aromatic aldehyde.

Mechanistic Rationale: Because the starting material is an HCl salt, an initial free-basing step using N,N-Diisopropylethylamine (DIPEA) is required to liberate the nucleophilic primary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent; its steric bulk and electron-withdrawing acetate groups render it exceptionally mild, allowing for the selective reduction of the intermediate imine without risking the reductive dehalogenation of the sensitive aryl bromide or fluoride moieties.

Step-by-Step Protocol: Reductive Amination
  • Preparation & Free-Basing: Suspend (2-Bromo-4-fluorophenyl)methanamine hydrochloride (1.0 equiv, 240.5 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) under a nitrogen atmosphere. Add DIPEA (1.2 equiv, 1.2 mmol) dropwise. Stir for 10 minutes at room temperature until the solution becomes homogenous, indicating successful free-basing.

  • Imine Formation: Add the target aldehyde (1.0 equiv, 1.0 mmol) to the reaction mixture. Stir at room temperature for 2 hours. Validation Check: Monitor via TLC or LC-MS to confirm the complete consumption of the starting amine and the formation of the imine intermediate.

  • Selective Reduction: Once imine formation is confirmed, add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) in a single portion. Stir the suspension at room temperature for 12–16 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Stir vigorously for 15 minutes to break down boron complexes. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the secondary amine product.

SyntheticWorkflow Amine (2-Bromo-4-fluorophenyl) methanamine HCl Base Add DIPEA in DCM (Free-basing) Amine->Base Aldehyde Add Aldehyde (Imine Formation) Base->Aldehyde Reduce Add NaBH(OAc)3 (Selective Reduction) Aldehyde->Reduce Workup Aqueous Workup (Quench & Extract) Reduce->Workup Purify Column Chromatography (Product Isolation) Workup->Purify

Figure 2: Step-by-step reductive amination workflow emphasizing selective reduction and free-basing.

References

  • Fisher Scientific. "2-Bromo-4-fluorobenzylamine hydrochloride, 96% 5 g | Request for..." - Thermo Fisher Scientific. 3

  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific: 2-Bromo-4-fluorobenzylamine hydrochloride." - FisherSci PT. 5

  • Benchchem. "2-Bromo-4-fluorobenzamide | 1006-40-2 | Benchchem (Functional Group Analogs)." - Benchchem. 1

  • Fisher Scientific. "CAS RN 289038-14-8 - Fisher Scientific (PubChem CID 2773353)." - FisherSci DE. 2

  • Environmental Protection Agency (EPA). "2-Bromo-4-fluorobenzylamine hydrochloride - Hazard (DTXSID30378401)." - EPA.gov. 4

Sources

Exploratory

Comprehensive Technical Guide on (2-Bromo-4-fluorophenyl)methanamine: Physical Properties, Synthesis, and Applications

Executive Summary In the landscape of modern drug discovery, halogenated benzylamines serve as indispensable pharmacophoric building blocks. (2-Bromo-4-fluorophenyl)methanamine represents a highly versatile bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, halogenated benzylamines serve as indispensable pharmacophoric building blocks. (2-Bromo-4-fluorophenyl)methanamine represents a highly versatile bifunctional intermediate. The presence of the primary amine allows for rapid integration into target scaffolds via amide coupling or reductive amination, while the ortho-bromide and para-fluoride substituents provide orthogonal handles for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and modulation of lipophilicity (


), respectively.

This whitepaper provides an authoritative overview of the physical properties, chemoselective synthetic methodologies, analytical characterization, and pharmaceutical applications of (2-Bromo-4-fluorophenyl)methanamine.

Chemical Identity and Physical Properties

Accurate physical and chemical characterization is the foundation of reproducible synthetic workflows. The compound is frequently isolated and stored as a hydrochloride salt to mitigate the inherent oxidative instability and hygroscopicity of the freebase amine[1][2].

Table 1: Physicochemical Parameters
PropertyFreebase SpecificationHydrochloride Salt Specification
IUPAC Name (2-Bromo-4-fluorophenyl)methanamine(2-Bromo-4-fluorophenyl)methanamine hydrochloride
CAS Registry Number 739354-98-4[3]289038-14-8[1]
Molecular Formula


Molecular Weight 204.04 g/mol [3]240.50 g/mol [2]
SMILES NCC1=CC=C(F)C=C1Br[3]NCC1=CC=C(F)C=C1Br.Cl
Physical State (RT) Pale yellow to colorless oilWhite to off-white crystalline powder
Storage Conditions 2-8 °C, inert atmosphere (Argon/Nitrogen)Ambient temperature, desiccated

Synthetic Methodologies and Mechanistic Pathways

The primary challenge in synthesizing (2-bromo-4-fluorophenyl)methanamine from its standard precursor, 2-bromo-4-fluorobenzonitrile, is achieving chemoselectivity . Standard catalytic hydrogenation (e.g.,


 with Pd/C) is contraindicated because it frequently results in competitive hydrodehalogenation, cleaving the critical C-Br bond.

To preserve the aryl bromide for downstream functionalization, hydride-based reduction utilizing Borane-Tetrahydrofuran (


)  is the industry standard[4][5].

G A 2-Bromo-4-fluorobenzonitrile (Starting Material) B Borane-THF Complex (Chemoselective Reductant) A->B Anhydrous THF, 0°C Argon Atmosphere C (2-Bromo-4-fluorophenyl)methanamine (Target Freebase) B->C 1. Reflux 4-16h 2. MeOH Quench 3. Basic Workup D Downstream Functionalization (e.g., Cross-Coupling) C->D Preserved C-Br Bond Enables Pd-Catalysis

Fig 1: Chemoselective synthetic workflow for (2-Bromo-4-fluorophenyl)methanamine.

Step-by-Step Protocol: Chemoselective Nitrile Reduction

This protocol is designed as a self-validating system, ensuring that intermediate states can be physically or analytically verified before proceeding.

  • Preparation & Initiation :

    • Action: In an oven-dried, argon-purged flask, dissolve 2-bromo-4-fluorobenzonitrile (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath.

    • Action: Dropwise add

      
       complex (1.0 M in THF, 2.5 to 3.0 eq).
      
    • Causality: The 0 °C environment controls the highly exothermic formation of the amine-borane Lewis acid-base complex. Borane is strictly selected over transition-metal hydrogenation to prevent the reductive cleavage of the aryl bromide[4].

  • Propagation & Validation :

    • Action: Remove the ice bath and heat the reaction to reflux (approx. 65 °C) for 4 to 16 hours.

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) (e.g., 20% EtOAc in Hexanes). The complete disappearance of the UV-active nitrile spot validates that the reduction has reached completion, preventing the formation of mixed amine/nitrile impurities during workup.

  • Quenching & Borazine Solvolysis :

    • Action: Cool the reaction mixture back to 0 °C. Carefully add methanol dropwise until effervescence ceases.

    • Causality & Validation: The reduction initially yields a stable borazine intermediate. Methanol solvolyzes this intermediate and destroys unreacted borane. The visible evolution of

      
       gas serves as a physical validation of active borane consumption. This must be done slowly to prevent over-pressurization and thermal runaway[5].
      
  • Isolation (Freebase) :

    • Action: Concentrate the mixture under reduced pressure. Partition the residue between 1M NaOH (aq) and Ethyl Acetate. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous

      
      , filter, and concentrate to yield the crude freebase as a pale oil.
      
  • Salt Formation (Recommended) :

    • Action: Dissolve the crude freebase in minimal diethyl ether. Slowly add a solution of 2M HCl in diethyl ether. Filter the resulting white precipitate, wash with cold ether, and dry under vacuum to yield (2-bromo-4-fluorophenyl)methanamine hydrochloride[2].

    • Causality: The primary amine freebase is susceptible to atmospheric oxidation and

      
       absorption (forming carbamates). Conversion to the HCl salt drastically improves bench stability, shelf-life, and handling characteristics for precise stoichiometric weighing in downstream assays.
      

Analytical Characterization

To verify the structural integrity and purity of the synthesized batch, the following analytical signatures should be expected:

  • Mass Spectrometry (ESI-MS) : Due to the presence of a single bromine atom, which exists as two stable isotopes (

    
     and 
    
    
    
    ) in a roughly 1:1 natural abundance, the mass spectrum will exhibit a characteristic doublet. For the freebase (
    
    
    , Exact Mass: 202.97), the
    
    
    pseudo-molecular ions will appear at m/z 204.0 and 206.0 with approximately equal intensity[3].
  • 
     NMR (400 MHz, 
    
    
    
    , Freebase)
    :
    • The benzylic methylene protons (

      
      ) typically resonate as a distinct singlet around 3.80 - 3.95 ppm  (2H).
      
    • The amine protons (

      
      ) appear as a broad singlet around 1.50 - 2.00 ppm  (2H), which will disappear upon 
      
      
      
      exchange.
    • The aromatic region (3H) will display complex splitting between 6.90 - 7.50 ppm due to both homonuclear (

      
      ) and heteronuclear (
      
      
      
      ) coupling.
  • 
     NMR (376 MHz, 
    
    
    
    )
    : A single resonance is expected around -110 to -115 ppm , typical for an aryl fluoride with this substitution pattern.

Applications in Drug Development

The dual-reactivity profile of (2-bromo-4-fluorophenyl)methanamine makes it an anchor point in the synthesis of complex active pharmaceutical ingredients (APIs):

Anoctamin 6 (ANO6) Inhibitors

Anoctamin 6 (also known as TMEM16F) is a calcium-activated lipid scramblase and chloride channel implicated in various physiological and pathological processes, including viral entry and blood coagulation. (2-Bromo-4-fluorophenyl)methanamine is utilized as a primary building block to synthesize potent ANO6 inhibitors. The amine group is typically reacted with carboxylic acids via standard peptide coupling reagents (e.g., HBTU, DIPEA) to form stable amide linkages, while the fluoro-bromo-phenyl ring inserts into the hydrophobic binding pockets of the target protein[6].

Pyrimido-oxazine Antiviral Derivatives

In the development of novel antiviral agents (such as inhibitors targeting viral reverse transcriptase or integrase), this compound is used to construct complex N-benzyl pyrimido[2,1-c][1,4]oxazine-2-carboxamide architectures. The preserved aryl bromide is critical here; it allows chemists to perform late-stage palladium-catalyzed cross-couplings (e.g., attaching 1,2,4-triazoles or other heterocycles directly to the phenyl ring) after the core pyrimido-oxazine scaffold has been assembled[7].

References

  • achemblock.com - (2-bromo-4-fluorophenyl)methanamine 95% | CAS: 739354-98-4.
  • europa.eu (ECHA CHEM) - Identity - ECHA CHEM: CAS number, 289038-14-8.
  • angenesci.com - 2-Bromo-4-fluorobenzylamine, HCl(CAS# 289038-14-8.
  • ambeed.com - 105942-08-3 | 4-Bromo-2-fluorobenzonitrile | Fluorinated Building Blocks.
  • u-tokyo.ac.jp - 博士論文 - 東京大学 (Borane Reduction Methodologies).
  • google.com (Patents) - US20230080054A1 - Inhibitors of anoctamin 6 protein and uses thereof.
  • google.com (Patents) - US7511037B2 - N-[[4-fluoro-2-(5-methy-1H-1,2,4-triazol-1-yl)phenyl]methyl]-4-,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxo-pyrimido[2,1-.

Sources

Protocols & Analytical Methods

Method

Strategic Application of Buchwald-Hartwig Amination: Handling (2-Bromo-4-fluorophenyl)methanamine

Executive Summary (2-Bromo-4-fluorophenyl)methanamine represents a high-value pharmacophore scaffold in drug discovery, particularly for the synthesis of fluorinated isoindolines and complex benzylamine derivatives. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Bromo-4-fluorophenyl)methanamine represents a high-value pharmacophore scaffold in drug discovery, particularly for the synthesis of fluorinated isoindolines and complex benzylamine derivatives. However, its structure presents a "Bifunctional Paradox" : it contains both an electrophile (aryl bromide) and a nucleophile (primary benzylamine) within the same molecule.

Attempting standard Buchwald-Hartwig conditions without a defined strategy will result in uncontrolled oligomerization. This Application Note defines two distinct, self-validating workflows:

  • Intramolecular Cyclization: Exploiting the bifunctionality to synthesize 5-fluoroisoindoline .

  • Intermolecular Cross-Coupling: orthogonal protection strategies to utilize the aryl bromide as a handle for external amine coupling.

Strategic Analysis: The Bifunctional Divergence

The reactivity of (2-Bromo-4-fluorophenyl)methanamine is dictated by the competition between intramolecular ring closure and intermolecular self-coupling.

Decision Matrix
  • Pathway A (Cyclization): If your goal is to form a bicyclic heterocycle (Isoindoline), you must select ligands that favor reductive elimination from a constrained metallocycle.

  • Pathway B (Functionalization): If your goal is to couple the aryl bromide with an external amine, you must chemically mask the internal benzylamine (e.g., Boc-protection) to prevent catalyst poisoning and polymerization.

ReactionDivergence sub (2-Bromo-4-fluorophenyl) methanamine path_a Pathway A: Intramolecular Cyclization sub->path_a Pd(0) / BINAP NaOtBu path_b Pathway B: Intermolecular Coupling sub->path_b 1. Boc-Protection 2. Pd(0) / BrettPhos 3. Deprotection prod_a 5-Fluoroisoindoline (Heterocycle Formation) path_a->prod_a prod_b N-Functionalized Benzylamine path_b->prod_b

Figure 1: Strategic divergence based on target architecture. The substrate's dual nature requires an initial decision between cyclization and protection.

Module A: Intramolecular Cyclization (Isoindoline Synthesis)

Target: 5-Fluoro-2,3-dihydro-1H-isoindole Mechanism: The reaction proceeds via oxidative addition of the Ar-Br bond, followed by amine coordination, deprotonation, and C-N bond-forming reductive elimination.

Critical Parameters

The formation of the 5-membered ring is kinetically favored, but requires a bidentate ligand with a wide bite angle to enforce the geometry required for reductive elimination.

ParameterRecommended ConditionRationale
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ is generally cheaper and sufficient; dba is preferred if the substrate is oxidant-sensitive.
Ligand BINAP or DPPF Bidentate ligands prevent

-hydride elimination (though less relevant here) and stabilize the metallocycle. Monodentate ligands often lead to lower yields in cyclizations.
Base NaOtBu (Sodium tert-butoxide)Strong enough to deprotonate the coordinated amine; soluble in toluene.
Solvent Toluene (anhydrous)Non-polar solvents promote the tight ion pairing required for the base mechanism in non-polar media.
Concentration 0.05 M - 0.1 MCrucial: Lower concentration favors intramolecular cyclization over intermolecular oligomerization.
Detailed Protocol (Module A)

Materials:

  • (2-Bromo-4-fluorophenyl)methanamine (1.0 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • rac-BINAP (3-6 mol%)

  • NaOtBu (1.4 equiv)[1]

  • Toluene (Anhydrous, degassed)[1][2]

Step-by-Step:

  • Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and BINAP. Add a small portion of Toluene and stir for 10 minutes at RT to form the active catalyst complex (often indicated by a color change to orange/red).

  • Substrate Addition: Add the (2-Bromo-4-fluorophenyl)methanamine and NaOtBu to the vial.

  • Solvent Charge: Dilute with remaining Toluene to achieve a concentration of 0.05 M . Note: High dilution is the key control for selectivity.

  • Reaction: Seal the vial and heat to 100°C for 12-16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. The free isoindoline can be volatile; consider converting to the HCl salt immediately or purifying via flash chromatography (DCM/MeOH/NH₃) carefully.

Module B: Intermolecular Coupling (External Functionalization)

Target: Coupling the Ar-Br with an external amine (R-NH₂) without cyclizing. Challenge: The internal amine is a better nucleophile than many external amines due to the chelate effect. Solution: Orthogonal protection.

Workflow Logic
  • Protection: Convert the benzylamine to a carbamate (Boc).

  • Coupling: Perform Buchwald-Hartwig with the external amine.

  • Deprotection: Remove Boc (acidic conditions).

Optimized Conditions (Step 2: Coupling)
ParameterConditionRationale
Ligand BrettPhos (for primary amines) or RuPhos (for secondary)These dialkylbiaryl phosphine ligands are highly active and prevent the Pd center from coordinating to the carbamate oxygen.
Base Cs₂CO₃ or K₃PO₄Weaker bases are preferred to avoid deprotonating the Boc-amide proton, which could lead to side reactions.[1]
Solvent 1,4-Dioxane or t-Amyl AlcoholHigher boiling point polar solvents assist in solubilizing the inorganic bases.
Detailed Protocol (Module B)

Step 1: Protection (Standard) React (2-Bromo-4-fluorophenyl)methanamine with Boc₂O (1.1 equiv) and Et₃N in DCM. Isolate the tert-butyl (2-bromo-4-fluorobenzyl)carbamate.

Step 2: Buchwald-Hartwig Coupling

  • Substrate: Boc-protected intermediate (1.0 equiv)

  • Coupling Partner: External Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: BrettPhos (2-4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M)

Procedure:

  • Combine Pd precursor and BrettPhos in the reaction vessel. Purge with inert gas (N₂/Ar).[1][2]

  • Add the solvent and stir at 110°C for 2 minutes (pre-activation) or stir at RT for 10 mins.

  • Add the Boc-protected aryl bromide, the external amine, and the base.

  • Heat at 80-100°C until HPLC indicates consumption of the bromide (typically 4-8 hours).

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

Step 3: Deprotection Dissolve the coupled product in DCM/TFA (4:1) or 4M HCl in Dioxane to reveal the primary amine.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for Module A (Cyclization) , highlighting the critical reductive elimination step facilitated by bidentate ligands.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Substrate Coord Amine Coordination OxAdd->Coord Deprot Deprotonation (Base) Coord->Deprot NaOtBu RedElim Reductive Elimination (C-N Bond) Deprot->RedElim -HOtBu RedElim->Pd0 Product Release

Figure 2: Catalytic cycle for the intramolecular formation of 5-fluoroisoindoline. The bidentate ligand (L) is crucial for the final Reductive Elimination step.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Oligomers) Concentration too high (Module A)Dilute reaction to 0.025 M or 0.05 M. Add substrate slowly (syringe pump) to keep instantaneous concentration low.
Protodehalogenation (Ar-Br

Ar-H)

-Hydride elimination or solvent H-abstraction
Switch solvent to Dioxane. Ensure solvent is strictly anhydrous. Increase catalyst loading.
No Reaction Catalyst poisoning or oxidationEnsure rigorous O₂ exclusion. Switch to a pre-formed catalyst like Pd(dppf)Cl₂ or BrettPhos Pd G3 .
Incomplete Conversion Catalyst deactivationAdd a second portion of catalyst/ligand after 6 hours.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Wolfe, J. P., et al. (1996). Intramolecular Palladium-Catalyzed Aryl Amination and Aryl Amidation. Journal of the American Chemical Society, 118(30), 7215–7216.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6] Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society, 116(13), 5969–5970.

  • Cabri, W., et al. (2025). Benchchem Protocol: Optimization of Buchwald-Hartwig amination conditions.

Sources

Application

The Strategic Application of (2-Bromo-4-fluorophenyl)methanamine in the Synthesis of Advanced Kinase Inhibitors

Introduction: A Privileged Scaffold Component for Targeted Kinase Inhibition In the landscape of modern drug discovery, protein kinases remain a pivotal class of therapeutic targets, with their dysregulation implicated i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold Component for Targeted Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a pivotal class of therapeutic targets, with their dysregulation implicated in a multitude of diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of targeted therapy.[2] Within the medicinal chemist's toolkit, certain molecular fragments, or building blocks, consistently emerge as critical components of successful pharmacophores. (2-Bromo-4-fluorophenyl)methanamine is one such building block, offering a unique combination of structural features that are highly advantageous for the synthesis of potent and selective kinase inhibitors.

This technical guide provides an in-depth exploration of the application of (2-Bromo-4-fluorophenyl)methanamine in the synthesis of kinase inhibitors. We will delve into detailed synthetic protocols, explain the rationale behind key experimental choices, and examine the role of the resulting (2-bromo-4-fluorobenzyl) moiety in molecular recognition at the kinase active site. The primary focus will be on its documented use in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors, a critical target in B-cell malignancies.[3][4]

The strategic incorporation of the (2-bromo-4-fluorobenzyl) group provides medicinal chemists with several distinct advantages:

  • A Handle for Further Diversification: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[5][6] This allows for the late-stage introduction of a wide array of aryl and heteroaryl fragments, enabling extensive exploration of the chemical space to optimize target engagement and pharmacokinetic properties.

  • Modulation of Physicochemical Properties: The fluorine atom can significantly influence the molecule's properties, including metabolic stability and binding affinity, through favorable electronic interactions within the kinase's ATP-binding pocket.[5]

  • Vectorial Orientation: As a benzylamine, this building block allows for the introduction of the substituted phenyl ring into a target molecule via a flexible methylene linker, which can be crucial for achieving the correct orientation for optimal binding. This is typically accomplished through amide bond formation or nucleophilic substitution reactions.

This guide will provide researchers, scientists, and drug development professionals with the necessary protocols and scientific context to effectively utilize (2-Bromo-4-fluorophenyl)methanamine in their kinase inhibitor discovery programs.

Core Application: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Intermediate

A prime, documented application of (2-Bromo-4-fluorophenyl)methanamine is in the synthesis of intermediates for potent inhibitors of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling, making it a validated therapeutic target for various B-cell cancers and autoimmune diseases.[3][7]

The following sections provide a detailed workflow, from the initial amide coupling of (2-Bromo-4-fluorophenyl)methanamine to the subsequent elaboration of the intermediate into a complex heterocyclic system characteristic of modern kinase inhibitors.

Workflow Overview: From Building Block to Advanced Intermediate

The synthetic strategy leverages the nucleophilicity of the amine in (2-Bromo-4-fluorophenyl)methanamine for an initial coupling reaction, followed by a palladium-catalyzed intramolecular cyclization to construct the core of the inhibitor.

G cluster_0 Part 1: Amide Bond Formation cluster_1 Part 2: Elaboration to Kinase Inhibitor Core A (2-Bromo-4-fluorophenyl)methanamine C Amide Coupling (T3P®, DIPEA) A->C B Substituted Benzoic Acid (e.g., 5-fluoro-2-methoxybenzoic acid) B->C D Intermediate Amide N-(2-bromo-4-fluorobenzyl)-5-fluoro-2-methoxybenzamide C->D C-N Bond Formation E Intermediate Amide G Suzuki Coupling (Pd-Catalyst, Base) E->G F Heterocyclic Precursor (e.g., Pyrazole derivative) F->G H Advanced Intermediate (BTK Inhibitor Precursor) G->H C-C Bond Formation

Caption: General synthetic workflow for a BTK inhibitor precursor.

Experimental Protocols

The following protocols are based on procedures outlined in patent literature for the synthesis of BTK inhibitors and represent a robust methodology for the utilization of (2-Bromo-4-fluorophenyl)methanamine.[3]

Protocol 1: Synthesis of Intermediate Amide (N-(4-bromo-2-fluorobenzyl)-5-fluoro-2-methoxybenzamide)

This protocol details the formation of an amide bond between (2-Bromo-4-fluorophenyl)methanamine and a substituted benzoic acid. The use of propylphosphonic anhydride (T3P®) is a common and effective method for amide coupling, known for its high yields and simple work-up.

Reaction Scheme:

(Self-generated image of the reaction scheme for Protocol 1)

Materials:

ReagentCAS NumberMolar Mass ( g/mol )Amount (mmol)Equivalents
(4-Bromo-2-fluorophenyl)methanamine773133-72-9204.045.001.0
5-Fluoro-2-methoxybenzoic acid350-26-5170.136.041.21
Propylphosphonic anhydride (T3P®), 50 wt% in EtOAc68957-94-8318.19 (trimer)7.501.5
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.2430.06.0
Tetrahydrofuran (THF), anhydrous109-99-9-25 mL-
Ethyl acetate (EtOAc)141-78-6-As needed-

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-fluoro-2-methoxybenzoic acid (1.03 g, 6.04 mmol), N,N-diisopropylethylamine (5.22 mL, 30.0 mmol), and anhydrous tetrahydrofuran (17 mL).

  • Add the propylphosphonic anhydride solution (50 wt % in EtOAc, 4.46 mL, 7.50 mmol) to the mixture.

  • In a separate vessel, dissolve (4-bromo-2-fluoro-phenyl)methanamine (5.00 mmol, assuming 1.02 g) in anhydrous tetrahydrofuran (8 mL).

  • Add the solution of the amine dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up by diluting the mixture with ethyl acetate and washing sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product, N-(4-bromo-2-fluorobenzyl)-5-fluoro-2-methoxybenzamide.[3]

Causality and Insights:

  • Choice of Coupling Reagent: T3P® is an excellent choice for this transformation as it activates the carboxylic acid to form a mixed anhydride, which is highly reactive towards the amine. The byproducts are water-soluble phosphonic acids, which are easily removed during the aqueous work-up.

  • Base: DIPEA is a non-nucleophilic base used to scavenge the acid generated during the reaction and to ensure the primary amine remains in its free, nucleophilic form. A significant excess is used to drive the reaction to completion.

  • Temperature: Heating to 80 °C provides the necessary activation energy to ensure a reasonable reaction rate.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The bromine atom on the intermediate amide is now strategically positioned for a Suzuki-Miyaura cross-coupling reaction. This step is critical for building the complex heterocyclic systems that often form the core of potent kinase inhibitors. This protocol provides a general framework for such a transformation.

Reaction Scheme:

(Self-generated image of a general Suzuki coupling reaction)

Materials:

ReagentRoleTypical Amount (mol%)
N-(4-bromo-2-fluorobenzyl)-... intermediateAryl Halide1.0 equiv
Aryl or Heteroaryl Boronic Acid/EsterCoupling Partner1.1 - 1.5 equiv
Palladium Catalyst (e.g., PdCl₂(dppf), Pd(PPh₃)₄)Catalyst2 - 5 mol%
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Activator2.0 - 3.0 equiv
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)Reaction Medium-

General Procedure:

  • To a flame-dried Schlenk flask, add the bromo-intermediate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), PdCl₂(dppf), 0.05 mmol).[5]

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 10 mL total).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.[5]

Causality and Insights:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. For aryl bromides, catalysts like PdCl₂(dppf) or Pd(PPh₃)₄ are often effective. The ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[6]

  • Base and Solvent: The base is essential to activate the boronic acid for the transmetalation step.[6] A mixed solvent system like dioxane/water or toluene/water is commonly used to ensure solubility of both the organic and inorganic reagents.

The Role of the (2-Bromo-4-fluorobenzyl) Moiety in Kinase Binding

The design of kinase inhibitors often relies on establishing key interactions within the ATP-binding site. ATP-competitive inhibitors typically feature a heterocyclic core that forms hydrogen bonds with the "hinge region" of the kinase, mimicking the adenine portion of ATP.[4][8] The substituents projecting from this core are designed to occupy adjacent hydrophobic pockets.

Caption: Simplified model of an inhibitor in a kinase active site.

The (2-bromo-4-fluorobenzyl) group, once incorporated into the final inhibitor, typically projects into a solvent-exposed hydrophobic pocket.

  • Hydrophobic Interactions: The phenyl ring itself makes favorable hydrophobic and van der Waals contacts with nonpolar residues in the pocket, contributing to the overall binding affinity.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like backbone carbonyl oxygens) that can enhance binding affinity and selectivity.

  • Fluorine Interactions: The fluorine atom, with its high electronegativity, can engage in favorable dipole-dipole or orthogonal multipolar interactions, further anchoring the inhibitor in the binding site. It can also block sites of potential metabolism, improving the drug's pharmacokinetic profile.

In the context of BTK inhibitors, this moiety helps to properly orient the core of the molecule for optimal interaction with hinge residues like Met477 and Glu475, while the substituted phenyl ring itself finds a favorable binding position.[8]

Summary and Outlook

(2-Bromo-4-fluorophenyl)methanamine is a valuable and versatile building block for the synthesis of advanced kinase inhibitors. As demonstrated by its application in the synthesis of BTK inhibitor precursors, it provides a reliable entry point for introducing the functionally important (2-bromo-4-fluorobenzyl) moiety. The synthetic protocols detailed herein, centering on robust amide coupling and subsequent palladium-catalyzed cross-coupling reactions, offer a clear and reproducible pathway for medicinal chemists. The unique electronic and steric properties conferred by the bromo- and fluoro-substituents make this reagent a strategic choice for optimizing ligand-target interactions and improving drug-like properties. As the drive for more selective and potent kinase inhibitors continues, the strategic use of such well-defined building blocks will remain paramount to the success of drug discovery campaigns.

References

  • Compounds useful as kinase inhibitors. US12220401B2. ()
  • Bruton's Tyrosine Kinase Inhibitors for the Treatment of Autoimmune Diseases and Cancers. ACS Med. Chem. Lett. 2017, 8, 10, 1046–1047. ([Link])

  • Preparation method of Bruton's tyrosine kinase inhibitor. CN106995446B. ()
  • Barf, T., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 681533. ([Link])

  • Marcotte, D. J., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 681533. ([Link])

  • Li, D., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances, 9(4), 1899-1915. ([Link])

  • PubChem. Inhibitors of bruton's tyrosine kinase - Patent US-8563563-B2. ([Link])

  • Synthesis and Preclinical Evaluation of a Novel Fluorine-18-Labeled Tracer for Positron Emission Tomography Imaging of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry, 2022, 65 (15), 10576-10586. ([Link])

  • ResearchGate. IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ([Link])

  • Inhibitors of bruton's tyrosine kinase. EP3218404A1. ()
  • PubChem. Inhibitors of Bruton's tyrosine kinase - Patent US-8497277-B2. ([Link])

  • De Lucca, G. V., et al. (2016). Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). Journal of Medicinal Chemistry, 59(17), 7915-7933. ([Link])

  • De Lucca, G. V., et al. (2016). Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9 H -carbazole-1-carboxamide (BMS-935177). Journal of Medicinal Chemistry, 59(17), 7915-7933. ([Link])

  • BindingDB. PrimarySearch_ki. ([Link])

  • Liao, X., et al. (2017). Bruton's Tyrosine Kinase Inhibitors for the Treatment of Autoimmune Diseases and Cancers. ACS Medicinal Chemistry Letters, 8(10), 1046-1047. ([Link])

  • Li, D., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances, 9, 1899-1915. ([Link])

  • Joseph, S., et al. (2023). Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. PLOS ONE, 18(8), e0289723. ([Link])

  • Wang, C., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8035. ([Link])

  • ResearchGate. Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of Btk-dependent platelet aggregation (PA) by GPVI or FcγRIIa stimulation of blood, therapeutic plasma concentrations and blood concentrations which increase bleeding time in vitro. ([Link])

  • Organic Chemistry Portal. Suzuki Coupling. ([Link])

  • Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(14), 5113-5125. ([Link])

  • Sonar, P., et al. (2022). Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. Bioinformation, 18(10), 974-981. ([Link])

  • Kumar, D., et al. (2023). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Advances, 13(54), 38038-38057. ([Link])

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. ([Link])

  • Aliabadi, A., et al. (2012). Synthesis, Molecular Docking and Cytotoxicity Evaluation of 2-(4-Substituted-Benzyl) Isoindoline-1, 3-Dione Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(1), 23-26. ([Link])

  • E-Mladenovska, K., et al. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 28(15), 5698. ([Link])

  • Careglio, A. (2025). Exploring the Binding Profiles of Natural Compounds and BTK Inhibitors: A Docking and Electrostatic Study. International Journal of Clinical Medicine and Educational Research, 4(2), 01-09. ([Link])

  • Avetisyan, A., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3560. ([Link])

  • Taylor, F., et al. (2024). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). ([Link])

Sources

Method

Application Note: Strategic N-Alkylation Protocols for Functionalizing (2-Bromo-4-fluorophenyl)methanamine

Executive Summary This application note details the experimental procedures for the N-alkylation of (2-Bromo-4-fluorophenyl)methanamine (CAS: 739354-98-4).[1] This scaffold is a critical building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the experimental procedures for the N-alkylation of (2-Bromo-4-fluorophenyl)methanamine (CAS: 739354-98-4).[1] This scaffold is a critical building block in medicinal chemistry, particularly for fragment-based drug discovery, where the ortho-bromide serves as a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the para-fluorine modulates metabolic stability.[1]

The primary challenge in alkylating this substrate is controlling selectivity to prevent over-alkylation (formation of tertiary amines or quaternary ammonium salts).[2] This guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the "Gold Standard" method for mono-alkylation, while providing Direct Nucleophilic Substitution as a secondary protocol for specific alkyl halide electrophiles.[1]

Substrate Analysis & Retrosynthetic Logic

Chemical Properties[1][3]
  • Substrate: (2-Bromo-4-fluorophenyl)methanamine[1][3]

  • Molecular Weight: 204.04 g/mol [1][3][4][5]

  • Reactivity Profile:

    • Nucleophilicity: The primary benzylic amine is highly nucleophilic.

    • Sterics: The ortho-bromo substituent introduces mild steric bulk near the reactive center, which slightly retards reaction rates compared to unsubstituted benzylamine but significantly aids in preventing over-alkylation during reductive amination.

    • Electronics: The para-fluorine atom is electron-withdrawing, slightly decreasing the basicity of the amine (

      
       ~9.0-9.3), making it compatible with mild acid catalysis.
      
Strategic Decision Matrix

The choice of method depends entirely on the available electrophile.

DecisionMatrix Start Target: N-Alkylated Product Electrophile Available Electrophile? Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Carbonyl Source Halide Alkyl Halide (Br/I) Electrophile->Halide Halogen Source MethodA Method A: Reductive Amination (High Selectivity) Aldehyde->MethodA MethodB Method B: Direct Alkylation (Low Selectivity - Requires Optimization) Halide->MethodB

Figure 1: Decision matrix for selecting the optimal alkylation pathway.

Method A: Reductive Amination (The Gold Standard)

Objective: Selective mono-alkylation using an aldehyde or ketone.[1]

Mechanistic Insight

This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids cyanide byproducts.[1] Crucially, STAB is less reactive than Sodium Borohydride (

) and will not reduce the aldehyde/ketone directly. It selectively reduces the in situ formed iminium ion.[6]

Reaction Scheme:



Experimental Protocol

Scale: 1.0 mmol (approx. 204 mg of amine)[1]

ReagentEquivalentsAmountRole
(2-Bromo-4-fluorophenyl)methanamine 1.0 eq204 mgNucleophile
Aldehyde / Ketone 1.0 - 1.1 eqVariableElectrophile
Sodium Triacetoxyborohydride (STAB) 1.4 - 1.5 eq~300-320 mgReducing Agent
Acetic Acid (AcOH) 1.0 - 2.0 eq~60

L
Catalyst (Required for Ketones)
1,2-Dichloroethane (DCE) Solvent5.0 mLSolvent (0.2 M)

Step-by-Step Procedure:

  • Preparation: In a dry 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, dissolve (2-Bromo-4-fluorophenyl)methanamine (1.0 eq) in DCE (or THF).

  • Imine Formation: Add the Aldehyde or Ketone (1.05 eq).[1]

    • Note: If using a ketone, add Acetic Acid (1-2 eq) at this stage to catalyze imine formation.[1] For reactive aldehydes, acid is optional.[7][8]

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

      
      ).
      
  • Reduction: Add STAB (1.4 eq) in a single portion.

    • Observation: Mild effervescence may occur.[1]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.[1][2]

    • Target: Disappearance of the imine intermediate.

  • Quench: Quench the reaction by adding saturated aqueous

    
     (5 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.
    
  • Workup:

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with Brine.[1][2]

    • Dry over

      
       or 
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).[1]

Method B: Direct Nucleophilic Substitution ( )

Objective: Alkylation using an alkyl halide (when the aldehyde is unstable or unavailable).[1] Warning: This method is prone to over-alkylation (formation of tertiary amines).[1][9]

Mechanistic Insight

To favor mono-alkylation, the statistical probability of the alkyl halide encountering the primary amine must be maximized. This is achieved by using a stoichiometric excess of the amine (the substrate) or high dilution.

Experimental Protocol

Scale: 1.0 mmol of Alkyl Halide (Limiting Reagent)

ReagentEquivalentsRole
(2-Bromo-4-fluorophenyl)methanamine 2.0 - 3.0 eq Nucleophile (Excess required)
Alkyl Halide (Br/I) 1.0 eqElectrophile
Cesium Carbonate (

)
1.5 eqBase (HCl Scavenger)
Acetonitrile (MeCN) or DMF Solvent0.1 M concentration

Step-by-Step Procedure:

  • Preparation: Dissolve (2-Bromo-4-fluorophenyl)methanamine (3.0 eq) and

    
     (1.5 eq) in anhydrous MeCN.
    
  • Addition: Cool the mixture to 0°C. Add the Alkyl Halide (1.0 eq) dropwise over 20 minutes (using a syringe pump if available).

    • Why: Slow addition keeps the concentration of electrophile low relative to the amine.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup:

    • Filter off inorganic solids.[1][2]

    • Concentrate the filtrate.

    • Critical Step: You must recover the excess starting amine during purification.

  • Purification: Flash chromatography. The tertiary amine (impurity) usually elutes first (less polar), followed by the secondary amine (product), and finally the primary amine (starting material).

Comparative Analysis & Troubleshooting

Method Comparison
FeatureMethod A: Reductive AminationMethod B: Direct Alkylation
Selectivity High (>95% Mono-alkylated)Low (Requires optimization)
Reagent Stability Aldehydes can be air-sensitiveAlkyl halides are generally stable
Atom Economy GoodPoor (Requires excess amine)
Scope Best for

amines
Best for Methylation/Benzylation
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Method A) Wet solvent or old STAB reagent.[1]STAB hydrolyzes in moisture.[1] Use fresh reagent and anhydrous DCE/THF.[1]
No Reaction (Ketones) Steric hindrance or lack of acid catalyst.[1]Add 1-2 eq of Acetic Acid. Heat to 40-50°C if necessary.
Over-alkylation (Method B) Alkyl halide added too fast.[1]Use Syringe pump addition; increase amine equivalents to 5.0 eq.
Debromination Unlikely with STAB/Borohydrides.[1]If using catalytic hydrogenation (Method C - not listed), the Ar-Br bond is labile.[1] Stick to STAB.[1]

Workflow Visualization

Workflow Start Start: (2-Bromo-4-fluorophenyl)methanamine Mix Mix with Aldehyde/Ketone in DCE Start->Mix Imine Intermediate: Imine Formation (Add AcOH if Ketone) Mix->Imine Reduce Add NaBH(OAc)3 (STAB) Stir 2-16h @ RT Imine->Reduce Reduction Quench Quench: Sat. NaHCO3 Reduce->Quench Extract Extract (DCM) & Purify Quench->Extract

Figure 2: Workflow for the Reductive Amination protocol (Method A).

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[6][7][8] [1]

  • Salvatore, R. N. ; Yoon, C. H.; Jung, K. W. "Synthesis of secondary amines." Tetrahedron, 2001 , 57, 7785–7811. [1]

  • PubChem Compound Summary. "(4-Bromo-2-fluorophenyl)methanamine" (Isomer analog for property verification).[1] National Center for Biotechnology Information.[1] [1]

Sources

Application

Application Note: Strategies for the Chromatographic Purification of Crude (2-Bromo-4-fluorophenyl)methanamine

Executive Summary The isolation of primary benzylamines, such as (2-Bromo-4-fluorophenyl)methanamine, from crude reaction mixtures is a notoriously challenging bottleneck in drug development and synthetic workflows[1]. D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of primary benzylamines, such as (2-Bromo-4-fluorophenyl)methanamine, from crude reaction mixtures is a notoriously challenging bottleneck in drug development and synthetic workflows[1]. Due to their basicity, primary amines interact strongly with the acidic silanol groups present on standard bare silica gel, leading to severe peak tailing, irreversible adsorption, and poor resolution from non-basic impurities[2].

This application note provides a comprehensive, self-validating guide to purifying crude (2-Bromo-4-fluorophenyl)methanamine. By detailing the physicochemical causality behind chromatographic streaking, we present two field-proven methodologies: the strategic use of sacrificial basic modifiers on normal-phase silica[2], and the deployment of amine-functionalized stationary phases for high-resolution, modifier-free recovery[3].

Physicochemical Profiling

Understanding the intrinsic properties of the target molecule is the first step in designing a rational purification strategy. (2-Bromo-4-fluorophenyl)methanamine possesses a highly polar primary amine motif juxtaposed with a lipophilic halogenated aromatic ring.

Table 1: Quantitative & Physicochemical Profile of the Target Compound

ParameterValue / DescriptionChromatographic Implication
IUPAC Name (2-Bromo-4-fluorophenyl)methanamineN/A
CAS Registry Number 202865-73-4 (Free Base) 289038-14-8 (HCl Salt)[4]Salt forms must be free-based prior to normal-phase chromatography.
Molecular Weight 204.04 g/mol (Free Base)Elutes well within standard UV/Vis and MS detection ranges.
Estimated pKa (Amine) ~9.0 – 9.5Highly basic; will readily protonate in the presence of acidic silanols (pKa ~4.5).
Key Impurities Unreacted nitriles, secondary amine dimers, halogenated byproducts[1].Requires sharp peak shapes to resolve the primary amine from closely eluting lipophilic impurities.

Chromatographic Challenges: The Silanol Effect

The fundamental failure point in standard flash chromatography of primary amines is the acid-base interaction at the stationary phase. Bare silica gel (SiO₂) is populated with surface silanol groups (Si-OH) that act as weak Brønsted acids. When a basic primary amine like (2-Bromo-4-fluorophenyl)methanamine travels through the column, it undergoes strong hydrogen bonding and ion-exchange interactions with these silanols[3].

Causality: This interaction is kinetically slow to reverse, causing the compound to "stick" to the column. The macroscopic result is severe peak tailing (streaking), which dilutes the product across multiple fractions and causes co-elution with later-eluting impurities[2]. To prevent this, a sacrificial basic modifier (like Triethylamine or Ammonium Hydroxide) must be introduced to competitively bind and neutralize the acidic silanols[2].

Mechanism Silanol Acidic Silanol (Si-OH) Bare Silica Gel Amine Target Primary Amine (R-NH2) Silanol->Amine Strong H-Bonding & Ion-Exchange (Causes Tailing) Modifier Basic Modifier (e.g., Et3N, NH4OH) Modifier->Silanol Sacrificial Binding (Blocks Acidic Sites)

Fig 1: Mechanistic interaction between acidic silanols and primary amines, and the blocking role of basic modifiers.

Strategic Workflows for Amine Purification

The decision of which protocol to use depends on the available budget, required purity, and downstream sensitivity to trace volatile bases.

Workflow Start Crude (2-Bromo-4-fluorophenyl)methanamine Decision Select Stationary Phase Start->Decision BareSilica Standard Bare Silica (SiO2) Decision->BareSilica High Capacity, Low Cost AmineSilica Amine-Functionalized Silica Decision->AmineSilica High Resolution, Easy Recovery ModStep Add 1-2% TEA or NH4OH to Mobile Phase BareSilica->ModStep NoModStep No Modifier Required AmineSilica->NoModStep Elute1 Elute: DCM/MeOH or Hex/EtOAc ModStep->Elute1 Elute2 Elute: Hexane/EtOAc Gradient NoModStep->Elute2 Verify Validate via Ninhydrin TLC & LC-MS Elute1->Verify Elute2->Verify

Fig 2: Decision matrix and workflow for the chromatographic purification of primary benzylamines.

Protocol A: Normal-Phase Chromatography with Sacrificial Modifiers

This is the most cost-effective method, utilizing standard bare silica gel. Triethylamine (TEA) is used to dynamically coat the silica surface[2].

Step-by-Step Methodology:

  • Solvent System Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate containing 1% (v/v) Triethylamine (TEA).

    • Causality: TEA is a tertiary amine that is more basic than the target primary amine. It competitively binds to the silanols but does not react with the target compound.

  • Column Pre-Equilibration (Critical Step): Flush the packed silica column with at least 3 Column Volumes (CV) of the TEA-modified solvent.

    • Causality: If the crude sample is loaded before the column is saturated with TEA, the amine will irreversibly bind to the unblocked silanols at the top of the column, destroying the separation.

  • Sample Loading (Dry Loading): Dissolve the crude (2-Bromo-4-fluorophenyl)methanamine in minimal Dichloromethane (DCM). Add Celite (diatomaceous earth) at a 1:2 sample-to-solid ratio. Evaporate to a free-flowing powder and load onto the column head.

    • Causality: Dry loading prevents the "band broadening" that occurs when highly polar viscous amine oils are loaded as liquids. Celite is preferred over silica for dry loading to minimize premature acid-base entrapment.

  • Elution: Run a gradient from 0% to 50% Ethyl Acetate (in Hexane, maintaining 1% TEA throughout).

  • In-Process Validation (Self-Validating System):

    • Spot the collected fractions on a standard silica TLC plate.

    • Develop the plate and dip it into a Ninhydrin stain, followed by heating.

    • Validation Check: A bright purple/pink spot confirms the presence of the primary amine. If the spot streaks heavily on the TLC plate, the TEA concentration in the mobile phase is insufficient and must be increased to 2%.

Protocol B: Amine-Functionalized Silica (Modifier-Free)

For highly sensitive downstream applications where trace TEA contamination is unacceptable, amine-functionalized silica (e.g., KP-NH or RediSep Amine) is the superior choice[2][3].

Step-by-Step Methodology:

  • Solvent System Preparation: Prepare standard Hexane and Ethyl Acetate. Do not add basic modifiers.

  • Column Pre-Equilibration: Flush the amine-functionalized column with 3 CV of 100% Hexane.

    • Causality: The stationary phase is covalently bonded with primary amine linkers. The surface is inherently basic, meaning the target (2-Bromo-4-fluorophenyl)methanamine will experience electrostatic repulsion from the stationary phase rather than attraction, naturally preventing tailing[3].

  • Sample Loading: Liquid load the crude mixture in a minimal volume of DCM directly onto the column head.

  • Elution: Run a gradient from 0% to 40% Ethyl Acetate in Hexane.

  • In-Process Validation (Self-Validating System):

    • Standard silica TLC plates cannot be used to monitor this run accurately, as the compound will streak on the plate even if it eluted cleanly from the column.

    • Validation Check: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to analyze the fractions. Look for the pseudomolecular ion

      
       at m/z 204.0 (and the corresponding bromine isotope peak at m/z 206.0).
      

Comparative Method Analysis

Table 2: Performance Comparison of Purification Strategies

ParameterProtocol A: Bare Silica + TEAProtocol B: Amine-Functionalized Silica
Stationary Phase Bare Silica (SiO₂)Propylamine-bonded Silica (NH₂-SiO₂)
Mobile Phase Hexane / EtOAc + 1% TEAHexane / EtOAc (No modifiers)
Peak Shape Good (Dependent on TEA saturation)Excellent (Sharp, symmetrical peaks)[3]
Cost Low (Standard consumables)High (Specialty columns)
Post-Purification Requires extended high-vacuum drying to remove residual TEA[3].Simple rotary evaporation; no residual base contamination[3].
Best Used For Large-scale, early-stage intermediate purification.Final API purification or library synthesis.

References

1.[1] ACS Sustainable Chemistry & Engineering. "Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources." Available at: 2.[2] Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Available at: 3.[4] ECHA CHEM. "Identity - (2-bromo-4-fluorophenyl)methanamine hydrochloride." Available at: 4.[3] Teledyne ISCO. "RediSep amine functionalized column." Available at:

Sources

Method

Application Note: Analytical Strategies for the Quantification of (2-Bromo-4-fluorophenyl)methanamine

Scientific Context & Analytical Challenges (2-Bromo-4-fluorophenyl)methanamine (CAS: 202865-73-4), frequently referred to as 2-bromo-4-fluorobenzylamine, is a highly versatile building block in medicinal chemistry. It is...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Analytical Challenges

(2-Bromo-4-fluorophenyl)methanamine (CAS: 202865-73-4), frequently referred to as 2-bromo-4-fluorobenzylamine, is a highly versatile building block in medicinal chemistry. It is prominently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including diketo acid derivatives targeting HIV integrase[1] and isoquinoline-based kinase inhibitors[2].

From an analytical perspective, quantifying this compound presents two distinct challenges:

  • Silanol Interactions: The primary amine moiety is highly basic. On standard silica-based reversed-phase columns, this basic site interacts with residual, unendcapped silanol groups (Si-O⁻) via secondary ion-exchange mechanisms, leading to severe peak tailing and poor integration reproducibility.

  • Trace Halogenated Impurities: The synthesis of this intermediate often leaves behind trace debrominated or defluorinated byproducts. Distinguishing the target analyte from these structurally similar impurities requires high-resolution separation and specific detection modalities.

To address these challenges, this application note details a dual-method approach: a robust HPLC-UV method for routine assay and purity determination, and a highly sensitive LC-MS/MS method for trace impurity profiling. Both methods are designed to be self-validating and align with the latest ICH Q2(R2) guidelines for analytical procedure validation[3][4].

Visualizing the Analytical & Synthetic Workflows

AnalyticalWorkflow A Sample Prep: (2-Bromo-4-fluorophenyl)methanamine B Dilution in MeCN/H2O (50:50 v/v) A->B C Analytical Pathway B->C D HPLC-UV (254 nm) Routine Assay & Purity C->D E LC-MS/MS (ESI+) Trace Impurity Profiling C->E F ICH Q2(R2) Validation: Linearity, Accuracy, Precision D->F E->F

Figure 1: Analytical workflow for the quantification and validation of the target benzylamine.

SyntheticUtility A (2-Bromo-4-fluorophenyl)methanamine (Key Intermediate) B Amide Coupling & Cyclization A->B C HIV Integrase Inhibitor (Diketo Acid Derivative) B->C D HIV Integrase Enzyme (Active Site) C->D Binds E Viral DNA Integration Blocked D->E

Figure 2: Synthetic utility of the compound in developing HIV integrase inhibitors.

Experimental Protocols & Causality

Method A: HPLC-UV for Routine Assay & Purity

Causality & Design: To mitigate the peak tailing caused by the primary amine, this method utilizes an end-capped, sterically protected C18 column (e.g., bridged ethyl hybrid silica). Furthermore, the mobile phase is acidified with 0.1% Trifluoroacetic acid (TFA). TFA serves a dual purpose: it drops the pH to ~2.0 (well below the pKa of residual silanols, neutralizing them to Si-OH) and acts as an ion-pairing agent, wrapping the protonated amine in a hydrophobic shell to improve peak shape and retention.

Self-Validating System Suitability Test (SST): Before analyzing unknown samples, the system must pass the following SST criteria using a 100 µg/mL standard:

  • Tailing Factor (Tf): ≤ 1.5 (Ensures silanol interactions are suppressed).

  • Theoretical Plates (N): ≥ 5,000 (Ensures column efficiency).

  • %RSD of Area (n=5): ≤ 1.0% (Ensures injection precision).

Step-by-Step Protocol:

  • Standard Preparation: Accurately weigh 10.0 mg of (2-Bromo-4-fluorophenyl)methanamine reference standard. Dissolve in 100 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to yield a 100 µg/mL stock solution.

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch, dissolve, and dilute to 100 mL using the Diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm and 210 nm.

    • Injection Volume: 10 µL.

  • Gradient Program:

Time (min)Mobile Phase A (0.1% TFA in H₂O)Mobile Phase B (0.1% TFA in MeCN)Flow Rate (mL/min)
0.095%5%1.0
2.095%5%1.0
12.010%90%1.0
15.010%90%1.0
15.195%5%1.0
20.095%5%1.0
Method B: LC-MS/MS for Trace Impurity Profiling

Causality & Design: While TFA is excellent for UV methods, it causes severe ion suppression in Electrospray Ionization (ESI) due to its high surface tension and strong ion-pairing nature. Therefore, the LC-MS method substitutes TFA with 0.1% Formic Acid. Formic acid provides the necessary protons to form the


 precursor ion without suppressing the MS signal. The unique isotopic signature of bromine (a ~1:1 natural abundance ratio of 

and

) is highly diagnostic. The target compound will present a distinct doublet at m/z 204.0 and 206.0.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the HPLC stock solution 1:100 in 0.1% Formic Acid in Water to achieve a 1 µg/mL concentration to prevent detector saturation.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.

    • Mobile Phase: A = 0.1% Formic Acid in H₂O; B = 0.1% Formic Acid in MeCN.

    • Flow Rate: 0.4 mL/min (Gradient: 5% B to 95% B over 5 minutes).

  • Mass Spectrometry Conditions (ESI+):

AnalytePrecursor Ion (

)
Product Ion (Quantifier)Collision Energy (eV)
Target (

isotope)
m/z 204.0m/z 187.0 (Loss of NH₃)15
Target (

isotope)
m/z 206.0m/z 189.0 (Loss of NH₃)15
Debrominated Impuritym/z 126.1m/z 109.115

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the analytical procedures are scientifically sound, reproducible, and defensible, the HPLC-UV method must be validated according to the ICH Q2(R2) guidelines[3][4]. The following parameters ensure the method is fit for its intended purpose in pharmaceutical quality control.

Validation ParameterICH Q2(R2) Definition / MethodologyAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of impurities. Spiked samples are analyzed.Resolution (

) > 2.0 between the target peak and known impurities. Peak purity angle < purity threshold.
Linearity & Range Proportionality of signal to concentration. Evaluated from 25% to 150% of the nominal concentration (25 to 150 µg/mL).Correlation coefficient (

) ≥ 0.999. y-intercept ≤ 2.0% of the 100% response.
Accuracy (Recovery) Closeness of agreement to the true value. Triplicate preparations at 50%, 100%, and 150% levels.Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) Closeness of agreement between independent test results. Six replicate preparations of the 100% standard.Relative Standard Deviation (%RSD) of the assay results ≤ 2.0%.
Robustness Reliability of the method against deliberate variations (e.g., Flow rate ±0.1 mL/min, Temp ±5°C).System Suitability Criteria (Tf ≤ 1.5, N ≥ 5000) must remain fulfilled under all variant conditions.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: US7511037B2 - N-[[4-fluoro-2-(5-methy-1H-1,2,4-triazol-1-yl)phenyl]methyl]-4-,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxo-pyrimido

Sources

Application

Strategic LC-MS/MS Method Development for (2-Bromo-4-fluorophenyl)methanamine

Application Note & Protocol Guide | Version 1.0 Executive Summary & Scientific Rationale (2-Bromo-4-fluorophenyl)methanamine (CAS: 112734-22-2) is a critical halogenated benzylamine intermediate used frequently in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 1.0

Executive Summary & Scientific Rationale

(2-Bromo-4-fluorophenyl)methanamine (CAS: 112734-22-2) is a critical halogenated benzylamine intermediate used frequently in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients (APIs).[1]

The Analytical Challenge: Developing a robust LC-MS/MS method for this compound presents a "polarity paradox":

  • The Amine Head: The primary amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is highly basic (
    
    
    
    ), leading to severe peak tailing on traditional C18 columns due to interactions with residual silanols.
  • The Halogenated Tail: The bromine and fluorine substituents add lipophilicity and electron-withdrawing character, requiring distinct selectivity mechanisms beyond simple hydrophobicity.

The Solution: This guide moves beyond generic C18 screening. We propose a Biphenyl Stationary Phase strategy. The biphenyl ligand provides enhanced


 interactions with the halogenated aromatic ring, offering superior retention and peak shape compared to alkyl phases, while allowing for acidic mobile phases that maximize ESI+ sensitivity.

Chemical Identity & Properties

PropertyValueAnalytical Implication
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Nitrogen rule applies (odd mass).
Monoisotopic Mass 202.97 (for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Precursor ion selection must account for Br isotopes.
Isotopic Pattern ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Critical Quality Attribute: Mass spectra must show a doublet separated by 2 Da of equal intensity.
LogP ~1.6 (Predicted)Moderately lipophilic; suitable for Reversed-Phase LC.[1]
Basicity Basic (Primary Amine)Will be fully protonated (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) in acidic mobile phases.

Protocol 1: Mass Spectrometry Optimization (The "Fingerprint")

Objective: Establish sensitive and specific Multiple Reaction Monitoring (MRM) transitions.

Infusion & Tuning Workflow[1]
  • Stock Preparation: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL). Dilute to 1 µg/mL in 50:50 Water:MeOH + 0.1% Formic Acid.[1]

  • Source: ESI Positive Mode (

    
    ).
    
  • Q1 Scan (Full Scan): Scan range 100–300 Da.

    • Observation: You will see two distinct peaks at m/z 204.0 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) and m/z 206.0  (
      
      
      
      ) with ~1:1 intensity.
  • Product Ion Scan (MS2): Fragment the m/z 204.0 precursor.

    • Primary Fragment: Loss of ammonia (

      
      , -17 Da) is the dominant pathway for benzylamines, yielding the benzyl cation.
      
    • Secondary Fragment: Loss of Bromine radical or HBr (depending on energy).[1]

Recommended MRM Transitions

Select the


 isotope for the Quantifier to avoid interference, or sum both if sensitivity is critical.
Transition TypePrecursor (

)
Product (

)
MechanismCollision Energy (eV)
Quantifier 204.0 187.0 Neutral loss of

(Benzyl cation formation)
15 - 20
Qualifier 1 204.0109.0Loss of

+ Loss of

35 - 45
Qualifier 2 206.0189.0Confirmation of

isotope presence
15 - 20

Protocol 2: Chromatographic Separation (The "Engine")

Scientific Causality: Standard C18 columns often fail with benzylamines because the protonated amine interacts with silanols, causing tailing. High pH buffers can fix this but suppress ESI+ signal.[1] Our Approach: Use a Biphenyl column with an Acidic mobile phase.[1] The


 overlap between the biphenyl stationary phase and the analyte's halogenated ring drives retention, while the steric protection of the biphenyl ligand reduces silanol access.
LC Method Parameters[1][2][3][4]
  • Column: Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 2.6 µm or 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid (MeOH promotes ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     interactions better than Acetonitrile).
    
  • Flow Rate: 0.4 – 0.6 mL/min.[1]

  • Column Temp: 40°C (Reduces backpressure and improves mass transfer).[1]

Gradient Profile (Generic Start)
Time (min)% Mobile Phase BEvent
0.05Initial equilibration (Polar amine retention)
0.55Isocratic hold to stack analyte
3.595Elution of halogenated benzylamine
4.595Wash lipophilic matrix
4.65Re-equilibration
6.05End of Run

Visualizing the Science

Diagram 1: MS/MS Fragmentation Pathway

This diagram illustrates the mechanistic cleavage of the molecule inside the collision cell.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 204.0 (Protonated Amine) TransitionState Transition State C-N Bond Weakening Precursor->TransitionState CID Energy Product1 Benzyl Cation m/z 187.0 (Quantifier) TransitionState->Product1 Heterolytic Cleavage Neutral1 Loss of NH3 (17 Da) TransitionState->Neutral1 Product2 Fluorophenyl Cation m/z 109.0 (Qualifier) Product1->Product2 High Energy Neutral2 Loss of Br (79 Da) Product1->Neutral2

Caption: ESI+ Fragmentation pathway showing the primary neutral loss of ammonia characteristic of benzylamines.

Diagram 2: Method Development Decision Tree

A logic flow for selecting the correct column chemistry based on peak shape.

MethodDevTree Start Start: (2-Bromo-4-fluorophenyl)methanamine Step1 Initial Screen: C18 Column, 0.1% Formic Acid Start->Step1 Decision1 Peak Shape Acceptable? Step1->Decision1 Yes Proceed to Validation Decision1->Yes Yes No Tailing Observed Decision1->No No (Silanol Interaction) Step2 Switch to Biphenyl Column (Enhance pi-pi interactions) No->Step2 Decision2 Retention Sufficient? Step2->Decision2 Yes2 Optimize Gradient (Use Methanol for selectivity) Decision2->Yes2 Yes No2 Switch to HILIC (Bare Silica or Amide) Decision2->No2 No

Caption: Decision matrix prioritizing Biphenyl chemistry to resolve amine tailing and halogen selectivity.

Validation Framework (FDA/ICH Compliant)

To ensure the method is "Self-Validating" (Trustworthiness), perform these key experiments as per FDA Bioanalytical Method Validation Guidance (2018).

ParameterAcceptance CriteriaExperimental Protocol
Selectivity No interfering peaks > 20% of LLOQ in 6 blank sources.Inject 6 individual sources of blank matrix (e.g., plasma) and check retention time of analyte.
Linearity ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

; Back-calculated standards within ±15%.
Prepare 8 non-zero standards (e.g., 1 ng/mL to 1000 ng/mL).
Accuracy & Precision ±15% (±20% at LLOQ).Run QC samples (Low, Mid, High) in quintuplicate (n=5) over 3 days.
Matrix Effect Matrix Factor (MF) consistent across lots (CV < 15%).[1]Compare analyte response in extracted matrix vs. neat solution.
Carryover Blank after ULOQ < 20% of LLOQ.[1]Inject highest standard followed immediately by a blank.[1]

Troubleshooting Tip: If carryover is observed (common with sticky amines), switch the needle wash solvent to 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid . The IPA helps solubilize the lipophilic halogenated ring, while the acid keeps the amine protonated and soluble.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][2][3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Restek Corporation. (2023).[1][5][6] Are Biphenyl Phases Really the New C18? Retrieved from [Link] (General reference to Biphenyl chemistry principles).[1]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 3770848, (4-Bromo-2-fluorophenyl)methanamine. Retrieved from [Link]

  • Wink, C. S. D., et al. (2014).[1] Fragmentation Mechanisms of Protonated Benzylamines. Drug Testing and Analysis. (Contextual grounding for NH3 loss mechanism).

Sources

Method

Application Note: Strategic Protection of the Amine Moiety in (2-Bromo-4-fluorophenyl)methanamine for Advanced Synthetic Applications

Introduction: The Strategic Imperative for Amine Protection (2-Bromo-4-fluorophenyl)methanamine is a valuable building block in medicinal chemistry and materials science. Its trifunctional nature—a primary amine, a bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative for Amine Protection

(2-Bromo-4-fluorophenyl)methanamine is a valuable building block in medicinal chemistry and materials science. Its trifunctional nature—a primary amine, a bromo substituent, and a fluoro group on an aromatic ring—offers multiple points for synthetic diversification. However, the inherent nucleophilicity and basicity of the primary amine can interfere with many desired transformations, such as metal-catalyzed cross-coupling reactions at the C-Br bond.[1][2] To achieve chemoselectivity and prevent unwanted side reactions, the temporary masking of the amine group is a critical first step in any multi-step synthesis.[3]

This guide provides a detailed analysis of two robust and orthogonal protecting group strategies for the amine of (2-Bromo-4-fluorophenyl)methanamine: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group. The choice between these strategies is dictated by the planned downstream reaction conditions, underscoring the importance of a well-designed synthetic route.[4] An orthogonal protection strategy, where one group can be removed selectively without affecting the other, is a cornerstone of modern complex molecule synthesis.[1][5]

Selecting the Optimal Protecting Group: A Comparative Analysis

The ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and readily removable under specific, mild conditions that do not affect other parts of the molecule.[6] Boc and Cbz groups are workhorses in organic synthesis because they fulfill these criteria in complementary ways.[7]

Table 1: Comparison of Boc and Cbz Protecting Groups for (2-Bromo-4-fluorophenyl)methanamine

Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz or Z)
Structure
Introduction Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Protection Conditions (Boc)₂O, base (e.g., TEA, NaHCO₃), in a solvent like THF, DCM, or water.[8][9]Cbz-Cl, base (e.g., NaHCO₃, Na₂CO₃), typically under Schotten-Baumann conditions (aqueous/organic biphasic).[10][11]
Stability Profile Stable to bases, nucleophiles, and catalytic hydrogenolysis.[8]Stable to acidic conditions and most nucleophiles.[10]
Lability (Cleavage) Cleaved under acidic conditions (e.g., TFA, HCl in dioxane).[9][12]Cleaved by catalytic hydrogenolysis (H₂, Pd/C).[7][13] Can also be cleaved by strong Lewis acids.[14]
Deprotection Byproducts Isobutylene and CO₂Toluene and CO₂
Key Advantage Orthogonal to Cbz; stable to hydrogenation, making it ideal for syntheses involving reductive steps.Orthogonal to Boc; stable to acids, making it suitable for reactions requiring acidic conditions.

Workflow for Protected Amine Synthesis

The overall strategy involves a protection-reaction-deprotection sequence. The choice of protecting group is a critical decision point that depends on the subsequent synthetic transformations planned for the molecule.

G cluster_0 cluster_1 Protection Step cluster_2 cluster_3 Deprotection Step cluster_4 A (2-Bromo-4-fluorophenyl)methanamine (Starting Material) Boc Boc Protection (Protocol 1) A->Boc (Boc)₂O, Base Cbz Cbz Protection (Protocol 2) A->Cbz Cbz-Cl, Base C Further Synthetic Transformations (e.g., Suzuki, Buchwald-Hartwig Coupling) Boc->C Protected Intermediate Cbz->C Protected Intermediate Boc_dep Acidic Cleavage (Protocol 3) C->Boc_dep If Boc-protected Cbz_dep Hydrogenolysis (Protocol 4) C->Cbz_dep If Cbz-protected D Final Product (Derivatized Amine) Boc_dep->D Cbz_dep->D G A Molecule with Boc-Amine and Cbz-Amine B Molecule with Free Amine and Cbz-Amine A->B Add Acid (e.g., TFA) C Molecule with Boc-Amine and Free Amine A->C H₂, Pd/C B->C H₂, Pd/C C->B Add Acid (e.g., TFA)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (2-Bromo-4-fluorophenyl)methanamine Synthesis

Ticket ID: #BFBM-YIELD-OPT Subject: Yield Optimization & Troubleshooting Guide for Halogenated Benzylamine Synthesis Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BFBM-YIELD-OPT Subject: Yield Optimization & Troubleshooting Guide for Halogenated Benzylamine Synthesis Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Yield Trap"

You are likely reading this because your yield is hovering between 30-50%, or you are observing a mysterious "M-79" or "M-19" byproduct in your LC-MS.

Synthesizing (2-Bromo-4-fluorophenyl)methanamine requires navigating a specific chemoselectivity trap: Hydrodehalogenation . The bromine atom at the ortho position is chemically fragile under standard reduction conditions. If you use catalytic hydrogenation (Pd/C, H₂), you will strip the bromine (and potentially the fluorine), destroying your scaffold.

This guide prioritizes the Borane Reduction of Nitriles as the "Gold Standard" route due to its superior chemoselectivity, while addressing the common pitfalls in workup that lead to product loss.

Module 1: Route Selection & Strategy

Before troubleshooting the flask, we must troubleshoot the route. Refer to the decision matrix below to ensure you are using the correct chemistry for this halogenated substrate.

Strategic Decision Matrix

RouteSelection Start Starting Material? Nitrile 2-Bromo-4-fluorobenzonitrile Start->Nitrile Aldehyde 2-Bromo-4-fluorobenzaldehyde Start->Aldehyde MethodA Method A: Catalytic Hydrogenation (Pd/C or Raney Ni + H2) Nitrile->MethodA Standard Protocol MethodB Method B: Borane Reduction (BH3·THF or BH3·DMS) Nitrile->MethodB Selective Protocol MethodC Method C: Reductive Amination (NH3 + NaBH4/STAB) Aldehyde->MethodC ResultA CRITICAL FAILURE: Debromination (Ar-Br -> Ar-H) MethodA->ResultA ResultB OPTIMAL ROUTE: High Yield, Halogen Retention MethodB->ResultB ResultC RISK: Dimerization (Secondary Amine formation) MethodC->ResultC

Figure 1: Decision tree highlighting the chemoselectivity risks associated with different synthetic routes. Method B is the recommended pathway.

Module 2: The Gold Standard Protocol (Borane Reduction)

User Question: "I used BH₃·THF, but my yield is still low. The TLC shows consumption of starting material, but I recover very little amine."

Diagnosis: The issue is likely Incomplete Hydrolysis . Borane reduces nitriles to form a stable borazine trimer or boron-amine complex. This complex does not break down with a simple water wash. It requires a rigorous acidic reflux to liberate the free amine.

Optimized Protocol: Borane-Dimethyl Sulfide (BMS)

Reagents:

  • Substrate: 2-Bromo-4-fluorobenzonitrile (1.0 equiv)

  • Reductant: Borane-Dimethyl Sulfide (BMS) (2.0 - 3.0 equiv) [Note: BMS is more stable and concentrated than BH₃·THF].

  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Setup: Flame-dry a flask under Argon/Nitrogen. Charge with Nitrile and anhydrous THF (0.5 M concentration).

  • Addition: Cool to 0°C. Add BMS dropwise. (Exotherm control is critical).

  • Reaction: Warm to Room Temperature (RT), then Reflux for 2–4 hours.

    • Checkpoint: Monitor by TLC.[1][2][3] The nitrile spot should disappear.

  • The "Kill" (Critical Step): Cool to 0°C. Carefully add Methanol until gas evolution ceases.

  • The Hydrolysis (Yield Maker): Add 6M HCl (aqueous) or HCl in Methanol. Reflux for 1 hour.

    • Why? You must break the N-B bonds. Without this reflux, the boron holds your product in the aqueous layer or as a non-polar complex that is lost during filtration.

  • Isolation: Concentrate to remove THF/MeOH. You are left with the amine hydrochloride salt in water.[4]

Troubleshooting Table: Borane Reduction
SymptomProbable CauseCorrective Action
Low Mass Recovery Boron-Amine complex not broken.Increase duration/strength of Acidic Reflux (Step 5).
Des-Bromo Product Contaminated Reagents or wrong method.Ensure no Pd residues are in flask. Confirm use of Hydride, not H₂ gas.
Starting Material Remains Moisture killed the Borane.Use fresh BMS/THF. Borane degrades rapidly with moisture.
Emulsions in Workup Boric acid salts.Use a tartaric acid wash or saturate aqueous layer with NaCl.[5]

Module 3: Workup & Purification (The "Lost Product" Syndrome)

Diagnosis: pH Mismanagement. Your product is a primary benzylamine. In acidic conditions (pH < 7), it exists as the ammonium salt (


), which is water-soluble  and will not extract into organic solvents.
The "pH Swing" Extraction Protocol

To maximize purity and yield without column chromatography, utilize the basicity of the amine.

WorkupLogic Crude Crude Reaction Mix (Acidic Hydrolysis) Wash Acidic Wash (pH 1-2) Extract with Et2O/DCM Crude->Wash AqLayer1 Aqueous Layer (Contains Product Salt) Wash->AqLayer1 Product stays in Water OrgLayer1 Organic Layer (Discard Non-Basic Impurities) Wash->OrgLayer1 Remove unreacted Nitrile Basify Basify to pH > 12 (NaOH / KOH) AqLayer1->Basify Extract Extract with DCM x3 Basify->Extract FinalOrg Organic Layer (Contains Free Amine) Extract->FinalOrg Recover Product FinalAq Aqueous Layer (Discard) Extract->FinalAq

Figure 2: The "pH Swing" extraction logic. This method removes non-basic impurities (like unreacted nitrile) before isolating the target amine.

Detailed Steps:

  • Acid Wash: After the acidic reflux (Module 2), wash the aqueous acidic solution with Dichloromethane (DCM).

    • Result: Unreacted nitrile and non-basic byproducts go into the DCM. Keep the Aqueous Layer.

  • Basification: Cool the aqueous layer. Slowly add 4M NaOH until pH > 12.

    • Visual Cue: The solution should become cloudy/oily as the free amine separates.

  • Extraction: Extract the basic aqueous layer with DCM (3x).[6]

    • Tip: Benzylamines can be sticky. If DCM fails, use 10% Methanol in Chloroform.

  • Drying: Dry over

    
     (Sodium Sulfate), not Magnesium Sulfate (which can be slightly acidic/Lewis acidic and trap amines).
    

Module 4: Alternative Route (Reductive Amination)

User Question: "I only have the aldehyde (2-Bromo-4-fluorobenzaldehyde). Can I use that?"

Answer: Yes, but you must prevent Dimerization . Aldehydes reacting with primary amines (the product) form secondary amines faster than they react with ammonia.

Protocol Adjustments for Aldehydes:

  • Ammonia Source: Use a massive excess of Ammonium Acetate (

    
    ) (10-15 equiv) or 7M 
    
    
    
    in Methanol.
  • Reductant: Use Sodium Cyanoborohydride (

    
    )  or Sodium Triacetoxyborohydride (STAB) .
    
    • Why? These are milder than NaBH4 and will reduce the imine selectively without reducing the aldehyde too fast (which leads to alcohol byproducts).

  • Procedure:

    • Mix Aldehyde + Excess

      
       in Methanol. Stir 30 mins to form imine.
      
    • Add

      
       (1.5 equiv).
      
    • Stir RT overnight.

    • Warning: This route often requires column chromatography to separate the primary amine from the secondary amine dimer.

Summary of Critical Parameters

ParameterRecommendationScientific Rationale
Reductant Borane-DMS (BMS)Electrophilic reductant; reduces Nitrile faster than Ar-Halide.
Temperature Reflux (THF)Required to overcome steric hindrance of ortho-bromo group.
Quench MeOH then HCl RefluxEssential to break the stable Boron-Nitrogen complex.
Extraction pH pH > 12Ensures amine is fully deprotonated (

) for extraction.
Drying Agent Sodium Sulfate (

)
Avoids Lewis-acid interactions common with

.
References
  • Brown, H. C., & Choi, Y. M. (1982).[7] Selective Reductions.[7][8][9][10] 29. A Simple Technique to Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide. Journal of Organic Chemistry, 47(16), 3153–3163. Link

  • Haddenham, D., et al. (2009).[10] Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.[10] Journal of Organic Chemistry, 74(5), 1964–1970. Link

  • Roestamadji, J., et al. (1995). Loss of Halogen during the Reduction of Halobenzonitriles with Borane Complexes. Tetrahedron Letters, 36(44), 7967-7970.
  • Abdel-Magid, A. F., et al. (1996).[11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Optimization

Troubleshooting common issues in Suzuki coupling reactions with aryl bromides

Topic: Troubleshooting Common Issues in Suzuki-Miyaura Coupling with Aryl Bromides Content Type: Technical Support Center Guide Audience: Researchers, Scientists, and Drug Development Professionals Substrate Focus: Aryl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Common Issues in Suzuki-Miyaura Coupling with Aryl Bromides Content Type: Technical Support Center Guide Audience: Researchers, Scientists, and Drug Development Professionals

Substrate Focus: Aryl Bromides

Welcome to the Advanced Application Support Center. As Senior Application Scientists, we often describe aryl bromides as the "Goldilocks" electrophile of cross-coupling: they lack the extreme instability of iodides and the kinetic inertness of chlorides. Yet, "reliable" does not mean "foolproof." When a Suzuki coupling fails, it rarely fails randomly; it fails because a specific mechanistic requirement was not met.

This guide moves beyond basic recipes to diagnose the causality of failure. We treat the reaction as a system of competing rates—oxidative addition vs. catalyst decomposition, transmetallation vs. protodeboronation.

Part 1: Diagnostic Logic Tree

Before altering variables, identify your failure mode. Use this logic flow to categorize your issue.

TroubleshootingFlow Start START: Reaction Analysis CheckSM Check Starting Material (SM) Conversion Start->CheckSM LowConv SM Remains Unreacted CheckSM->LowConv < 10% Conv HighConv SM Consumed but Low Product Yield CheckSM->HighConv > 80% Conv ColorCheck Did reaction turn black immediately? LowConv->ColorCheck Oxidant ISSUE: Catalyst Oxidation (O2 Leak / Wet Solvent) ColorCheck->Oxidant Yes (Pd Black) Ligand ISSUE: Failed Oxidative Addition (Need e- rich/bulky ligand) ColorCheck->Ligand No (Solution Clear/Brown) AnalyzeByprod Analyze Byproducts (LCMS / NMR) HighConv->AnalyzeByprod Homo Biaryl Homocoupling (Ar-Ar or B-B) AnalyzeByprod->Homo Dimer Found Proto Protodeboronation (Ar-B(OH)2 -> Ar-H) AnalyzeByprod->Proto De-borylated Ar Hydro Hydrodebromination (Ar-Br -> Ar-H) AnalyzeByprod->Hydro De-brominated Ar

Figure 1: Diagnostic workflow for categorizing reaction failure based on conversion and byproduct analysis.

Part 2: Troubleshooting Guides (Q&A)
Category 1: The "Dead" Reaction (Low Conversion)

Q: My reaction stays clear/brown, but the aryl bromide is untouched after 24 hours. Is my catalyst bad? Diagnosis: Failed Oxidative Addition. The Science: Aryl bromides, particularly electron-rich ones (e.g., 4-bromoanisole), possess a stronger C-Br bond that resists oxidative addition. If the solution does not precipitate Pd-black, the catalyst is likely still in solution but kinetically incompetent to break the C-Br bond. Solution:

  • Ligand Switch: Move to electron-rich, bulky phosphines.[1][2] The electron richness increases electron density on the Pd(0) center, accelerating oxidative addition.[2] The bulk facilitates the formation of the active mono-ligated Pd(0) species [1].

    • Recommendation: Switch from PPh3 to P(t-Bu)3 , PCy3 , or Buchwald ligands like SPhos or XPhos .

  • Temperature: Oxidative addition is endergonic for deactivated substrates. Increase temperature to 80–100°C.

Q: The reaction turns black within minutes of heating, and no product forms. Diagnosis: The "Pd-Black" Death Spiral. The Science: Pd-black is the agglomeration of Pd(0) atoms into inactive nanoparticles. This occurs when the rate of catalyst decomposition exceeds the rate of oxidative addition. It is almost always caused by Oxygen (which oxidizes phosphines, destabilizing the metal) or insufficient ligand loading [2]. Solution:

  • Degassing: Sparging with argon for 5 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >20 mins.

  • Ligand Ratio: Ensure a Ligand:Pd ratio of at least 2:1 (for monodentate) or 1.1:1 (for bidentate).

  • Stabilization: Add a quaternary ammonium salt (TBAB) which can stabilize Pd nanoparticles, keeping them active longer.

Category 2: The "Wrong" Product (Side Reactions)

Q: I see the aryl bromide is consumed, but the major product is the reduced arene (Ar-H). Diagnosis: Hydrodebromination. The Science: This occurs when the Pd(II)-Ar intermediate undergoes transmetallation with a hydride source instead of the boronate. Common hydride sources are beta-hydrogens from alkoxide bases (like ethoxide/isopropoxide) or alcohol solvents [3]. Solution:

  • Change the Base: Switch from alkoxides (NaOEt, KOtBu) to inorganic carbonates or phosphates (K3PO4 , Cs2CO3 ) which lack beta-hydrogens.

  • Change the Solvent: Switch from alcohols (MeOH, EtOH) to aprotic polar solvents like DMF , Dioxane , or Toluene .

Q: My boronic acid is disappearing, but I'm isolating the de-borylated arene (Ar-H). Diagnosis: Protodeboronation. The Science: This is the hydrolysis of the C-B bond. It is catalyzed by base and is particularly rapid for heteroaromatic boronic acids (e.g., 2-pyridyl) or polyfluorinated aryls. The mechanism often involves the formation of a boronate "ate" complex which is then protonated by water or solvent [4]. Solution:

  • "Slow-Release" Strategy: Use MIDA boronates or Potassium Organotrifluoroborates (R-BF3K) . These hydrolyze slowly in situ, keeping the concentration of the unstable free boronic acid low, effectively starving the side reaction while feeding the catalytic cycle [5].

  • Anhydrous Conditions: Remove water. Use anhydrous base (K3PO4) and solvent. (Note: Suzuki requires trace water for the mechanism, but often the water in "dry" solvent is sufficient).

Q: I am seeing significant homocoupling of the boronic acid (Ar'-Ar'). Diagnosis: Oxidative Homocoupling. The Science: This requires an oxidant (usually O2) to re-oxidize Pd(0) to Pd(II) in the absence of the aryl bromide, or a "Glaser-type" mechanism. It indicates that oxygen is entering the system or the aryl bromide is not reacting fast enough to consume the active catalyst [6]. Solution:

  • Rigorous Exclusion of O2: See "Pd-Black" section above.

  • Stoichiometry: Add the boronic acid slowly (syringe pump) or use a slight excess of the Aryl Bromide to ensure Pd always finds an electrophile.

Category 3: The "Impossible" Substrate (Steric Hindrance)

Q: I am coupling a 2,6-disubstituted aryl bromide with a 2-substituted boronic acid. Yield is <10%. Diagnosis: Steric congestion inhibiting Transmetallation. The Science: The transmetallation step is sensitive to steric bulk. Standard ligands (PPh3, dppf) create a coordination sphere that is too crowded for two ortho-substituted rings to meet at the Pd center. Solution:

  • The Solution: Use Buchwald Ligands (specifically SPhos or XPhos ).[1][2]

  • Why: These ligands are extremely bulky but form a "pocket" that enforces a mono-ligated Pd species (L-Pd-Ar). This specific geometry actually relieves steric strain during the transmetallation transition state compared to bis-ligated complexes [7].

Part 3: Optimized Protocols & Data
Ligand Selection Matrix
Substrate ChallengeRecommended LigandCatalyst PrecursorBaseSolvent
Standard / Easy PPh3, dppfPd(OAc)2, Pd2(dba)3K2CO3Toluene/H2O
Steric Hindrance SPhos , XPhosPd2(dba)3K3PO4Dioxane/H2O
Electron-Rich Ar-Br P(t-Bu)3 , PCy3Pd(P(t-Bu)3)2Cs2CO3THF or DMF
Unstable Boronic Acid XPhosPd(OAc)2K3PO4Toluene (Anhydrous)
Standard Optimization Protocol (0.5 mmol scale)

Use this protocol when standard conditions fail.

  • Setup: Charge a 10 mL vial with Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), and Base (K3PO4, 2.0 equiv).

  • Catalyst: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%).

    • Note: Premixing Pd and Ligand in a small amount of solvent for 5 mins under Argon ensures active catalyst formation.

  • Solvent: Add 2 mL of Dioxane/Water (10:1) .

    • Why Dioxane? High boiling point, good solubility for organics.

    • Why Water? Essential for activating the boronic acid to the boronate species.

  • Degas: Freeze-pump-thaw x3 OR vigorous Argon sparge (15 mins).

  • Reaction: Seal and heat to 80°C for 4-16 hours.

  • Workup (Pd Removal):

    • After cooling, add SiliaMetS® Thiol scavenger resin or wash organic layer with 5% NaHSO3 (aq) to sequester Pd species [8]. This prevents Pd contamination in drug candidates.

Part 4: Mechanistic Visualization

Understanding the cycle allows you to pinpoint where the "break" occurs.

SuzukiMechanism Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Rate Limiting for e- rich Ar-Br) Pd0->OxAdd + Ar-Br PdII_Ar L-Pd(II)-Ar-Br OxAdd->PdII_Ar PdII_Ar->Pd0 Hydrodebromination (if Hydride source present) BaseStep Base Activation (OH- replaces Br) PdII_Ar->BaseStep + Base (OH-) PdII_OH L-Pd(II)-Ar-OH BaseStep->PdII_OH TransMet Transmetallation (Boronate enters) PdII_OH->TransMet + Ar'-B(OH)3 PdII_Biaryl L-Pd(II)-Ar-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 2: The Suzuki-Miyaura Catalytic Cycle. Note that Oxidative Addition is the hurdle for stable aryl bromides, while Transmetallation is the hurdle for sterically hindered substrates.

References
  • Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides . Journal of Organic Chemistry.

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions . BenchChem.[1][2][3][4]

  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides . BenchChem.[1][2][3][4]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways . University of Edinburgh Research Explorer.

  • Preventing protodeboronation in reactions with organotrifluoroborates . BenchChem.[1][2][3][4]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) . Reddit / ChemHelp.

  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides . Organic & Biomolecular Chemistry.

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique . Organic Process Research & Development.

Sources

Troubleshooting

Identifying and minimizing side products in (2-Bromo-4-fluorophenyl)methanamine reactions

Welcome to the Technical Support Center. (2-Bromo-4-fluorophenyl)methanamine (CAS: 739354-98-4) is a highly versatile building block in drug discovery, featuring a primary benzylamine, an ortho-bromine atom primed for cr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (2-Bromo-4-fluorophenyl)methanamine (CAS: 739354-98-4) is a highly versatile building block in drug discovery, featuring a primary benzylamine, an ortho-bromine atom primed for cross-coupling, and a para-fluorine atom. However, its polyfunctional nature makes it susceptible to competing side reactions. This guide provides field-proven, mechanistic troubleshooting strategies to identify and minimize these impurities.

Module 1: Mitigating Over-Alkylation of the Primary Amine

Q1: During the N-alkylation of (2-Bromo-4-fluorophenyl)methanamine, I am observing significant amounts of secondary and tertiary amine impurities. Why does this occur, and how can I suppress it?

A1: Over-alkylation is a notorious side reaction in benzylamine functionalization[1]. It occurs because the newly formed secondary amine product is often more nucleophilic and less sterically hindered than expected, allowing it to compete effectively with the starting primary amine for the alkylating agent[1]. This creates a "runaway" reaction pathway that drastically reduces the yield of the desired mono-alkylated product and complicates downstream purification[1].

Causality & Expert Insight: The inductive electron-donating effect of the newly added alkyl group increases the electron density on the nitrogen atom. To circumvent this nucleophilicity paradox, researchers should pivot from direct


 alkylation to Reductive Amination [1]. By forming an imine intermediate first, you lock the stoichiometry at a 1:1 ratio. The imine is then reduced to the secondary amine, completely bypassing the over-alkylation pathway.
Quantitative Comparison of N-Alkylation Strategies

Table 1: Yield and impurity profiles for various benzylamine functionalization strategies.

StrategyReagents / CatalystMajor ProductTypical YieldSide Product (Over-alkylation)
Direct Alkylation R-X, K₂CO₃, DMFSecondary Amine40–55%30–45% (Tertiary Amine)
Stoichiometric Control R-X (Dropwise), Excess AmineSecondary Amine60–70%15–25%
Reductive Amination R-CHO, NaBH(OAc)₃, DCESecondary Amine85–95%< 5%
Borrowing Hydrogen R-OH, Ni Catalyst, 180 °CSecondary Amine80–90%5–10%[2]
Self-Validating Protocol: Selective Mono-Alkylation via Reductive Amination
  • Imine Formation: Dissolve 1.0 mmol of (2-Bromo-4-fluorophenyl)methanamine and 1.0 mmol of the target aldehyde in 10 mL of anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

    • Validation Checkpoint: Take a small aliquot for ¹H-NMR; the disappearance of the aldehyde proton (~9-10 ppm) and appearance of a sharp imine proton singlet (~8.3 ppm) confirms quantitative conversion before proceeding.

  • Selective Reduction: Cool the mixture to 0 °C. Add 1.5 mmol of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. The mild nature of NaBH(OAc)₃ prevents the reduction of any unreacted aldehyde, ensuring high selectivity.

  • Quenching & Extraction: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases. Extract with dichloromethane (3 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexane/EtOAc).

Module 2: Suppressing Hydrodehalogenation in Palladium-Catalyzed Cross-Coupling

Q2: I am attempting a Suzuki-Miyaura coupling on the ortho-bromine position, but my LC-MS shows a major peak corresponding to (4-fluorophenyl)methanamine (loss of bromine). What is driving this dehalogenation?

A2: Hydrodehalogenation is a competing reductive pathway in Pd-catalyzed cross-coupling[3]. After the oxidative addition of the Pd(0) catalyst to the C-Br bond, the resulting Pd(II) intermediate can either undergo the desired transmetalation with the boronic acid OR intercept a hydride source to form an undesired Pd-hydride complex[3].

Causality & Expert Insight: The hydride often originates from the solvent (e.g.,


-hydride elimination from primary/secondary alcohols like ethanol) or from the base (e.g., alkoxides acting as hydride donors)[3]. Once the Pd-hydride species forms, it rapidly undergoes reductive elimination, yielding the dehalogenated arene and permanently consuming your starting material[3]. To minimize this, you must eliminate hydride sources: switch from protic solvents to aprotic solvents (1,4-Dioxane, Toluene) and use weaker, non-nucleophilic bases (K₃PO₄). Additionally, employing bulky, electron-rich phosphine ligands (like XPhos) accelerates the desired transmetalation step, kinetically outcompeting the dehalogenation pathway[3].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd PdII Ar-Pd(II)-Br Complex OxAdd->PdII Transmet Transmetalation (Ar'-B(OH)2) PdII->Transmet Desired Pathway Hydride Hydride Transfer (from Solvent/Base) PdII->Hydride Competing Pathway RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product Dehal Reductive Elimination Hydride->Dehal Dehal->Pd0 SideProduct Dehalogenated Arene Dehal->SideProduct

Catalytic cycle of Suzuki coupling illustrating the competing hydrodehalogenation side pathway.

Self-Validating Protocol: Dehalogenation-Free Suzuki Coupling
  • Preparation: In a flame-dried Schlenk flask, combine 1.0 mmol of N-Boc protected (2-Bromo-4-fluorophenyl)methanamine, 1.2 mmol of the arylboronic acid, and 2.0 mmol of anhydrous K₃PO₄. (Note: The primary amine must be Boc-protected to prevent competitive coordination to the Pd center).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times to remove oxygen, which can degrade electron-rich phosphine ligands.

  • Solvent & Catalyst: Add 10 mL of anhydrous, degassed 1,4-Dioxane, followed by 0.02 mmol (2 mol%) of XPhos Pd G2 pre-catalyst[3].

    • Validation Checkpoint: The solution should transition from pale yellow to a deep, homogeneous red/brown color upon heating, indicating the active generation of the Pd(0) species.

  • Reaction: Heat to 80 °C and stir for 4 hours.

    • Validation Checkpoint: Monitor via TLC. The strict absence of a highly non-polar spot (the dehalogenated byproduct) confirms pathway selectivity.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water, dry over Na₂SO₄, and concentrate.

Module 3: Analytical Identification of Side Products

Q3: How can I quickly differentiate between over-alkylation, dehalogenation, and nucleophilic aromatic substitution (SNAr) at the 4-fluoro position using routine analytics?

A3: While the C-F bond is typically stable, the highly electronegative fluorine atom can act as a leaving group via a Meisenheimer complex if subjected to strong nucleophiles at elevated temperatures (>100 °C). Rapid identification of these side products is critical for adjusting reaction parameters.

Analytical Signatures of Common Side Products

Table 2: NMR and MS indicators for identifying specific reaction deviations.

Side Product Type¹H NMR Indicator (Aromatic / Benzylic Region)GC-MS / LC-MS Indicator
Over-Alkylation (Tertiary) Broadening/shifting of benzylic CH₂ protons[M+H]⁺ shifts by +2x Alkyl mass
Hydrodehalogenation Appearance of a new proton at ~7.2–7.4 ppm (ortho)Loss of 78/80 Da (Br isotope pattern disappears)
SNAr (Fluorine displacement) Loss of C-F splitting (J-coupling) in aromatic protonsLoss of 19 Da (F), addition of Nucleophile mass
Imine Dimerization Sharp singlet at ~8.3 ppm (CH=N)[M+H]⁺ at ~ m/z 385 (dimer mass)

References

  • Preventing over-alkylation in benzylamine synthesis - BenchChem | 1

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - ACS Sustainable Chemistry & Engineering | 2

  • Minimizing dehalogenated byproducts in Suzuki coupling reactions - BenchChem |3

Sources

Optimization

Optimization of palladium catalyst and ligand for cross-coupling reactions

Status: Online Tier: 3 (Senior Application Scientist) Ticket Focus: Cross-Coupling Reaction Failure & Optimization System Architecture: The "Hardware" of Catalysis Before troubleshooting specific errors, we must verify t...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Tier: 3 (Senior Application Scientist) Ticket Focus: Cross-Coupling Reaction Failure & Optimization

System Architecture: The "Hardware" of Catalysis

Before troubleshooting specific errors, we must verify the integrity of your catalytic system. In modern palladium catalysis, the "textbook" cycle (14-electron species) is often an oversimplification. High-performance coupling relies on the 12-electron monoligated pathway .

Critical Component: The Active Species ( )

Unlike traditional views where bis-ligated species (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) dominate, bulky, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos, SPhos) facilitate a highly active monoligated 

species
.
  • Why this matters: If your ligand is too small (e.g., PPh3) or the ratio is wrong, you form off-cycle resting states (

    
    , 
    
    
    
    ) that strangle reactivity.
  • The Pre-catalyst Problem: Traditional Pd(II) sources (Pd(OAc)₂, PdCl₂) require in situ reduction to Pd(0).[1] This reduction is often the hidden failure point, leading to variable induction periods or immediate "crashing out" (Pd black).

  • The Solution: Use Pre-formed Pd(0) sources or Palladacycle Pre-catalysts (e.g., G3/G4 series) that generate the active

    
     species quantitatively upon exposure to base, eliminating the reduction variable.
    
Ligand Selection Matrix

Select the "driver" based on your substrate's steric/electronic demands.

ApplicationRecommended Ligand ClassSpecific ExamplesMechanism of Action
General Suzuki/Heck Dialkylbiaryl phosphinesXPhos, SPhos Bulky size promotes reductive elimination; electron-richness aids oxidative addition.
Steric Bulk (Ortho-subs)Ultra-bulky phosphinesSphos, RuPhos Prevents formation of inactive dimer species; creates space for bulky substrates.
N-Arylation (1° Amines)Monodentate BiarylBrettPhos Selective for 1° over 2° amines; prevents

-hydride elimination.
N-Arylation (2° Amines)Monodentate BiarylRuPhos Stabilizes the Pd(II)-amido intermediate.
Chlorides/Unreactive N-Heterocyclic CarbenesPEPPSI-IPr Strong

-donation facilitates oxidative addition into strong C-Cl bonds.

Diagnostic Workflows (Troubleshooting)

Issue Ticket #001: "The Black Crash"

Symptom: The reaction mixture turns black/grey rapidly (within minutes) and conversion stalls. Diagnosis: Catalyst Aggregation (Pd Black Formation). The rate of Pd(0) generation exceeds the rate of oxidative addition, or the ligand is failing to stabilize the Pd(0) species. The "naked" Pd atoms aggregate into catalytically inactive nanoparticles (Ostwald ripening).

Corrective Actions:

  • Check Ligand:Pd Ratio: Ensure you have a slight excess of ligand (e.g., 1.2:1 to 2:1 relative to Pd) if not using a pre-catalyst.

  • Slow Addition: If using a highly reactive pre-catalyst, lower the temperature during the initial mixing phase.

  • Switch Solvent: Polar aprotic solvents (DMF, DMA) can sometimes exacerbate aggregation if they coordinate too weakly compared to the substrate. Try Toluene or Dioxane.[1]

  • Stabilization: If the reaction is slow, the resting Pd(0) is vulnerable. Add the catalyst last or use a syringe pump for the catalyst solution to keep the active concentration low (steady-state).

Issue Ticket #002: "The Phantom Yield" (Suzuki Coupling)

Symptom: Aryl halide is consumed? No. Boronic acid is consumed? Yes. Product formed? No. Diagnosis: Protodeboronation. The carbon-boron bond is cleaved by a proton source (water/base) faster than the transmetallation step occurs. This is common with electron-poor or heteroaryl boronic acids (e.g., 2-pyridyl boronic acid).[2]

Corrective Actions:

  • pH Management: The base is necessary for transmetallation but fatal for stability. Switch from hydroxide/carbonate bases (

    
    , NaOH) to anhydrous phosphate (
    
    
    
    ) or fluoride sources (CsF).
  • Water Control: While Suzuki couples often need water, excess water promotes deboronation. Move to an anhydrous system with a precise "damp" additive (e.g., 2-5% water in Dioxane) or use anhydrous base.

  • Substrate Patch: Switch from Boronic Acid to a MIDA Boronate or Trifluoroborate (

    
    ) .[3] These slowly release the active boronic acid species, keeping its concentration low and minimizing decomposition.
    
Issue Ticket #003: "The Stalled Cycle"

Symptom: 50% conversion observed, then the reaction stops. Adding more catalyst doesn't help. Diagnosis: Product Inhibition or Catalyst Poisoning. The product (or a byproduct like iodide salts) might be binding to the catalyst more strongly than the starting material. Alternatively, the phosphine ligand has oxidized.

Corrective Actions:

  • Halide Scavenging: If using Aryl Iodides, the released Iodide ion can poison the catalyst. Add a silver salt (e.g.,

    
    ) to precipitate AgI, or switch to Aryl Bromides/Triflates.
    
  • Ligand Oxidation Check: Are you using proper Schlenk technique? Phosphines oxidize to phosphine oxides (catalytically dead) in air.

  • Concentration: Dilute the reaction. High concentration favors bimolecular catalyst decomposition pathways.

Visualization

Diagram 1: The Advanced 12-Electron Catalytic Cycle

This diagram illustrates the modern understanding of the monoligated pathway and failure modes.

G PreCat Pre-Catalyst (Pd-G3/G4) ActivePd Active Species L1-Pd(0) (12e-) PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition L1-Pd(II)-Ar-X ActivePd->OxAdd + Ar-X PdBlack FAILURE: Pd Black (Aggregation) ActivePd->PdBlack Low Ligand/Stabilization TransMet Transmetallation L1-Pd(II)-Ar-R OxAdd->TransMet + R-B(OH)2 RedElim Reductive Elimination TransMet->RedElim Homo FAILURE: Homocoupling TransMet->Homo O2 Presence RedElim->ActivePd Regeneration Prod Ar-R (Product) RedElim->Prod DeBor FAILURE: Protodeboronation ArX Ar-X RBor R-B(OH)2 + Base RBor->DeBor High Temp/Water

Caption: The 12-electron monoligated cycle (


), highlighting critical entry points for substrates and potential off-cycle failure modes like aggregation and side-reactions.
Diagram 2: Troubleshooting Logic Tree

Use this flowchart to diagnose low yields.

G Start Start: Low Yield / Failure CheckSM Is Aryl Halide Consumed? Start->CheckSM CheckCat Did reaction turn black? CheckSM->CheckCat No (SM Remains) CheckProd Is Product Forming? CheckSM->CheckProd Yes (SM Gone) YesBlack Pd Aggregation. Increase Ligand:Pd ratio or switch to G3/G4 Precat. CheckCat->YesBlack Yes NoBlack Catalyst Inactive. Check Ox. Addition. CheckCat->NoBlack No FixOxAdd Switch to e- rich ligand (e.g., P(tBu)3, PEPPSI) or change X (Cl -> Br/I) NoBlack->FixOxAdd SideRxn Identify Byproduct CheckProd->SideRxn No (Byproducts found) HomoCoup Homocoupling (Ar-Ar) CAUSE: Oxygen/Disproportionation FIX: Degas solvent, lower cat loading SideRxn->HomoCoup Dimer found HydroDehal Hydrodehalogenation (Ar-H) CAUSE: Hydride source (alcohol?) FIX: Switch solvent (DMF -> Toluene) SideRxn->HydroDehal Reduced Ar-H DeBor Protodeboronation (R-H) CAUSE: Base/Temp FIX: Anhydrous base, MIDA boronate SideRxn->DeBor Boronic acid decomposed

Caption: Decision matrix for diagnosing reaction failures based on substrate consumption and byproduct analysis.

Standardized Micro-Screening Protocol

Do not guess. Screen.

Objective: Rapidly identify the optimal Ligand/Base/Solvent combination using <10mg of material per reaction.

Materials:

  • Vials: 1 dram vials with PTFE-lined caps.

  • Scale: 0.05 mmol scale (approx. 10-15 mg of substrate).

  • Catalyst Stock: Prepare a stock solution of Pd-Precatalyst (e.g., XPhos Pd G4) in the solvent to ensure accurate pipetting of small amounts (1-2 mol%).

Procedure:

  • Solids: Weigh Aryl Halide (1.0 equiv), Boronic Acid/Amine (1.2-1.5 equiv), and Base (2.0-3.0 equiv) into vials.

    • Base Set:

      
       (Weak), 
      
      
      
      (Medium),
      
      
      (Strong).
  • Evacuation: Place vials in a reaction block, evacuate/backfill with Argon x3.

  • Liquids: Add Solvent (0.15 M concentration) and Catalyst Stock solution via syringe.

    • Solvent Set: Toluene (Non-polar), Dioxane (Ethereal), t-Amyl Alcohol (Green/Polar).

  • Reaction: Stir at 80°C for 2-4 hours.

  • Analysis: Dilute 10µL aliquot into MeOH/MeCN. Analyze via UPLC/LCMS.

    • Metric: Look for Conversion (SM consumption) vs. Yield (Product/Internal Standard ratio).

References

  • Mechanistic Insight (12e- Species): Ying, C. H., et al. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Chemical Reviews, 2022. [Link]

  • Buchwald-Hartwig Ligand Guide: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. [Link]

  • Protodeboronation Management: Cox, P. A., et al. "Protodeboronation of Heteroarylboronic Acids: Mechanism, Scope, and Optimization." Journal of the American Chemical Society, 2016. [Link]

  • Catalyst Deactivation (Pd Black): Phan, N. T. S., et al. "On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings – Homogeneous or Heterogeneous?" Advanced Synthesis & Catalysis, 2006. [Link]

  • Pre-catalyst Technology (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. [Link]

Sources

Troubleshooting

Technical Support Center: Challenges in Scaling Up (2-Bromo-4-fluorophenyl)methanamine Synthesis

Welcome to the technical support center for the synthesis of (2-bromo-4-fluorophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2-bromo-4-fluorophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chemical intermediate. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Synthetic Strategy Overview

The synthesis of (2-bromo-4-fluorophenyl)methanamine is a multi-step process where control over reaction conditions is paramount for achieving high yield and purity, especially at scale. The most industrially viable and commonly employed route begins with the regioselective bromination of 4-fluorobenzaldehyde to produce the key intermediate, 2-bromo-4-fluorobenzaldehyde. This is followed by a reductive amination step to yield the final primary amine.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis cluster_2 Optional Derivatization A 4-Fluorobenzaldehyde B 2-Bromo-4-fluorobenzaldehyde A->B Electrophilic Bromination C (2-Bromo-4-fluorophenyl)methanamine B->C Reductive Amination D N-Boc Protected Amine C->D Boc Protection G Start Low Amine Yield CheckImine Was imine formation confirmed (e.g., by GC-MS or NMR of an aliquot)? Start->CheckImine CheckReducer Is the reducing agent fresh and was it handled under anhydrous conditions? CheckImine->CheckReducer Yes ImineIncomplete Optimize Imine Formation: - Adjust pH (typically 6-7) - Use Dean-Stark to remove H₂O - Increase reaction time CheckImine->ImineIncomplete No CheckAldehyde Is starting aldehyde present in the final mixture? CheckReducer->CheckAldehyde Yes ReducerBad Use fresh, properly stored reducing agent. CheckReducer->ReducerBad No CheckAldehyde->ImineIncomplete Yes ImineNotReduced Increase equivalents of reducing agent or extend reduction time. CheckAldehyde->ImineNotReduced No Success Yield Improved ImineIncomplete->Success ReducerBad->Success ImineNotReduced->Success

Optimization

Technical Support Center: Purification of (2-Bromo-4-fluorophenyl)methanamine

Prepared by the Office of the Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of (2-Bromo-4-fluorophenyl)m...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of (2-Bromo-4-fluorophenyl)methanamine. The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for (2-Bromo-4-fluorophenyl)methanamine.

Q1: What are the most likely impurities in my crude (2-Bromo-4-fluorophenyl)methanamine sample?

A1: The impurity profile depends heavily on the synthetic route used. Common syntheses involve the reduction of a precursor like 2-bromo-4-fluorobenzonitrile or 2-bromo-4-fluorobenzaldehyde. Therefore, typical impurities may include:

  • Unreacted Starting Materials: 2-bromo-4-fluorobenzonitrile or 2-bromo-4-fluorobenzaldehyde.

  • Partially Reduced Intermediates: Such as the corresponding imine or alcohol.

  • Over-reduction Byproducts: Though less common for benzylic amines.

  • Reagents and Catalysts: Residual reducing agents (e.g., borane complexes) or catalysts from the reaction.

  • Degradation Products: Amines can be susceptible to oxidation or self-condensation over time, especially if not stored properly[1].

Q2: What is the most effective initial purification technique for this compound?

A2: Acid-base extraction is the recommended first-line purification method.[2] (2-Bromo-4-fluorophenyl)methanamine is a basic compound due to its primary amine group. This allows it to be selectively separated from neutral or acidic impurities. The fundamental principle is that the basic amine can be protonated by an acid to form a water-soluble ammonium salt, which will move into the aqueous phase of a liquid-liquid extraction.[3][4] Neutral impurities, such as unreacted aldehyde or nitrile, will remain in the organic phase.

Q3: My compound is still impure after extraction. What is the next logical step?

A3: If acid-base extraction is insufficient, flash column chromatography is the next recommended technique.[5] This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[6] It is highly effective at separating structurally similar compounds.

Q4: Is recrystallization a viable purification method for (2-Bromo-4-fluorophenyl)methanamine?

A4: Yes, but it is often more effective to recrystallize the compound as a salt. Primary amines like this one can be difficult to crystallize as a free base and may "oil out" instead of forming solid crystals.[7] A highly effective strategy is to convert the amine to its hydrochloride salt by treating it with hydrochloric acid.[8][9] The resulting ammonium salt typically has higher crystallinity and more predictable solubility, making it easier to purify by recrystallization.[7][10]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the purification process.

Q: Why is my yield so low after performing an acid-base extraction?

A: Low yield after an extraction can stem from several issues:

  • Incomplete Protonation/Deprotonation: The pH of the aqueous layer was not sufficiently acidic or basic. When extracting the amine into the aqueous layer, the pH should be acidic enough (typically pH 1-2) to fully convert the amine to its water-soluble salt. Conversely, when recovering the amine, the pH must be sufficiently basic (typically pH 9-10 or higher) to ensure the salt is fully converted back to the neutral, organic-soluble free base.[3]

  • Insufficient Mixing: The separatory funnel was not shaken vigorously enough, leading to poor partitioning between the organic and aqueous layers.

  • Emulsion Formation: Emulsions (a stable mixture of the two immiscible layers) can form, trapping product at the interface. This can often be resolved by adding brine (a saturated NaCl solution) to the separatory funnel.

  • Accidental Discarding of Product: The incorrect layer may have been discarded. Always test a small sample of each layer (e.g., by TLC) to confirm where your product is before discarding anything.

Q: I'm performing column chromatography, but the spots on my TLC plate are streaking or "tailing." What does this mean and how can I fix it?

A: Tailing is a common issue when purifying basic compounds like amines on silica gel.[5][11]

  • Causality: Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and irreversibly bind to your basic amine, causing it to streak down the TLC plate or column instead of eluting as a tight band.

  • Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase (eluent). A common choice is to add 0.1-1% triethylamine (Et₃N) to the hexane/ethyl acetate mixture.[5] The triethylamine will neutralize the acidic sites on the silica, allowing your target compound to elute properly.

Q: I'm trying to recrystallize my compound as the free base and it keeps "oiling out." What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is common for amines and compounds with impurities.[7]

  • Causality: This happens when the solution becomes supersaturated at a temperature below the melting point of the solute. Impurities can disrupt the crystal lattice formation, promoting oiling.

  • Troubleshooting Steps:

    • Slow Down Cooling: Allow the solution to cool more slowly. Insulating the flask can help give the molecules more time to align into a crystal structure.[7]

    • Change Solvent System: The choice of solvent is critical. Experiment with different solvents or solvent mixtures.

    • Form a Salt: As mentioned in FAQ Q4, the most reliable solution is to convert the amine to its hydrochloride salt and recrystallize the salt instead.[7][8]

Section 3: Experimental Protocols & Data

Impurity Profile & Physicochemical Data

The following table summarizes key data for the target compound and a potential precursor impurity. This data is essential for planning purification and monitoring success (e.g., via melting point).

Compound NameStructureMW ( g/mol )RolePotential Purification Challenge
(2-Bromo-4-fluorophenyl)methanamine NCC1=CC=C(F)C=C1Br204.04[12]Target Product Basic nature requires modified chromatography; may oil out during recrystallization as a free base.
2-Bromo-4-fluorobenzaldehyde O=CC1=CC=C(F)C=C1Br203.01Precursor Impurity Neutral compound; easily separated by acid-base extraction.[13]
Protocol 1: Acid-Base Extraction for Initial Purification

This protocol separates the basic (2-Bromo-4-fluorophenyl)methanamine from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or dichloromethane (DCM), in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.[4]

  • Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes, venting frequently to release pressure. Allow the layers to separate. The protonated amine salt will be in the aqueous (bottom) layer, while neutral impurities remain in the organic (top, for ether) layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the acidic wash (steps 2-4) on the organic layer one more time to ensure complete extraction of the amine. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) while stirring until the solution is strongly basic (pH > 10, check with pH paper).[3] This deprotonates the ammonium salt, regenerating the neutral free base, which will often precipitate or form an oily layer.

  • Product Isolation: Extract the regenerated amine back into an organic solvent (e.g., diethyl ether or DCM) by performing three separate extractions.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified free base.

Protocol 2: Flash Column Chromatography

This protocol is for purifying the amine when acid-base extraction is insufficient.

  • TLC Analysis: First, determine an appropriate mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give your target compound a retention factor (Rf) of approximately 0.2-0.3.[5] Crucially, add ~0.5% triethylamine to the solvent mixture to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase and pack the column, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve the crude amine from the previous step in a minimal amount of the mobile phase or dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Purification via Hydrochloride Salt Recrystallization

This is an excellent method for achieving high purity.

  • Salt Formation: Dissolve the purified free base from the previous steps in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.[7]

  • Acidification: Slowly add a solution of 1 M HCl in diethyl ether (or pass HCl gas through the solution) while stirring.[9] The hydrochloride salt will precipitate out of the solution, often as a white solid.

  • Isolation: Collect the solid salt by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/ether). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.

Section 4: Visualization of Workflows

Overall Purification Workflow

The following diagram illustrates the logical progression of purification techniques for (2-Bromo-4-fluorophenyl)methanamine.

G cluster_0 Purification Strategy Crude Crude Product (Amine + Impurities) Extraction Acid-Base Extraction (Removes Neutral/Acidic Impurities) Crude->Extraction CheckPurity Check Purity (TLC, NMR) Extraction->CheckPurity Pure Pure (2-Bromo-4-fluorophenyl)methanamine CheckPurity->Pure Purity OK FurtherPurification Further Purification Needed CheckPurity->FurtherPurification Impure Column Column Chromatography (Separates Similar Compounds) FurtherPurification->Column Recrystallization Salt Formation & Recrystallization (High Purity Solids) FurtherPurification->Recrystallization Column->Pure Recrystallization->Pure

Caption: Logical workflow for the purification of (2-Bromo-4-fluorophenyl)methanamine.

Acid-Base Extraction Logic

This diagram details the separation logic within the acid-base extraction protocol.

G start Crude Mixture in Organic Solvent (Amine, Neutral Impurities) step1 Add 1M HCl Organic Layer (Neutral Impurities) Aqueous Layer (Amine Salt) start->step1:f0 organic_path Organic Layer (Discard or Process for Neutral Impurities) step1:f1->organic_path aqueous_path Aqueous Layer (Contains Amine Salt) step1:f2->aqueous_path step2 step2 aqueous_path->step2:f0 Add fresh organic solvent final_product Pure Free Amine in Organic Solvent (Dry and Evaporate) step2:f2->final_product

Caption: Decision and separation pathway for the acid-base extraction of an amine.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. [Link]

  • Scribd. Amine Treating - Troubleshooting Guide. [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]

  • Unknown. Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. [Link]

  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • Organic Syntheses. Benzene, (2-bromo-1-fluoro-1-methylethyl. [Link]

  • Google Patents. GB2323087A - Process for preparing Benzylamine salts.
  • Google Patents. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.
  • Google Patents.
  • Reddit. How to purify Benzylamine?. [Link]

  • Organic Syntheses. 4. [Link]

  • ResearchGate. Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?. [Link]

  • Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

Sources

Troubleshooting

Investigating the stability and degradation pathways of (2-Bromo-4-fluorophenyl)methanamine

Technical Support Center: (2-Bromo-4-fluorophenyl)methanamine Document ID: TSS-BFPM-2026-03 Last Updated: March 7, 2026 Introduction: Understanding the Molecule (2-Bromo-4-fluorophenyl)methanamine is a critical building...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2-Bromo-4-fluorophenyl)methanamine

Document ID: TSS-BFPM-2026-03 Last Updated: March 7, 2026

Introduction: Understanding the Molecule

(2-Bromo-4-fluorophenyl)methanamine is a critical building block in modern medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive aminomethyl group and a halogenated aromatic ring, makes it a versatile intermediate for synthesizing complex target molecules. However, this same reactivity profile necessitates a thorough understanding of its stability and potential degradation pathways to ensure experimental reproducibility, process control, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide serves as a centralized resource for researchers, providing in-depth answers to common stability-related questions, troubleshooting for experimental anomalies, and robust protocols for investigating the compound's degradation profile under stress conditions.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries received by our technical support team regarding the handling, storage, and inherent stability of (2-Bromo-4-fluorophenyl)methanamine.

Q1: How should I properly store (2-Bromo-4-fluorophenyl)methanamine?

A: Proper storage is crucial to maintain the compound's integrity. Based on its chemical properties and supplier recommendations, it should be stored in a refrigerator (2-8°C).[1] The container must be tightly sealed to prevent exposure to atmospheric moisture and oxygen.[2][3][4] For long-term storage, blanketing the container with an inert gas like argon or nitrogen is a recommended best practice.

Q2: My sample, which was initially a colorless to light yellow liquid, has darkened to a more intense yellow/brown. Is it still usable?

A: A significant color change is a strong indicator of degradation. The most common cause is oxidation, where the primary amine is converted to an imine and subsequently other chromophoric species.[5][6] While the material may not be completely degraded, its purity is compromised. We strongly advise re-analyzing the sample by a suitable method like HPLC to quantify its purity before use. For critical applications, using a fresh, un-degraded lot is recommended to avoid introducing impurities into your reaction sequence.

Q3: What are the primary chemical incompatibilities I need to be aware of?

A: As a primary benzylamine, this compound is a base and will react exothermically with strong acids. It is also highly susceptible to degradation by strong oxidizing agents.[2][4] Contact with aldehydes and ketones can lead to the formation of imines. Avoid storing it near these classes of compounds.[2]

Q4: What are the most probable degradation pathways for this compound under typical laboratory conditions?

A: The two most significant degradation pathways are oxidation and photodegradation.

  • Oxidative Degradation: Exposure to air (oxygen) can lead to the oxidation of the aminomethyl group to form an intermediate imine, which can then hydrolyze to 2-bromo-4-fluorobenzaldehyde and ammonia.[6][7][8] This is often catalyzed by light or trace metals.

  • Photodegradation: Halogenated aromatic compounds can be sensitive to light.[1] Exposure to UV or even strong visible light can potentially induce cleavage of the carbon-bromine bond, leading to radical-mediated side reactions and the formation of various impurities.[1][9]

Troubleshooting Guide: Addressing Experimental Issues

This guide provides a structured approach to diagnosing and resolving common issues encountered during experiments involving (2-Bromo-4-fluorophenyl)methanamine.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Reaction Yields or Impurity Profiles Degradation of Starting Material: The purity of your (2-Bromo-4-fluorophenyl)methanamine may have decreased during storage due to slow oxidation or exposure to moisture.Action: Always verify the purity of your starting material via HPLC before use, especially if the container has been open for an extended period. Prevention: Store the compound under an inert atmosphere as recommended in the FAQs. Use freshly opened bottles for critical, late-stage syntheses.
Appearance of an Unexpected Aldehyde Impurity in Reaction Mixture Oxidative Degradation: The primary amine has likely oxidized to the corresponding aldehyde (2-bromo-4-fluorobenzaldehyde). This can happen in situ if the reaction conditions are oxidative or if the starting material was already partially degraded.Action: Characterize the impurity using LC-MS to confirm its identity. Prevention: Run your reaction under an inert atmosphere (N₂ or Ar). De-gas your solvents before use to remove dissolved oxygen.
Reaction Fails or Proceeds Slowly, Especially with Electrophiles Loss of Nucleophilicity: The primary amine group is the key reactive site. If it has degraded, the nucleophilicity of the starting material is lost.Action: Re-confirm the purity of the (2-Bromo-4-fluorophenyl)methanamine. Prevention: Consider using a freshly purified sample if degradation is suspected. Purification can often be achieved via distillation under reduced pressure or column chromatography, though a fresh lot is preferable.
Formation of Complex, Inseparable Impurities Photodegradation or Thermal Stress: If the reaction is run at high temperatures for extended periods or with exposure to direct light, complex side products can form from radical pathways.[10]Action: Attempt to identify major byproducts via LC-MS/MS. Prevention: Protect the reaction from light by wrapping the flask in aluminum foil. If high temperatures are required, minimize the reaction time and ensure an inert atmosphere is maintained.

Stability Profile & Forced Degradation Data

Forced degradation studies are essential for understanding a molecule's intrinsic stability.[11][12] The following table summarizes the expected stability of (2-Bromo-4-fluorophenyl)methanamine under various stress conditions as mandated by ICH guidelines.[13]

Stress Condition Typical Reagents & Conditions Expected Stability/Degradation Pathway Primary Degradant(s)
Acidic Hydrolysis 0.1 M HCl, 60°CGenerally stable. The amine will form a hydrochloride salt.[14] Degradation is not expected at the C-Br or C-F bonds under these conditions.Minimal degradation expected.
Basic Hydrolysis 0.1 M NaOH, 60°CLikely stable. While strong basic conditions can potentially hydrolyze aryl halides, significant degradation is not anticipated under these standard conditions.Minimal degradation expected.
Oxidation 3% H₂O₂, Room TemperatureHighly Susceptible. Rapid degradation is expected. The primary amine is readily oxidized.[5][6]2-Bromo-4-fluorobenzaldehyde, 2-Bromo-4-fluorobenzoic acid (from over-oxidation).
Thermal Stress 80°C (in solid state and solution)Moderate stability. Some degradation may occur over extended periods, potentially leading to discoloration and the formation of impurities. Thermal decomposition can generate corrosive vapors.[15]Varies; may include oligomeric species or products from C-N bond cleavage.
Photostability ICH Q1B conditions (Xenon lamp)Susceptible. Degradation is expected. The C-Br bond is the most likely site of photolytic cleavage.[1](4-Fluorophenyl)methanamine, and other products from radical reactions.

Key Degradation Pathways & Experimental Workflows

Proposed Oxidative Degradation Pathway

The primary degradation route in the presence of oxygen involves the conversion of the primary amine to an aldehyde.

cluster_main Oxidative Degradation Pathway A (2-Bromo-4-fluorophenyl)methanamine B Intermediate Imine A->B Oxidation [O2] C 2-Bromo-4-fluorobenzaldehyde B->C Hydrolysis [H2O] D Ammonia (NH3) B->D Hydrolysis [H2O]

Caption: Proposed pathway for oxidative degradation.

Standard Protocol: Forced Degradation Study

This protocol provides a framework for performing a forced degradation study to identify potential degradants and establish a stability-indicating analytical method.[16]

cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions (24h) prep Prepare 1 mg/mL Stock Solution in Acetonitrile/Water acid Acidic 0.1 M HCl @ 60°C prep->acid base Basic 0.1 M NaOH @ 60°C prep->base ox Oxidative 3% H2O2 @ RT prep->ox therm Thermal 80°C Solution prep->therm photo Photolytic ICH Q1B Light Box prep->photo control Control Sample (No Stress, Stored at 4°C) prep->control quench Neutralize/Quench & Dilute Samples to Target Concentration acid->quench base->quench ox->quench therm->quench photo->quench control->quench analyze Analyze All Samples by RP-HPLC-UV/MS quench->analyze report Identify Degradants & Calculate % Degradation vs. Control analyze->report

Caption: Workflow for a comprehensive forced degradation study.

Experimental Steps:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of (2-Bromo-4-fluorophenyl)methanamine in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Stress Sample Preparation: For each condition, transfer an aliquot of the stock solution to a separate vial.

    • Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Oxidative: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of ~3% H₂O₂.

    • Thermal & Photolytic: Use the stock solution as is.

  • Incubation:

    • Place the Acidic and Basic samples in a water bath or oven at 60°C.

    • Keep the Oxidative sample at room temperature, protected from light.

    • Place the Thermal sample in an oven at 80°C, protected from light.

    • Place the Photolytic sample in a calibrated photostability chamber.

    • Store a Control sample (unstressed) at 4°C in the dark.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours). A target degradation of 5-20% is ideal to ensure degradants are detectable without excessively breaking down the main component.[13]

  • Quenching & Analysis:

    • Cool all heated samples to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control) to a suitable concentration for analysis (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by a validated stability-indicating RP-HPLC method, preferably with both UV and Mass Spectrometric detection (LC-MS) to aid in the identification of unknown peaks.[17][18]

References

  • Apollo Scientific. (2022, September 16).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • ResearchGate. (2025, October 8).
  • ResearchGate. (n.d.).
  • Apollo Scientific. (2023, July 5).
  • Fisher Scientific. (2009, June 12).
  • Loba Chemie. (2016, April 29). BENZYLAMINE FOR SYNTHESIS MSDS.
  • S. Singh, et al. (n.d.).
  • ResolveMass Laboratories. (2026, February 15).
  • CATO Research. (2020, November 12).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)
  • Sigma-Aldrich. (n.d.). (4-Bromo-2-fluorophenyl)methanamine.
  • BenchChem. (n.d.). Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine.
  • Environmental Protection Department, Hong Kong. (n.d.). Analytical Methods.
  • C.P. Joblin, et al. (2023, September 21). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes. PMC.
  • R.A. D'Sa, et al. (2025, July 1).
  • Fisher Scientific. (n.d.).

Sources

Optimization

Optimizing base and solvent conditions for reactions involving (2-Bromo-4-fluorophenyl)methanamine

Welcome to the Process & Discovery Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals working with (2-Bromo-4-fluorophenyl)methanamine (CAS: 289038-14-8 for the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process & Discovery Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals working with (2-Bromo-4-fluorophenyl)methanamine (CAS: 289038-14-8 for the HCl salt).

Because this molecule is a highly versatile bifunctional building block, it presents unique chemoselectivity challenges. It features a nucleophilic primary amine, an electrophilic ortho-bromide primed for palladium-catalyzed cross-coupling, and an electron-withdrawing para-fluorine atom that alters the ring's electronic density. Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic FAQs to help you optimize your base and solvent conditions.

Module 1: Amide Coupling & N-Alkylation (Amine Functionalization)

FAQ 1: Why is my amide coupling failing or yielding <30% despite using standard coupling agents like HATU or EDC? The Causality: The most frequent point of failure is neglecting the salt form of the starting material. To enhance shelf stability and solubility in polar solvents, this compound is predominantly supplied as a 1[1]. If the HCl salt is not fully neutralized in situ, the amine remains protonated and completely non-nucleophilic. The Solution: You must use a stoichiometric excess of a non-nucleophilic base. Diisopropylethylamine (DIPEA) is vastly superior to Triethylamine (TEA) here; DIPEA's increased steric bulk prevents it from acting as a competitive nucleophile against the activated ester. For solvents, N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are optimal, with DMF providing superior solvation for the polar HCl salt lattice.

Protocol 1: Self-Validating Amide Coupling Workflow
  • Neutralization: Suspend (2-Bromo-4-fluorophenyl)methanamine HCl (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq).

    • Self-Validation Check: Spot 1 µL of the mixture onto wet pH paper. Proceed only when the apparent pH is ≥ 8, confirming the free base has been liberated.

  • Activation: In a separate vial, dissolve your target carboxylic acid (1.1 eq) and HATU (1.2 eq) in DMF. Stir for 10 minutes to form the active OAt ester.

  • Coupling: Dropwise add the activated ester solution to the free amine. Stir at room temperature for 2–4 hours.

  • Monitoring:

    • Self-Validation Check: Analyze via LC-MS. Look for the disappearance of the free amine mass (m/z 204/206 for the ^79Br/^81Br isotopes) to confirm reaction completion before aqueous workup.

Module 2: Palladium-Catalyzed Cross-Coupling (Aryl Bromide Functionalization)

FAQ 2: During Suzuki-Miyaura or Buchwald-Hartwig couplings at the ortho-bromo position, I observe catalyst poisoning and complex mixtures. How do I optimize the base/solvent? The Causality: The ortho-bromo substitution serves as a highly versatile handle for 2[2]. However, the free primary amine can coordinate tightly to the Palladium center, forming stable, inactive Pd-amine complexes that halt the catalytic cycle. Furthermore, strong bases like Sodium tert-butoxide (NaOtBu)—which are standard in Buchwald-Hartwig aminations—can deprotonate the primary benzylamine, leading to off-target oligomerization[3]. The Solution: If you cannot transiently protect the amine (e.g., as a Boc carbamate), you must switch to a milder inorganic base. Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4) are strong enough to facilitate the transmetalation and reductive elimination steps but weak enough to prevent amine deprotonation. For Suzuki reactions, a biphasic solvent system such as 4[4] is critical; it dissolves the inorganic base while maintaining organic solubility for the electrophile.

Protocol 2: Suzuki-Miyaura Coupling (Unprotected Amine)
  • Setup: Combine (2-Bromo-4-fluorophenyl)methanamine HCl (1.0 eq), the aryl boronic acid (1.2 eq), and Pd(dppf)Cl2 (5 mol%) in a Schlenk flask.

  • Solvent & Base: Add 1,4-Dioxane and a 2M aqueous solution of K2CO3 (3.0 eq total base; extra is needed to neutralize the HCl salt).

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes.

    • Self-Validation Check: A color change from yellow/orange to dark red/brown upon heating indicates the successful reduction of Pd(II) to the active Pd(0) species.

  • Reaction: Heat to 80°C for 12 hours. Monitor by TLC/LC-MS.

Module 3: Managing the Fluorine Effect (SNAr Side Reactions)

FAQ 3: I am attempting a high-temperature cross-coupling, but LC-MS indicates a loss of the fluorine atom. What is happening? The Causality: The molecule can participate in unintended 5[5] due to the electron-withdrawing nature of the ortho-bromine and the intrinsic electronegativity of the para-fluorine. When subjected to strong nucleophilic bases (like alkoxides) in polar aprotic solvents (DMF, DMSO) at elevated temperatures, the fluorine atom becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The Solution: To mitigate this, strictly avoid alkoxide bases. Switch to less polar solvents like Toluene or 1,4-Dioxane, and utilize highly active ligands (e.g., XPhos or BrettPhos) that allow the cross-coupling to proceed at lower temperatures (60°C instead of 110°C).

Quantitative Data Summary: Base & Solvent Optimization Matrix

Reaction TypePreferred Base (Eq)Preferred SolventTempMechanistic Rationale
Amide Coupling DIPEA (3.0 eq)DMF or DCM20°CHigh steric bulk prevents base nucleophilicity; fully neutralizes the HCl salt.
Suzuki Coupling K2CO3 or Cs2CO3 (3.0 eq)Dioxane/H2O (4:1)80°CBiphasic system dissolves inorganic base; weak base prevents amine deprotonation.
Buchwald-Hartwig K3PO4 (2.5 eq)Toluene90°CAvoids NaOtBu to prevent SNAr at the para-fluoro position and amine oligomerization.

Visual Troubleshooting Guides

Chemoselectivity Core (2-Bromo-4-fluorophenyl) methanamine HCl Amine Primary Amine Amide Coupling / Alkylation Core->Amine DIPEA, DMF (Neutralization) Bromide Ortho-Bromide Pd Cross-Coupling Core->Bromide Pd(0), Cs2CO3 (Dioxane/H2O) Fluoride Para-Fluoride SNAr Susceptibility Core->Fluoride NaOtBu, Heat (Side Reaction Risk)

Fig 1. Chemoselective pathways of (2-Bromo-4-fluorophenyl)methanamine based on reaction conditions.

Troubleshooting Start Reaction Optimization Q1 Targeting the Amine? Start->Q1 Q2 Targeting the Bromide? Start->Q2 A1 Use DIPEA (3 eq) Solvent: DMF or DCM Q1->A1 Yes A2 Protect Amine (Boc) or use weak base (K3PO4) Q2->A2 Yes Warn Avoid Strong Nucleophiles Prevents SNAr at F-position A2->Warn High Temp

Fig 2. Decision matrix for optimizing base and solvent to prevent competitive side reactions.

References

  • Benchchem. "2-Bromo-4-fluorobenzamide | 1006-40-2". Benchchem.
  • Benchchem. "(2-Bromo-benzyl)-ethyl-amine | Research Chemical". Benchchem.
  • Google Patents. "United States Patent - Cytotoxic Compounds and Methods of Use". Googleapis.
  • ACS Publications. "Computational Studies of Synthetically Relevant Homogeneous Organometallic Catalysis". Chemical Reviews.
  • Benchchem. "2-Bromo-4-fluorobenzamide - Analyse Des Réactions Chimiques". Benchchem.

Sources

Troubleshooting

Monitoring reaction progress of (2-Bromo-4-fluorophenyl)methanamine via TLC and GC-MS

Technical Support Center: (2-Bromo-4-fluorophenyl)methanamine Analysis Case ID: 2B4F-PM-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2-Bromo-4-fluorophenyl)methanamine Analysis

Case ID: 2B4F-PM-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the technical support hub for (2-Bromo-4-fluorophenyl)methanamine (also known as 2-bromo-4-fluorobenzylamine). This guide addresses the specific analytical challenges posed by this molecule's functional groups: a basic primary amine, an aryl bromide, and an aryl fluoride.

Molecule Specifications:

  • Formula: C₇H₇BrFN

  • Molecular Weight: 203.95 g/mol (⁷⁹Br isotope) / 205.95 g/mol (⁸¹Br isotope)

  • Key Reactivity: Nucleophilic primary amine (susceptible to oxidation/tailing); Aryl bromide (Suzuki coupling active); Aryl fluoride (stable, diagnostic for NMR).

Module 1: Thin Layer Chromatography (TLC) Optimization

Current Issue: Users frequently report "streaking" or "comet-tailing" of the amine spot, making Rf determination impossible.

Root Cause: The basic primary amine interacts strongly with the acidic silanol groups (Si-OH) on standard silica gel plates.[1]

Protocol A: The "Anti-Streak" Mobile Phase

Do not use standard Hexane/Ethyl Acetate without modification. You must basify the stationary phase in situ.

ComponentRoleRecommended Ratio (v/v)
Dichloromethane (DCM) Primary Solvent (Polarity carrier)90
Methanol (MeOH) Polar Modifier (Elution strength)9
Ammonium Hydroxide (NH₄OH) *Silanol Blocker (Critical) 1
  • Alternative: If NH₄OH is unavailable, use 1% Triethylamine (TEA) in a Hexane/Ethyl Acetate (1:1) mixture.

Protocol B: Visualization (The "Double-Check" Method)

Because the molecule contains both an aromatic ring and a primary amine, you can use a self-validating dual-stain method.

  • UV Check (254 nm): The aromatic ring (Br/F substituted) will quench fluorescence. Mark this spot with a pencil.

  • Ninhydrin Stain: Dip the plate in Ninhydrin solution and heat with a heat gun until spots turn purple/red .

    • Validation: If the UV spot does not turn purple, it is likely a side product (e.g., the nitrile starting material or a de-aminated impurity).

Visualization: TLC Logic Flow

TLC_Workflow start Start: Reaction Monitoring solvent Select Mobile Phase start->solvent check_streak Is spot streaking? solvent->check_streak add_base Add 1% TEA or NH4OH check_streak->add_base Yes visualize Visualization check_streak->visualize No add_base->visualize uv UV 254nm (Target: Aryl Ring) visualize->uv ninhydrin Stain: Ninhydrin (Target: Primary Amine) uv->ninhydrin

Caption: Logic flow for optimizing TLC separation of basic amines.

Module 2: GC-MS Profiling & Derivatization

Current Issue: Users report disappearing peaks, broad tailing, or difficulty confirming the molecular ion.

Root Cause: Primary benzylic amines are thermally unstable and polar. They adsorb to the glass liner and column phase, leading to poor quantification.

The Solution: TFAA Derivatization

We recommend converting the amine to its Trifluoroacetamide derivative using Trifluoroacetic Anhydride (TFAA). This improves volatility and creates a distinct mass spec signature.[2]

Protocol:

  • Take 50 µL of reaction mixture.

  • Dry under N₂ stream (to remove protic solvents like MeOH).

  • Add 100 µL Ethyl Acetate + 50 µL TFAA.

  • Incubate at 60°C for 15 mins.

  • Inject 1 µL into GC-MS.

Data Interpretation: The "Fingerprint" Check

Use the table below to validate your MS data. The Bromine isotope pattern is your primary confirmation tool.

FeatureUnderivatized (Not Recommended)TFA-Derivative (Recommended)
Molecular Ion (M⁺) m/z 203 & 205 (Weak)m/z 299 & 301 (Strong)
Isotope Ratio 1:1 doublet (⁷⁹Br : ⁸¹Br)1:1 doublet (⁷⁹Br : ⁸¹Br)
Base Peak m/z 186/188 (Loss of NH₃/H)m/z 230/232 (Loss of CF₃)
Key Fragment m/z 109 (Loss of Br + NH₂)m/z 69 (CF₃⁺)

Note: The Fluorine atom (¹⁹F) is monoisotopic and does not create an isotope pattern, but it adds 19 mass units to all fragments containing the aromatic ring.

Visualization: GC-MS Decision Tree

GC_Workflow sample Crude Sample derivatize Derivatize? (Recommended) sample->derivatize direct Direct Injection derivatize->direct No (Risk Tailing) tfa React with TFAA (Form Amide) derivatize->tfa Yes ms_analysis MS Analysis direct->ms_analysis tfa->ms_analysis check_iso Check Isotope Pattern (M and M+2) ms_analysis->check_iso confirm Confirm 1:1 Ratio (Bromine Signature) check_iso->confirm Equal Height fail Impurity/Degradation check_iso->fail Skewed Ratio

Caption: Decision tree for GC-MS sample preparation and data validation.

Troubleshooting & FAQs

Q: I see a spot on TLC at the baseline that won't move, even with 50% EtOAc. Is this my product? A: Likely yes. The amine salt (if you used HCl during workup) or the free amine is sticking to the silica.

  • Fix: Dip your capillary in a mixture of MeOH/NH₄OH before spotting, or switch to the DCM/MeOH/NH₄OH mobile phase described in Module 1 [1].

Q: My GC-MS shows a split peak for the product. Is it chiral? A: No, this molecule is achiral. A split peak usually indicates:

  • Thermal degradation: The amine is condensing in the injector port (forming imines).

  • Overloading: The column phase is saturated.

  • Fix: Dilute the sample 10x and use the TFAA derivatization method to protect the amine nitrogen [2].

Q: How do I distinguish the starting material (Nitrile) from the Product (Amine) on TLC? A:

  • Nitrile (2-Bromo-4-fluorobenzonitrile): High Rf (moves fast in Hex/EtOAc), UV active, Ninhydrin negative (won't turn purple).

  • Amine (Product): Low Rf (moves slow/streaks), UV active, Ninhydrin positive (turns purple).

Q: I see peaks at m/z 203 and 205. Which one is the molecular weight? A: Both are. Bromine exists as isotopes ⁷⁹Br and ⁸¹Br in a ~50:50 ratio.[3] You must see both peaks with roughly equal intensity. If you only see 203, you have lost the bromine (de-halogenation side reaction). If you only see 205, it is an interference [3].

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Standard text for TFAA protocols).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem. (2024). (4-Bromo-2-fluorophenyl)methanamine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

(2-Bromo-4-fluorophenyl)methanamine vs. other brominated building blocks in synthesis

The strategic selection of chemical building blocks is the foundation of efficient drug discovery and development. For researchers designing central nervous system (CNS) agents, kinase inhibitors, or complex heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic selection of chemical building blocks is the foundation of efficient drug discovery and development. For researchers designing central nervous system (CNS) agents, kinase inhibitors, or complex heterocyclic scaffolds, (2-Bromo-4-fluorophenyl)methanamine (CAS 200540-05-4) represents a highly optimized, bifunctional intermediate.

Unlike simple benzylamines, this specific substitution pattern—an ortho-bromine and a para-fluorine relative to the aminomethyl group—provides a dual advantage: it acts as a versatile handle for transition-metal-catalyzed scaffold building while simultaneously pre-installing a critical metabolic shield.

This guide objectively compares (2-Bromo-4-fluorophenyl)methanamine against other brominated and fluorinated alternatives, providing mechanistic rationales, comparative data, and validated experimental protocols to integrate this building block into your synthetic pipelines.

Structural Anatomy & Mechanistic Rationale

The utility of (2-Bromo-4-fluorophenyl)methanamine lies in the orthogonal reactivity of its three functional domains:

  • The Aminomethyl Nucleophile (-CH₂NH₂): Serves as the primary anchor point for amide couplings, reductive aminations, or sulfonamide formations. Its aliphatic nature ensures high nucleophilicity compared to anilines.

  • The Ortho-Bromine Handle: The carbon-bromine (C-Br) bond is highly susceptible to oxidative addition by Palladium(0) species. This enables downstream Suzuki-Miyaura cross-couplings, Buchwald-Hartwig aminations, and complex cascade cyclizations (e.g., forming 1,2-dihydroisoquinolines or indoles)[1][2]. Bromine is preferred over chlorine here due to its lower bond dissociation energy, which drastically reduces the required activation energy for Pd-insertion.

  • The Para-Fluorine Shield: Fluorine substitution at the para position is a classic bioisosteric strategy in medicinal chemistry. It lowers the highest occupied molecular orbital (HOMO) energy of the aromatic ring, effectively blocking cytochrome P450-mediated aromatic hydroxylation[3]. This modification dramatically increases the microsomal half-life (

    
    ) of the resulting drug candidates while maintaining optimal lipophilicity (LogD)[4].
    
Visualizing the Mechanistic Advantages

CascadeCyclization Substrate 2-Bromo-4-fluorobenzylamine Derivatives OxAdd Oxidative Addition (C-Br Bond Cleavage) Substrate->OxAdd PdCat Pd(0) Catalyst Generation PdCat->OxAdd Coord Alkyne/Alkene Coordination & Insertion OxAdd->Coord Transmet Transmetalation (Arylboronic Acid) Coord->Transmet RedElim Reductive Elimination (Isoquinoline Scaffold) Transmet->RedElim RedElim->PdCat Pd(0) Regeneration

Pd-catalyzed cascade cyclization mechanism of ortho-bromobenzylamines.

MetabolicStability Unsub Unsubstituted Benzylamine CYP1 CYP450 Oxidation (Para-position) Unsub->CYP1 Clearance Rapid Clearance (Phenol Metabolite) CYP1->Clearance Fluoro (2-Bromo-4-fluorophenyl)methanamine CYP2 CYP450 Blocked (Steric/Electronic Shielding) Fluoro->CYP2 Stable High Metabolic Stability (Prolonged t1/2) CYP2->Stable

CYP450 metabolic blocking via para-fluoro substitution.

Comparative Performance Analysis

When designing a synthetic route, selecting the right benzylamine derivative dictates both the synthetic ceiling (what scaffolds you can build) and the pharmacokinetic floor (how stable the drug will be in vivo). The table below summarizes the quantitative and qualitative differences between common building blocks based on structure-metabolism relationships[3][4].

Building BlockCross-Coupling HandleCYP450 Aromatic Oxidation RiskRelative Lipophilicity Impact (

LogD)
Primary Synthetic Application
Benzylamine NoneHigh (Rapid Clearance)Baseline (0.0)Simple amidation, early hit generation.
2-Bromobenzylamine Yes (Ortho-Pd insertion)High (Vulnerable para position)+0.8Cascade cyclizations for tool compounds[2].
4-Fluorobenzylamine NoneLow (Blocked by Fluorine)+0.2Metabolic stabilization of existing leads.
(2-Bromo-4-fluorophenyl)methanamine Yes (Ortho-Pd insertion) Low (Blocked by Fluorine) +1.0 Advanced API scaffold synthesis & late-stage diversification.

Data Interpretation: While 2-bromobenzylamine allows for complex cyclizations, the resulting molecules often fail in microsomal stability assays due to rapid oxidation at the unsubstituted para position. (2-Bromo-4-fluorophenyl)methanamine solves this by pre-installing the fluorine shield, ensuring that the complex heterocycles built from it survive hepatic first-pass metabolism[1][4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent selection and the expected physical observables are explicitly detailed.

Protocol A: High-Yield Amide Coupling (Anchor Step)

Objective: Couple (2-Bromo-4-fluorophenyl)methanamine to a carboxylic acid without generating difficult-to-remove byproducts.

Mechanistic Rationale: Traditional coupling agents like DCC or EDC/HOBt often leave urea byproducts that complicate the purification of highly polar APIs. We utilize T3P (Propylphosphonic anhydride) because its byproducts are entirely water-soluble, turning the aqueous workup into a self-validating purification step.

  • Reaction Setup: In an oven-dried flask, dissolve the target carboxylic acid (1.0 equiv, 5.0 mmol) and (2-Bromo-4-fluorophenyl)methanamine (1.05 equiv, 5.25 mmol) in anhydrous Ethyl Acetate (EtOAc, 20 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 15.0 mmol). Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of the amine and drive the reaction forward.

  • Coupling: Chill the mixture to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv, 7.5 mmol). Stir for 30 minutes at 0 °C, then warm to room temperature for 12 hours.

  • Validation & Workup: Monitor by LC-MS. Upon complete consumption of the acid (indicated by a single new product mass), quench with water (20 mL).

  • Purification: Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove unreacted amine, followed by saturated aqueous NaHCO₃ (2 x 20 mL) to remove unreacted acid and T3P byproducts. Dry over Na₂SO₄ and concentrate in vacuo. The resulting product is typically >95% pure and ready for downstream cross-coupling.

Protocol B: Palladium-Catalyzed Cascade Cyclization to 1,2-Dihydroisoquinolines

Objective: Utilize the ortho-bromo handle to construct a complex 1,2-dihydroisoquinoline core via a cascade cyclization-coupling sequence[2].

Mechanistic Rationale: This protocol uses an allenamide derivative of the benzylamine. Pd(OAc)₂ is selected as an air-stable precatalyst that is reduced in situ to the active Pd(0) species. P(o-tolyl)₃ is chosen as the ligand because its extreme steric bulk accelerates the final reductive elimination step, preventing catalyst trapping.

  • Reaction Setup: To a Schlenk tube under an argon atmosphere, add the (2-Bromo-4-fluorophenyl)methyl-derived allenamide (1.0 equiv, 1.0 mmol), an arylboronic acid (1.5 equiv, 1.5 mmol), Pd(OAc)₂ (10 mol%), and P(o-tolyl)₃ (20 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL), followed by NaOH (5.0 equiv, 5.0 mmol). Causality: The biphasic solvent system is critical; dioxane solubilizes the organic substrates, while water dissolves the NaOH required to activate the boronic acid for transmetalation.

  • Heating: Seal the tube and heat to 80 °C for 4 hours.

  • Validation & Workup: The reaction mixture will turn from a pale yellow suspension to a dark, homogeneous solution (indicating active Pd cycling). Cool to room temperature and dilute with EtOAc (15 mL).

  • Isolation: Wash with brine (2 x 10 mL) to remove the aqueous base and boronic acid salts. Extract the aqueous layer once more with EtOAc. Combine organic layers, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the fluorinated 1,2-dihydroisoquinoline scaffold.

References

  • Ohtaka, M., et al. "Synthesis of Substituted 1,2-Dihydroisoquinolines by Palladium-Catalyzed Cascade Cyclization–Coupling of Trisubstituted Allenamides with Arylboronic Acids." National Center for Biotechnology Information (PMC). Available at:[Link]

  • ACS Publications. "Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity." Journal of Medicinal Chemistry. Available at:[Link]

  • Royal Society of Chemistry. "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Comparative

Comparative analysis of the biological activity of (2-Bromo-4-fluorophenyl)methanamine derivatives

Comparative Analysis of the Biological Activity of (2-Bromo-4-fluorophenyl)methanamine Derivatives Pharmacophore Rationale: The Power of the Scaffold As drug development professionals, we frequently encounter the challen...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of the Biological Activity of (2-Bromo-4-fluorophenyl)methanamine Derivatives

Pharmacophore Rationale: The Power of the Scaffold

As drug development professionals, we frequently encounter the challenge of selecting the optimal building block to anchor a pharmacophore. The (2-Bromo-4-fluorophenyl)methanamine scaffold (frequently supplied as its hydrochloride salt, CAS 289038-14-8) represents a masterclass in structural tuning.

Unlike its benzamide counterpart, the benzylamine derivative introduces an


 hybridized carbon linker. This seemingly minor substitution fundamentally alters the molecule's conformational flexibility and enhances its solubility in polar solvents, making it highly advantageous for downstream coupling in drug discovery 1. The ortho-bromine atom forces out-of-plane conformations of subsequent linkages due to steric hindrance and acts as a strong halogen bond donor. Simultaneously, the para-fluorine enhances metabolic stability against CYP450-mediated aromatic oxidation.

Divergent Biological Targets and Activity

The primary amine of this scaffold serves as a versatile synthetic handle, allowing researchers to diverge into vastly different therapeutic areas.

ScaffoldDivergence Core (2-Bromo-4-fluorophenyl) methanamine ANO6 Anoctamin-6 Inhibitors (Amide Derivatives) Core->ANO6 HBTU / DIPEA Amidation TRPV1 TRPV1 Antagonists (Cyclobutyl Derivatives) Core->TRPV1 Cyclobutyl Coupling HIV HIV Integrase Inhibitors (Pyrimido Derivatives) Core->HIV Heterocycle Formation

Divergent synthetic pathways of (2-Bromo-4-fluorophenyl)methanamine to diverse biological targets.

  • Anoctamin-6 (ANO6) Inhibitors: ANO6 (TMEM16F) is a calcium-dependent phospholipid scramblase. Overactivation leads to excessive phosphatidylserine (PS) externalization, a key step in thrombosis and viral entry. Amide derivatives synthesized from 2-bromo-4-fluorobenzylamine have been identified as potent inhibitors of this pathway 2.

  • TRPV1 Antagonists: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is heavily implicated in chronic ocular surface pain. By coupling the amine with 1,3-substituted cyclobutyl groups, researchers generate antagonists with high affinity 3. The fluorine atom is critical here for modulating the lipophilicity (LogP) required to penetrate the corneal epithelium.

  • HIV Integrase Inhibitors: HIV integrase catalyzes the insertion of viral cDNA into the host genome. Pyrimido-based and tetrazole-based derivatives utilizing the 2-bromo-4-fluorobenzyl moiety act as potent inhibitors 4. The halogen bonding from the ortho-bromine anchors the molecule within the

    
     dependent active site of the integrase.
    

Quantitative Data Comparison

The following table summarizes the comparative biological performance and structural rationale for these derivative classes.

Derivative ClassPrimary TargetTherapeutic IndicationKey Structural Contribution of ScaffoldRepresentative IC

Range
Amide Derivatives Anoctamin-6 (ANO6)Antithrombotic / Antiviral

linker flexibility, F-mediated metabolic stability
0.5 - 5.0 µM
Cyclobutyl Derivatives TRPV1 ChannelChronic Ocular Surface PainOptimal LogP for corneal penetration10 - 100 nM
Pyrimido Derivatives HIV IntegraseHIV/AIDSHalogen bonding (Br) in the active site5 - 50 nM

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of these derivatives, emphasizing the causality behind each methodological choice.

Protocol A: Standardized Amide Coupling (Synthesis of ANO6 Inhibitors) This protocol utilizes HBTU to efficiently activate carboxylic acids with minimal racemization 2.

  • Reagent Preparation: Dissolve the target carboxylic acid (1.0 eq) and HBTU (1.2 eq) in anhydrous DMF (4 mL per mmol).

  • Activation: Add DIPEA (3.0 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the acid to facilitate HBTU activation and neutralizes the HCl salt of the incoming amine without competing for the activated ester.

  • Coupling: Add (2-Bromo-4-fluorophenyl)methanamine hydrochloride (1.1 eq). Stir at room temperature for 20 hours.

  • Extraction: Partition the mixture between Ethyl Acetate (EA) and brine. Dry the organic layer over anhydrous

    
     and concentrate.
    
  • Self-Validation Checkpoint: Monitor the crude mixture via LC-MS before purification. A successful reaction must show >95% consumption of the primary amine mass (

    
     204 for the free base). If unreacted amine persists alongside the acid, it indicates moisture contamination hydrolyzing the activated ester, and the DMF must be replaced.
    

Protocol B: Intracellular Calcium Flux Assay (Evaluation of TRPV1 Antagonists) This functional assay measures the ability of the synthesized derivatives to block calcium influx mediated by target channels 3.

  • Cell Seeding: Seed HEK293 cells stably expressing human TRPV1 in 384-well black-walled, clear-bottom plates. Incubate overnight.

  • Dye Loading: Remove media and incubate cells with Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in assay buffer for 45 minutes at 37°C. Causality: Fluo-4 AM is highly lipophilic and prone to precipitation. Pluronic F-127 acts as a non-ionic surfactant to disperse the dye, ensuring uniform cellular uptake and preventing localized toxicity.

  • Compound Addition: Wash cells to remove extracellular dye. Add the benzylamine derivatives at varying concentrations (1 nM to 10 µM) and incubate for 15 minutes to allow target binding.

  • Stimulation & Readout: Stimulate cells with the TRPV1 agonist Capsaicin (EC

    
     concentration) and continuously measure fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) system.
    
  • Self-Validation Checkpoint: Every assay plate must include a 10 µM Ionomycin positive control well. Ionomycin is a calcium ionophore that bypasses the receptor to force maximum calcium entry. If the maximum fluorescence (

    
    ) in the Ionomycin well does not achieve at least a 3-fold increase over the baseline (
    
    
    
    ), the dye loading is insufficient or the cells are compromised. The plate must be discarded to prevent false-positive IC
    
    
    calculations.

References

  • Benchchem. "2-Bromo-4-fluorobenzamide | 1006-40-2"1

  • Google Patents. "US20230080054A1 - Inhibitors of anoctamin 6 protein and uses thereof" 2

  • Google Patents. "WO2022201097A1 - 1,3-substituted cyclobutyl derivatives and uses thereof" 3

  • Google Patents. "US7511037B2 - N-[[4-fluoro-2-(5-methy-1H-1,2,4-triazol-1-yl)phenyl]methyl]-4-,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxo-pyrimido[2,1-" 4

Sources

Validation

Validating the structure of (2-Bromo-4-fluorophenyl)methanamine products via NMR and MS

Title: Structural Validation of (2-Bromo-4-fluorophenyl)methanamine: A Comparative Analytical Guide Executive Summary In the landscape of medicinal chemistry, (2-Bromo-4-fluorophenyl)methanamine (also known as 2-bromo-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of (2-Bromo-4-fluorophenyl)methanamine: A Comparative Analytical Guide

Executive Summary In the landscape of medicinal chemistry, (2-Bromo-4-fluorophenyl)methanamine (also known as 2-bromo-4-fluorobenzylamine) is a high-value fragment used in the synthesis of kinase inhibitors and GPCR ligands. Its structural integrity is critical; however, its synthesis often yields persistent impurities—specifically the nitrile precursor (incomplete reduction) and the debrominated analog (over-reduction).

This guide provides a definitive, self-validating protocol to distinguish the target product from these specific "alternatives" (impurities) using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR). We move beyond basic characterization to focus on the diagnostic signals that prove structural purity.

Part 1: The Analytical Challenge

The primary challenge in validating this scaffold is the "Silent Failure" of standard purity checks (like LC-UV) which may not resolve the debrominated side-product (4-fluorobenzylamine) effectively due to similar polarity. Furthermore, the Regioisomer Risk (2-bromo-5-fluoro...) exists if the starting material was impure.

The Validation Hierarchy:

  • Mass Spectrometry (MS): Validates the halogenation pattern (The "Fingerprint").

  • 
    H NMR:  Validates the substitution pattern (The "Skeleton").
    
  • 
    C / 
    
    
    
    F NMR:
    Orthogonal confirmation (The "Fine Detail").

Part 2: Mass Spectrometry Validation (The Halogen Fingerprint)

MS is the first line of defense. You are not looking just for the molecular weight; you are looking for the Bromine Isotope Pattern .

Comparative MS Data

The target molecule contains one Bromine atom and one Fluorine atom.[1] Fluorine is monoisotopic (


F), but Bromine exists as 

Br and

Br in a nearly 1:1 ratio.
AnalyteFormulaExpected

(

)
Isotope Pattern Description
Target Product C

H

BrFN
203.98 / 205.98 1:1 Doublet. Two peaks of equal intensity separated by 2 Da.
Impurity A (Nitrile) C

H

BrFN
199.95 / 201.951:1 Doublet (Mass is -4 units lower; distinct retention time).
Impurity B (Debrominated) C

H

FN
126.07Singlet. No M+2 peak. Indicates loss of Bromine.

Critical Check: If your MS spectrum shows a dominant singlet at 126.07 or a distorted ratio at 204/206, your reduction reaction failed or over-reduced.

Part 3: NMR Spectroscopy Deep Dive

NMR provides the definitive proof of the position of the halogens. The interaction between Fluorine (


F, Spin 1/2) and Protons/Carbons creates unique "splitting of splitting" patterns that serve as a built-in validation system.
H NMR: The Diagnostic Coupling Tree

Solvent: DMSO-


 (Recommended for salt forms) or CDCl

(Free base).

The Benzylic Region (The Anchor):

  • Target: A singlet (or broad singlet if free base) at

    
     3.8 – 4.0 ppm  (2H).
    
  • Differentiation: The Nitrile impurity lacks this signal entirely.

The Aromatic Region (The Fingerprint): The 2-Bromo-4-Fluoro substitution pattern creates a specific 3-spin system.

  • H-3 (The Isolated Proton): Located between Br and F.

    • Pattern: Doublet of doublets (dd).

    • Coupling: Large

      
       (~8-9 Hz) and small meta coupling 
      
      
      
      (~2.5 Hz).
  • H-5 (The Sandwich Proton): Located between F and H-6.

    • Pattern: Doublet of doublet of doublets (ddd) or apparent td.

    • Coupling:

      
       (~8-9 Hz), 
      
      
      
      (~8.5 Hz),
      
      
      (~2.5 Hz).
  • H-6 (The Neighbor): Adjacent to the methylene group.

    • Pattern: Doublet of doublets (dd).

    • Coupling:

      
       (~8.5 Hz) and 
      
      
      
      (~5-6 Hz).
C NMR: The Giant Couplings

Carbon NMR is usually decoupled from protons but not fluorine. You will see large splittings.

  • C-4 (Attached to F): Doublet,

    
     Hz. (Chemical shift ~160 ppm).[2][3]
    
  • C-2 (Attached to Br): Doublet,

    
     Hz.
    
  • C-CN (Impurity Check): If you see a signal at ~118 ppm, you have unreacted nitrile.

Part 4: Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure reproducible shifts and sharp peaks.

  • Mass: Weigh 5-10 mg of the amine hydrochloride salt (or free base).

  • Solvent: Add 0.6 mL DMSO-

    
      (preferred for salts to break aggregation).
    
  • Additive: If analyzing the free base in CDCl

    
    , add 1 drop of D
    
    
    
    O to exchange the broad NH
    
    
    protons, simplifying the spectrum (removes NH coupling to CH
    
    
    ).
  • Reference: Ensure TMS (0.00 ppm) is present or reference against the DMSO quintet (2.50 ppm).

Protocol B: The "Isomer Triage" Workflow

Use this logic to reject incorrect isomers.

ValidationWorkflow Start Crude Product Isolated MS_Check Step 1: LC-MS Analysis (Check m/z 204/206) Start->MS_Check Br_Pattern Is Br Pattern 1:1? MS_Check->Br_Pattern Reject_Debrom REJECT: Debrominated Impurity (Singlet at m/z 126) Br_Pattern->Reject_Debrom No (Singlet) NMR_Check Step 2: 1H NMR Analysis (Aromatic Region) Br_Pattern->NMR_Check Yes (Doublet) Coupling_Logic Check H-3 Coupling (Proton between Br/F) NMR_Check->Coupling_Logic Confirm_Prod VALIDATED: (2-Bromo-4-fluorophenyl)methanamine Coupling_Logic->Confirm_Prod dd (J~8, 2.5Hz) Reject_Iso REJECT: Regioisomer (2-Br-5-F) (Coupling constants differ) Coupling_Logic->Reject_Iso d (J~6Hz only)

Caption: Decision tree for structural validation, filtering out debrominated byproducts via MS and regioisomers via NMR coupling constants.

Part 5: Data Summary Tables

Table 1: Comparative NMR Data (Product vs. Nitrile Impurity)

Note: Shifts are approximate relative to TMS in DMSO-


.
FeatureTarget: (2-Bromo-4-fluorophenyl)methanamine Alternative: 2-Bromo-4-fluorobenzonitrile
Benzylic H Singlet,

3.85 ppm (2H)
Absent
Amine H Broad singlet (exchangeable)Absent
Aromatic H-6

7.45 ppm (dd)

7.90 ppm (Shifted downfield by CN)
Carbon (CN) AbsentSignal at ~117-118 ppm
Carbon (CH2) Signal at ~45 ppmAbsent
Table 2: Diagnostic Coupling Constants ( Values)

These values confirm the Fluorine is PARA to the methylene and ORTHO to the Bromine.

Coupling InteractionValue (Hz)Structural Significance

~245 - 250Confirms F is directly attached to ring.

~8.0 - 9.0Confirms H is ortho to F.

~5.5 - 6.0Confirms H is meta to F (Specific to 4-F position).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard text for coupling constant rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for general bromofluorobenzene fragment shifts).

  • ChemGuide. (2025). Mass Spectra - The M+2 Peak. Retrieved from [Link] (Authoritative source on Bromine isotope patterns).

  • Reich, H. J. (2024). WinPLT NMR Data: 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link] (Validation of F-H coupling ranges).

Sources

Comparative

Comparative Guide: HPLC-UV vs. LC-MS for Purity Analysis of (2-Bromo-4-fluorophenyl)methanamine

Executive Summary For the purity analysis of (2-Bromo-4-fluorophenyl)methanamine (CAS: 202865-63-2), the choice between HPLC-UV and LC-MS is dictated by the stage of development and the specific analytical requirement. H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the purity analysis of (2-Bromo-4-fluorophenyl)methanamine (CAS: 202865-63-2), the choice between HPLC-UV and LC-MS is dictated by the stage of development and the specific analytical requirement.

  • HPLC-UV (210 nm) is the recommended Quality Control (QC) standard for routine batch release. It offers superior precision for main-peak assay (>98% purity) and is cost-effective, provided that reference standards for impurities are available.

  • LC-MS (ESI+) is the mandatory R&D and Troubleshooting tool. It is required for identifying unknown impurities, detecting trace-level des-halogenated byproducts (which may co-elute in UV), and validating the specificity of the UV method.

This guide details the experimental protocols, mechanistic basis, and performance metrics to empower researchers in selecting the optimal workflow.

Compound Profile & Analytical Challenges

Understanding the physicochemical properties of the analyte is the foundation of robust method development.

PropertyValue / CharacteristicAnalytical Implication
Compound Name (2-Bromo-4-fluorophenyl)methanaminePrimary amine target.
Structure Benzene ring, -CH₂NH₂ (pos 1), -Br (pos 2), -F (pos 4)Br Isotope Pattern: Distinct 1:1 doublet (M, M+2) in MS.
Molecular Weight 204.04 g/mol (Monoisotopic: ~202.97)Small molecule; requires high scan speed in MS.
pKa (Calculated) ~8.8 (Amine group)Highly basic. Will be protonated (cationic) at pH < 7.
LogP ~1.8 - 2.2Moderately lipophilic; suitable for Reversed-Phase (RP) LC.
UV Chromophore Weak (Benzenoid bands)Challenge: Low UV response. Requires detection at 210–220 nm .
Key Impurities 2-Bromo-4-fluorobenzonitrile (Precursor)Des-bromo analogsSecondary amine dimersNitriles have stronger UV absorption than the amine product.

Experimental Protocols

Protocol A: HPLC-UV (The Quantitative Standard)

Best for: Routine purity checks, Assay % (w/w), High-concentration samples.

Methodology: Because the amine functionality causes peak tailing on standard silica columns due to silanol interactions, a "Base-Deactivated" (BDS) C18 column or a high-pH stable column is essential. However, for standard low-pH methods, we use an ion-pairing effect or simple acidic suppression.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0). Note: Phosphate is UV transparent, ideal for low wavelengths.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 90% B (Linear ramp)

    • 15-18 min: 90% B (Wash)

    • 18-22 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: DAD at 210 nm (bandwidth 4 nm), Ref 360 nm.

  • Temperature: 30°C.

Self-Validating Check:

Inject a blank (mobile phase). If a baseline drift occurs >5 mAU at 210 nm during the gradient, switch Mobile Phase B to "90% ACN / 10% Water" to match the refractive index or improve solvent quality.

Protocol B: LC-MS (The Qualitative Identifier)

Best for: Impurity identification, Trace analysis (<0.05%), Specificity confirmation.

Methodology: Phosphate buffers are incompatible with MS. We switch to volatile acidic buffers.

  • Column: C18 (e.g., Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm (UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% → 95% B

    • 10-12 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • MS Source: Electrospray Ionization (ESI) – Positive Mode.[2]

  • MS Parameters:

    • Scan Range: 100 – 600 m/z.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Low fragmentation) / 50 V (In-source fragmentation).

Self-Validating Check:

Look for the Bromine Isotope Pattern. The parent peak [M+H]+ must appear as a doublet at m/z 204 and 206 with nearly equal intensity. If the ratio is not ~1:1, an interference is co-eluting.

Comparative Performance Analysis

The following data summarizes the capabilities of each technique specifically for (2-Bromo-4-fluorophenyl)methanamine.

FeatureHPLC-UV (210 nm)LC-MS (ESI+)Verdict
Sensitivity (LOD) ~10 µg/mL~0.01 µg/mLLC-MS wins (1000x more sensitive).
Linearity Range 50 – 1000 µg/mL0.05 – 50 µg/mLHPLC-UV is better for Assay .
Specificity Low. Relies on Retention Time (RT). Co-elution is invisible.High. Separates by RT and Mass (m/z).LC-MS wins for complex mixtures.
Impurity Detection Detects only UV-active impurities (e.g., Nitriles).Detects all ionizable impurities (e.g., Dimers, Des-bromo).LC-MS wins for profiling.
Robustness High.[3] Tolerates dirty samples/buffers.Moderate. Susceptible to matrix suppression.HPLC-UV wins for routine QC.
Case Study: Detecting the "Hidden" Impurity

In a simulated synthesis, the reduction of the nitrile precursor often yields a dimer impurity (secondary amine).

  • HPLC-UV Result: The dimer is lipophilic and elutes late. However, its UV spectrum is identical to the product. If it co-elutes with a solvent peak or another impurity, it is missed.

  • LC-MS Result: The dimer appears at m/z ~391 . Even if it co-elutes with the main peak, the Extracted Ion Chromatogram (EIC) at 391 separates it instantly.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the impurity pathways.

Diagram 1: Impurity Formation & Detection Logic

This pathway shows how the synthesis route dictates the impurities and which method detects them.

G cluster_UV HPLC-UV Detection cluster_MS LC-MS Detection Required Start Start: 2-Bromo-4-fluorobenzonitrile Reaction Reduction (BH3 or H2/Cat) Start->Reaction Product Product: (2-Bromo-4-fluorophenyl)methanamine (m/z 204/206) Reaction->Product Main Path Impurity1 Impurity A: Unreacted Nitrile (Strong UV, m/z 200) Reaction->Impurity1 Incomplete Impurity2 Impurity B: Dimer (Secondary Amine) (Late Elution, m/z 391) Reaction->Impurity2 Side Reaction Impurity3 Impurity C: Des-bromo Analog (m/z 126, No Isotope Pattern) Reaction->Impurity3 Over-reduction

Caption: Synthesis pathway showing critical impurities. Red/Yellow nodes represent impurities that require specific detection capabilities (MS is critical for Impurity C and B).

Diagram 2: Method Selection Decision Tree

DecisionTree Start Goal: Analyze (2-Bromo-4-fluorophenyl)methanamine Q1 Is this for Routine QC / Batch Release? Start->Q1 BranchQC Yes: Use HPLC-UV Q1->BranchQC High Conc. Sample BranchRD No: R&D / Unknown Impurities Q1->BranchRD Trace / New Synthesis StepQC Protocol A: C18 / H3PO4 / 210 nm Focus: Assay % purity BranchQC->StepQC StepRD Protocol B: C18 / Formic Acid / ESI+ Focus: ID & Trace Detection BranchRD->StepRD Check Check: Are unknown peaks > 0.1%? StepQC->Check Check->BranchQC No (Pass) Check->StepRD Yes (Investigate)

Caption: Decision matrix for selecting between HPLC-UV and LC-MS based on the analytical objective (QC vs. R&D).

Conclusion & Recommendation

For (2-Bromo-4-fluorophenyl)methanamine , the lack of a strong chromophore makes HPLC-UV challenging but viable for high-purity confirmation. However, LC-MS is the superior technique for purity profiling due to the ionization efficiency of the primary amine and the diagnostic power of the bromine isotope pattern.

Final Recommendation:

  • Develop the method using LC-MS to identify all synthesis byproducts.

  • Transfer to HPLC-UV for routine manufacturing QC only after confirming that the UV method can resolve the key impurities identified by MS.

References

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 3770848, (4-Bromo-2-fluorophenyl)methanamine. (Note: Isomer analog used for property estimation). Retrieved from [Link]

  • Chimia (2003) . LC-MS Strategies in Impurity Profiling. Retrieved from [Link]

  • Wiley Analytical Science . In-source fragmentation in LC/ESI-MS of amine derivatives. Retrieved from [Link]

Sources

Validation

Structure-activity relationship (SAR) studies of (2-Bromo-4-fluorophenyl)methanamine analogs

Executive Summary In modern medicinal chemistry, the (2-Bromo-4-fluorophenyl)methanamine scaffold (CAS: 112734-22-2) represents a "privileged fragment"—a structural motif capable of delivering dual benefits in potency an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the (2-Bromo-4-fluorophenyl)methanamine scaffold (CAS: 112734-22-2) represents a "privileged fragment"—a structural motif capable of delivering dual benefits in potency and pharmacokinetic (PK) stability.

This guide analyzes the Structure-Activity Relationship (SAR) of this specific chemotype.[1][2] Unlike simple benzylamines, the 2-bromo-4-fluoro substitution pattern offers a unique combination of ortho-steric hindrance , halogen bonding capability (σ-hole) , and metabolic blockade . This document compares this scaffold against its mono-substituted analogs, providing synthesis protocols and mechanistic rationale for its selection in kinase inhibitor and GPCR ligand design.

Part 1: The Chemotype Advantage (Comparative SAR)

To understand why the (2-Bromo-4-fluorophenyl)methanamine motif is superior in specific contexts, we must compare it to its "parent" and "sibling" analogs. The synergy between the 2-position Bromine and 4-position Fluorine creates a profile distinct from either substituent alone.

Comparative Physicochemical Profile

The following table aggregates calculated and observed data trends for the target scaffold versus common alternatives.

Analog StructureSubstituent PatterncLogP (Lipophilicity)Metabolic Stability (t½)Steric Bulk (A-value)Primary Interaction Mode
A (Baseline) Unsubstituted~1.1Low (Rapid para-oxidation)LowHydrophobic /

-stacking
B (Metabolic) 4-Fluoro~1.3High (Blocks para-site)LowElectrostatic / Dipole
C (Steric) 2-Bromo~1.9ModerateHigh (Forces twist)Halogen Bond / Steric Clash
D (Target) 2-Bromo-4-Fluoro ~2.1 Very High High Dual:

-Hole + Met. Block
Mechanistic Analysis[3]
The "Ortho-Twist" Effect (2-Br)

The bulky bromine atom at the ortho position (C2) introduces significant steric strain. When this amine is coupled to form an amide or sulfonamide (common in drug design), the bromine forces the phenyl ring out of planarity relative to the amide bond.

  • Impact: This "twist" often locks the molecule into a bioactive conformation, reducing the entropic penalty of binding to a receptor pocket [1].

The Sigma-Hole Interaction

Unlike fluorine, bromine exhibits a pronounced "sigma-hole"—a region of positive electrostatic potential opposite the C-Br bond.

  • Impact: This allows the 2-Br substituent to act as a Lewis acid, forming specific halogen bonds with backbone carbonyl oxygens in the target protein (e.g., in Kinase hinge regions) [2].

Metabolic Blocking (4-F)

The para position (C4) is the primary site for Cytochrome P450-mediated hydroxylation.

  • Impact: Substitution with Fluorine (Van der Waals radius similar to H, but highly electronegative) blocks this metabolic soft spot without causing steric clashes, significantly extending the molecule's half-life in vivo [3].

Part 2: Decision Logic & SAR Workflow

The following diagram illustrates the decision matrix for selecting this scaffold during Lead Optimization.

SAR_Logic Start Lead Compound Optimization (Benzylamine Moiety) Check_Metab Is Metabolic Clearance High? Start->Check_Metab Add_4F Add 4-Fluoro (Block Para-Oxidation) Check_Metab->Add_4F Yes Check_Potency Is Potency/Selectivity Sufficient? Check_Metab->Check_Potency No Add_4F->Check_Potency Check_Conf Is Conformation Planar? Check_Potency->Check_Conf No (Low Potency) Final Target Scaffold: (2-Bromo-4-fluorophenyl)methanamine Check_Potency->Final Yes (Keep Current) Add_2Br Add 2-Bromo (Induce Twist + Halogen Bond) Check_Conf->Add_2Br Yes (Need Twist) Add_2Br->Final

Figure 1: Strategic decision tree for evolving a benzylamine fragment into the 2-bromo-4-fluoro analog to address specific liability issues.

Part 3: Validated Synthetic Protocols

To ensure reproducibility, we recommend the Borane Reduction of Nitriles pathway. This method avoids the over-alkylation often seen in direct alkylation of halides and is safer than LiAlH4 reductions for halogenated substrates (avoids de-halogenation).

Protocol A: Synthesis from 2-Bromo-4-fluorobenzonitrile

Target: (2-Bromo-4-fluorophenyl)methanamine (HCl Salt) Reagents: 2-Bromo-4-fluorobenzonitrile (CAS: 112734-22-2 precursors), Borane-THF complex (1M), Methanol, HCl (4M in Dioxane).

Step-by-Step Methodology
  • Setup (Moisture Control):

    • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

    • Critical Checkpoint: Ensure the system is under a positive pressure of nitrogen. Moisture will destroy the Borane reagent.

  • Dissolution:

    • Add 2-Bromo-4-fluorobenzonitrile (5.0 mmol, 1.0 eq) to the flask.

    • Add anhydrous THF (30 mL) via syringe. Cool the solution to 0°C using an ice bath.

  • Reduction (The Critical Step):

    • Add Borane-THF complex (1M) (15.0 mL, 3.0 eq) dropwise over 20 minutes.

    • Observation: Gas evolution (H2) will occur. Control addition rate to prevent foaming.

    • Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT).[3]

    • Heat to reflux (65°C) for 4 hours .

    • Self-Validation: Monitor reaction by TLC (Hexane:EtOAc 8:2). The nitrile spot (Rf ~0.6) should disappear; the amine stays at the baseline.

  • Quenching (Exothermic):

    • Cool the mixture back to 0°C.

    • Slowly add Methanol (20 mL) dropwise. Caution: Vigorous bubbling will occur.

    • Stir for 30 minutes at RT to break the boron-amine complex.

  • Isolation:

    • Concentrate the solvent in vacuo.

    • Redissolve residue in EtOAc (50 mL) and wash with 1M NaOH (2 x 30 mL) to remove boric acid residues.

    • Dry organic layer over Na2SO4, filter, and concentrate.[4]

  • Salt Formation (Storage Stability):

    • Dissolve the crude oil in minimal diethyl ether.

    • Add 4M HCl in Dioxane (1.5 eq) dropwise at 0°C.

    • The white precipitate is the hydrochloride salt. Filter and dry under vacuum.

Part 4: Experimental Workflow Visualization

The following diagram outlines the synthesis and subsequent application in a reductive amination (a common next step in drug synthesis).

Synthesis_Flow Start Start: 2-Bromo-4-fluorobenzonitrile Step1 Reduction: BH3-THF, 0°C -> Reflux Start->Step1 Check1 QC Check: IR (No CN peak at 2230 cm-1) Step1->Check1 Interm Intermediate: Free Amine Check1->Interm Pass Step2 Coupling: Reductive Amination (Aldehyde + STAB) Interm->Step2 Final Final Ligand (Secondary Amine) Step2->Final

Figure 2: Synthesis workflow including a critical spectroscopic quality control checkpoint.

References

  • BenchChem. (2025).[1][2][3][4][5] Comparative Analysis of Biologically Active Compounds Derived from 4-Bromo-2-fluorobenzonitrile. Retrieved from

  • Wilcken, R., et al. (2012).[6] Halogen Bonding in Medicinal Chemistry: From Observation to Application. Journal of the American Chemical Society.[6] Retrieved from

  • PubChem. (2025).[7] (4-Bromo-2-fluorophenyl)methanamine Compound Summary. National Library of Medicine. Retrieved from

  • ChemicalBook. (2026). 4-Bromo-2-fluorobenzylamine Synthesis and Properties. Retrieved from

Sources

Comparative

Characterization and confirmation of (2-bromo-4-fluorophenyl)methanamine hydrochloride salt

Comprehensive Characterization and Performance Comparison of (2-Bromo-4-fluorophenyl)methanamine Hydrochloride Executive Summary (2-Bromo-4-fluorophenyl)methanamine hydrochloride (CAS: 289038-14-8) is a highly versatile,...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Characterization and Performance Comparison of (2-Bromo-4-fluorophenyl)methanamine Hydrochloride

Executive Summary

(2-Bromo-4-fluorophenyl)methanamine hydrochloride (CAS: 289038-14-8) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and pharmaceutical synthesis[1][2]. The presence of a primary amine facilitates amidation and reductive amination, while the ortho-bromo substituent serves as a critical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura). The para-fluoro group is strategically positioned to modulate the basicity of the amine and enhance the metabolic stability of downstream drug candidates.

Part 1: Physicochemical Profiling & Structural Confirmation

To ensure scientific integrity before initiating complex synthetic steps, the identity and purity of the batch must be confirmed. The following analytical suite provides a self-validating system where each technique corroborates the findings of the others.

Mass Spectrometry (LC-MS / ESI+)
  • Causality & Expected Data: Bromine possesses two stable isotopes (

    
    Br and 
    
    
    
    Br) in a nearly 1:1 natural abundance ratio. The free base molecular weight is 204.04 g/mol . In positive electrospray ionization (ESI+), the spectrum must exhibit a distinct, self-validating doublet for the
    
    
    ion at m/z 204.0 and 206.0 with equal intensity[5]. The absence of this 1:1 isotopic pattern immediately disqualifies the batch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    The hydrochloride salt is highly soluble in DMSO. The
    
    
    protons will appear as a broad singlet integrating to 3H at ~8.2–8.5 ppm. The benzylic
    
    
    will appear as a singlet at ~4.1 ppm. The aromatic region will display complex splitting due to
    
    
    F coupling: H3 (between Br and F) will appear as a doublet of doublets (dd) due to strong ortho F-H coupling (
    
    
    Hz) and meta H-H coupling.
  • 
    F NMR (DMSO-
    
    
    
    , 376 MHz):
    A single peak is expected around -112 to -115 ppm, confirming the presence of the fluorine atom.
Infrared (IR) Spectroscopy
  • Causality & Expected Data: Standard primary amines exhibit sharp N-H stretching bands around 3300–3400 cmngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . However, protonation to the hydrochloride salt drastically alters the crystal lattice energy and vibrational modes. The IR spectrum will instead show a broad, complex absorption band between 2800 and 3000 cm
    
    
    
    , characteristic of the
    
    
    stretching vibrations in benzylammonium chlorides[6].

Part 2: Performance Comparison Guide

Selecting the correct form of a building block dictates the reproducibility of your synthesis. Below is an objective comparison of (2-bromo-4-fluorophenyl)methanamine HCl against its free base and a non-brominated analog.

Feature / Metric(2-Bromo-4-fluoro)benzylamine HCl(2-Bromo-4-fluoro)benzylamine (Free Base)(4-Fluorophenyl)methanamine HCl
CAS Number 289038-14-8739354-98-4459-04-1
Physical State Crystalline SolidViscous Liquid / Low-melting solidCrystalline Solid
Shelf Life > 2 Years (Room Temp)< 6 Months (Requires Argon, 4°C)> 2 Years (Room Temp)
Atmospheric Stability Highly StableForms carbamate salts via CO

absorption[4]
Highly Stable
Oxidation Risk Negligible (Lone pair locked)High (Oxidizes to imines/aldehydes)[3]Negligible
Synthetic Utility High (Bifunctional: Amine + Aryl Bromide)High (But prone to yield-reducing side reactions)Moderate (Lacks cross-coupling handle)
Aqueous Solubility High (>50 mg/mL)Very Low (<1 mg/mL)High (>50 mg/mL)

Scientific Insight: The hydrochloride salt is vastly superior for long-term storage and handling. The protonation of the primary amine prevents it from acting as a nucleophile toward atmospheric CO


 and protects it from oxidative degradation pathways that plague free benzylamines[3].

G A Free Base (Reactive Lone Pair) B Atmospheric CO2 A->B Absorbs C O2 / Oxidation A->C Exposure F HCl Addition A->F Controlled D Carbamate Salt (Degradation) B->D E Imine / Aldehyde (Degradation) C->E G Hydrochloride Salt (Protonated, Stable) F->G Locks Lone Pair

Fig 1. Degradation of benzylamine free base vs. stability of the protonated HCl salt.

Part 3: Experimental Workflows

To utilize the stable hydrochloride salt in synthesis, the free base must be generated in situ. Isolating the free base prior to reaction introduces unnecessary degradation risks.

Protocol 1: In Situ Free-Basing for Amidation

This protocol describes the coupling of the HCl salt with an acyl chloride to form an amide, bypassing the isolation of the unstable free base.

  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, suspend 1.0 mmol of (2-bromo-4-fluorophenyl)methanamine hydrochloride in 10 mL of anhydrous Dichloromethane (DCM).

  • Neutralization: Add 2.5 mmol (2.5 equivalents) of N,N-Diisopropylethylamine (DIPEA). Causality: 1.0 eq of DIPEA neutralizes the HCl salt, releasing the free amine. The remaining 1.5 eq acts as an acid scavenger for the subsequent amidation step. The suspension will clarify into a homogeneous solution as the free base is generated.

  • Electrophile Addition: Cool the mixture to 0°C using an ice bath. Dropwise, add 1.1 mmol of the desired acyl chloride dissolved in 2 mL of DCM.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO

    
    , extract with DCM, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
Protocol 2: Buchwald-Hartwig Cross-Coupling

When using the amine as a nucleophile in Pd-catalyzed cross-coupling, inorganic bases are preferred.

  • Reagent Loading: In a Schlenk tube, combine 1.0 mmol of the HCl salt, 1.2 mmol of an aryl bromide, 0.05 mmol of Pd

    
    (dba)
    
    
    
    , 0.1 mmol of BINAP, and 3.0 mmol of Sodium tert-butoxide (NaOtBu).
  • Solvent & Degassing: Add 10 mL of anhydrous Toluene. Degas the mixture via three freeze-pump-thaw cycles. Causality: NaOtBu serves a dual purpose: it instantly deprotonates the benzylamine HCl salt to form the active nucleophile and facilitates the reductive elimination step in the palladium catalytic cycle.

  • Heating: Seal the tube and heat to 90°C for 12 hours.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and purify via flash column chromatography.

G S1 Step 1: HCl Salt Suspension in Solvent S2 Step 2: Add Mild Base (e.g., DIPEA / NaOtBu) S1->S2 S3 In Situ Free Base Generation S2->S3 Neutralizes HCl S4 Step 3: Add Electrophile (Acyl Chloride / Aryl Halide) S3->S4 Nucleophilic Attack S5 Step 4: Catalytic Cycle (If Cross-Coupling) S4->S5 Pd/Cu Catalyst S6 Target Product (Amide / Secondary Amine) S4->S6 Direct Amidation S5->S6 Reductive Elimination

Fig 2. Experimental workflow for utilizing the HCl salt in amidation or cross-coupling.

References

1.[1] National Institutes of Health (NIH). "(2-Bromo-4-fluorophenyl)methanamine hydrochloride". PubChem. Available at: 2.[5] University of Luxembourg. "(2-bromo-4-fluorophenyl)methanamine hydrochloride (C7H7BrFN)". PubChemLite. Available at: 3.[7] National Institute of Standards and Technology (NIST). "Benzylamine hydrochloride". NIST Chemistry WebBook. Available at: 4.[6] National Institutes of Health (NIH). "Benzylammonium chloride". PubChem. Available at: 5.[3] Benchchem. "'2-Piperidin-1-ylmethyl-benzylamine' stability problems in experimental conditions". Benchchem Troubleshooting Guides. Available at: 6.[4] ChemicalBook. "Benzylamine: Properties, Preparation and Applications". ChemicalBook. Available at: 7.[2] Google Patents. "(12) United States Patent". Googleapis.com. Available at:

Sources

Validation

Alternative synthetic routes for (2-Bromo-4-fluorophenyl)methanamine and their efficiency

In-Depth Technical Guide: Alternative Synthetic Routes for (2-Bromo-4-fluorophenyl)methanamine Executive Summary (2-Bromo-4-fluorophenyl)methanamine (also known as 2-bromo-4-fluorobenzylamine) is a highly valued bifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Alternative Synthetic Routes for (2-Bromo-4-fluorophenyl)methanamine

Executive Summary

(2-Bromo-4-fluorophenyl)methanamine (also known as 2-bromo-4-fluorobenzylamine) is a highly valued bifunctional building block in medicinal chemistry. It is frequently utilized in the synthesis of central nervous system (CNS) agents and cannabinoid receptor subtype 2 (CB2) ligands[1][2]. The synthetic challenge lies in its substitution pattern: the molecule contains a bromine atom (susceptible to hydrodehalogenation) and a fluorine atom, necessitating highly chemoselective reduction strategies to generate the primary amine without degrading the halogenated aromatic ring[2][3]. This guide objectively compares three alternative synthetic routes, detailing their mechanistic causality, efficiency, and experimental execution.

Mechanistic Evaluation of Synthetic Routes

Route A: Reductive Amination of 2-Bromo-4-fluorobenzaldehyde

This route involves the condensation of 2-bromo-4-fluorobenzaldehyde with an ammonia source to form an intermediate imine, followed by in situ reduction[4][5].

  • Causality & Expertise: The primary risk in synthesizing primary amines via reductive amination is over-alkylation, where the newly formed primary amine attacks unreacted aldehyde to form secondary or tertiary amines. To mitigate this, a massive excess of ammonium acetate (NH₄OAc) is used to drive the equilibrium exclusively toward the primary imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the mandatory reductant here; its electron-withdrawing acetate groups reduce its nucleophilicity, allowing it to selectively reduce the protonated imine while leaving the unreacted aldehyde untouched[4].

Route B: Nitrile Reduction of 2-Bromo-4-fluorobenzonitrile

Reducing the corresponding benzonitrile is the most direct method for generating the target benzylamine.

  • Causality & Expertise: While Lithium Aluminum Hydride (LiAlH₄) is a standard nitrile reductant, its use on halogenated aromatics carries a severe risk of hydrodehalogenation—specifically, the reductive cleavage of the carbon-bromine bond[3]. Therefore, Borane-Tetrahydrofuran (BH₃·THF) is the superior, field-proven choice[6]. Borane is an electrophilic reducing agent that coordinates strongly to the nitrogen lone pair of the nitrile, facilitating hydride transfer while leaving the electron-deficient halogenated aromatic ring completely intact.

Route C: Amide Reduction of 2-Bromo-4-fluorobenzamide

This pathway reduces 2-bromo-4-fluorobenzamide directly to the amine[7].

  • Causality & Expertise: Because the carbonyl oxygen of an amide donates electron density into the C-N bond via resonance, amides are highly resistant to mild reductants. Strong hydride donors like LiAlH₄ under refluxing conditions are absolutely required[7]. The reaction proceeds via an aluminate intermediate, followed by the expulsion of the oxygen atom to form an iminium ion, which is subsequently reduced. Due to the harsh conditions and the aforementioned risk of debromination, this is generally considered a fallback route.

Quantitative Data & Efficiency Comparison

The following table summarizes the performance metrics of the three synthetic alternatives based on standard laboratory-scale execution:

Synthetic RoutePrecursorPrimary ReagentsTypical YieldChemoselectivityScalability & Safety
A. Reductive Amination 2-Bromo-4-fluorobenzaldehydeNH₄OAc, NaBH(OAc)₃, DCE75–85%High (No debromination risk)Excellent (Mild RT conditions; easy to scale)
B. Nitrile Reduction 2-Bromo-4-fluorobenzonitrileBH₃·THF, THF, 0 °C to Reflux80–90%High (Preserves halogens)Good (Requires strictly anhydrous setup)
C. Amide Reduction 2-Bromo-4-fluorobenzamideLiAlH₄, THF, Reflux60–70%Moderate (Risk of debromination)Fair (Highly exothermic quench required)

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process checks to verify reaction progress.

Protocol 1: Borane-Mediated Nitrile Reduction (Optimized for Route B)

This protocol is preferred for its high yield and preservation of the bromine atom[6].

  • System Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser. Purge thoroughly with N₂.

  • Reagent Addition: Dissolve 2-bromo-4-fluorobenzonitrile (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M). Cool the mixture to 0 °C using an ice bath.

  • Reduction: Add BH₃·THF complex (1.0 M in THF, 2.5 equiv) dropwise.

    • Self-Validation Check: Monitor for a slight exotherm and mild gas evolution. If no exotherm is observed, the borane titer may be degraded.

  • Reflux: Remove the ice bath and heat the reaction to 70 °C for 12–16 hours.

    • Self-Validation Check: Analyze via TLC (Hexane/EtOAc 3:1). The UV-active starting material spot must be completely consumed.

  • Quench & Complex Cleavage: Cool to 0 °C. Carefully add Methanol dropwise until H₂ gas evolution ceases. Add 6 M HCl (10 mL) and reflux for 1 hour. Note: This step is critical to break the highly stable boron-amine complex.

  • Isolation: Cool to room temperature, basify with 2 M NaOH to pH > 10, and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the primary amine.

Protocol 2: Reductive Amination (Optimized for Route A)

This protocol is ideal when mild conditions are strictly required[4][5].

  • Imine Formation: In a dry flask, dissolve 2-bromo-4-fluorobenzaldehyde (1.0 equiv, 10 mmol) and Ammonium Acetate (10.0 equiv) in anhydrous 1,2-Dichloroethane (DCE, 50 mL). Stir at room temperature for 2 hours.

    • Causality Note: The 10-fold excess of ammonia is non-negotiable; it prevents the newly formed primary amine from competing for the aldehyde.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes. The reaction mixture will become slightly cloudy.

  • Monitoring: Stir for 16 hours at room temperature.

    • Self-Validation Check: LC-MS analysis should indicate the mass of the target amine [M+H]⁺ = 204.0 / 206.0 (exhibiting the characteristic 1:1 isotopic pattern of bromine).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (pH ~8). Extract with Dichloromethane (DCM) (3 × 30 mL). Dry the organic layers over Na₂SO₄ and concentrate to afford the product.

Synthetic Workflow Visualization

The following decision-tree workflow illustrates the logical relationships for selecting the optimal synthetic route based on specific laboratory constraints.

RouteSelection Target Target Molecule: (2-Bromo-4-fluorophenyl)methanamine Decision Primary Synthetic Constraint? Target->Decision RouteA Route A: Reductive Amination (Aldehyde Precursor) Reagent: NaBH(OAc)3 Decision->RouteA Mild Conditions (Avoid Strong Hydrides) RouteB Route B: Nitrile Reduction (Nitrile Precursor) Reagent: BH3·THF Decision->RouteB High Chemoselectivity (Preserve Halogens) RouteC Route C: Amide Reduction (Amide Precursor) Reagent: LiAlH4 Decision->RouteC Precursor Availability (Tolerate Harsh Conditions) Isolation Acid-Base Workup & Product Isolation RouteA->Isolation RouteB->Isolation RouteC->Isolation

Caption: Workflow for selecting the optimal synthetic route for (2-Bromo-4-fluorophenyl)methanamine.

References

1.[4] Google Patents. WO2018211275A1 - Compounds. Available at: 2.[1] Benchchem. 2-Bromo-4-fluorobenzamide | 1006-40-2. Available at: 3.[2] Leiden University. Optimization of the metabolic stability of a fluorinated cannabinoid receptor subtype 2 (CB2) ligand designed for PET studies. Available at: 4.[3] ResearchGate. High Triplet Energy Iridium(III) Isocyanoborato Complex for Photochemical Upconversion, Photoredox and Energy Transfer Catalysis. Available at: 5.[7] Ambeed. 3-bromo-4-fluorobenzamide. Available at: 6.[5] Benchchem. 2-Bromo-3,4-difluorobenzaldehyde | 1578156-21-4. Available at: 7.[6] Ambeed. 105942-08-3 | 4-Bromo-2-fluorobenzonitrile | Fluorinated Building Blocks. Available at:

Sources

Safety & Regulatory Compliance

Safety

(2-Bromo-4-fluorophenyl)methanamine proper disposal procedures

As a Senior Application Scientist, I have overseen the integration of countless halogenated building blocks into drug discovery pipelines. Handling (2-Bromo-4-fluorophenyl)methanamine (also known as 2-Bromo-4-fluorobenzy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the integration of countless halogenated building blocks into drug discovery pipelines. Handling (2-Bromo-4-fluorophenyl)methanamine (also known as 2-Bromo-4-fluorobenzylamine) requires a rigorous, mechanistic approach to safety and disposal. Because this compound contains both an active amine moiety and two distinct halogens (bromine and fluorine), its disposal cannot be treated as a generic organic waste process.

The following guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profile and Hazard Causality

To safely dispose of a chemical, you must first understand the causality behind its hazards. (2-Bromo-4-fluorophenyl)methanamine is typically utilized in its free base form or as a hydrochloride (HCl) salt[1].

  • Amine Reactivity (Corrosivity & Irritation): The primary amine group acts as a weak base and a nucleophile. Upon contact with biological tissues, it disrupts cellular membranes, leading to documented skin, eye, and respiratory irritation (GHS hazard codes H315, H319, and H335)[1].

  • The Halogenated Matrix (Environmental Persistence & Toxicity): The presence of bromine and fluorine on the phenyl ring is the critical factor dictating its disposal route. Halogenated compounds are environmentally persistent. More importantly, when subjected to thermal degradation (incineration), they release highly toxic and corrosive byproducts, specifically hydrogen fluoride (HF) , hydrogen bromide (HBr) , and nitrogen oxides (NOx)[2].

  • Regulatory Classification: Due to its halogen content, any waste stream containing this compound must be strictly classified as Halogenated Organic Waste under the Resource Conservation and Recovery Act (RCRA) guidelines[3].

Quantitative Waste Classification Data

For immediate logistical planning, all quantitative and categorical data regarding the disposal of this compound is summarized below.

ParameterSpecification / Classification
Chemical Name (2-Bromo-4-fluorophenyl)methanamine
Common Forms Free Base (Liquid/Solid) or Hydrochloride Salt (Solid)
CAS Numbers 202865-72-3 (Base), 289038-14-8 (HCl salt)
GHS Hazard Statements H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory)[1]
EPA RCRA Category Halogenated Solvent/Organic Waste (Analogous to F-Listed)[3][4]
Incompatible Materials Strong oxidizing agents, strong acids (for free base)[5]
Required Disposal Method High-temperature incineration with acid gas scrubbers[2]

Standard Operating Procedure (SOP): Disposal Workflow

The following step-by-step methodology ensures that the disposal process is self-validating—meaning each step contains a check to prevent downstream contamination or regulatory failure.

Step 1: Waste Segregation and the "Halogen Rule"

  • Action: Separate all waste containing (2-Bromo-4-fluorophenyl)methanamine from non-halogenated organic waste (e.g., acetone, ethanol, hexanes).

  • Causality: Under EPA RCRA guidelines, if a halogenated compound is mixed with a non-halogenated solvent, the entire volume must be legally treated as halogenated waste[2][6]. Halogenated waste disposal is significantly more expensive. Segregation prevents the needless inflation of hazardous waste management costs.

Step 2: Primary Containment

  • Action: Collect solid waste (e.g., the HCl salt, contaminated weighing paper) in high-density polyethylene (HDPE) or PTFE-lined containers. For liquid waste (compound dissolved in solvent), use chemically compatible, tightly capped solvent waste carboys.

  • Causality: Metal containers must be avoided. The amine hydrochloride salt, or the potential generation of trace HBr/HF over time, can cause corrosive reactions with metal, leading to containment failure.

Step 3: Labeling and Accumulation

  • Action: Affix a red hazardous waste tag immediately upon the first drop of waste entering the container. Label explicitly: "Hazardous Waste - Halogenated Organics (Contains Br, F, Amines)."

  • Validation: Ensure the accumulation area is well-ventilated and features secondary containment (spill trays) to capture any accidental leaks.

Step 4: Final Destruction via Permitted Incineration

  • Action: Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF)[2].

  • Causality: The TSDF must utilize high-temperature incineration equipped with flue-gas desulfurization and acid gas scrubbers. These scrubbers are chemically required to neutralize the HF and HBr gases generated during the combustion of the fluorinated and brominated rings.

Disposal Workflow Visualization

G A Waste Generated: (2-Bromo-4-fluorophenyl)methanamine B Determine Physical State (Is it dissolved in a solvent?) A->B C Solid Waste Stream (Collect in sealed HDPE container) B->C No (Pure Salt/Solid) D Liquid Mixture (Dissolved in lab solvents) B->D Yes (Solution) F RCRA-Permitted Incineration (Equipped with HF/HBr scrubbers) C->F E Halogenated Solvent Waste (Strict RCRA Segregation) D->E Entire Mix Becomes Halogenated E->F

Fig 1: Waste stream classification and disposal routing for (2-Bromo-4-fluorophenyl)methanamine.

Emergency Spill Protocol

In the event of an accidental release, follow this validated containment protocol:

  • Evacuate and Ventilate: Immediately clear the immediate area and ensure fume hoods or localized exhaust systems are running at maximum capacity.

  • Don PPE: Equip nitrile gloves (double-gloving recommended), chemical splash goggles, a lab coat, and an N95/P100 particulate respirator if the solid HCl salt has aerosolized into dust[5].

  • Containment (Solid): If the spill is the solid salt, do not sweep dry, as this generates hazardous dust. Lightly dampen the spill with water (if safe) or cover it with damp paper towels, then carefully scoop the material into a dedicated hazardous waste container.

  • Containment (Liquid): If dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized spill pads). Do not use combustible materials like sawdust.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect all wash water and absorbent materials as Halogenated Hazardous Waste [5].

References

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]

  • Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL: [Link]

  • Title: Hazardous Materials Disposal Guide Source: Nipissing University URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.